molecular formula C9H10N2O4 B556529 4-Nitro-L-phenylalanine CAS No. 949-99-5

4-Nitro-L-phenylalanine

Numéro de catalogue: B556529
Numéro CAS: 949-99-5
Poids moléculaire: 210.19 g/mol
Clé InChI: GTVVZTAFGPQSPC-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Nitro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVZTAFGPQSPC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020875
Record name (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-99-5
Record name p-Nitrophenylalanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 4-nitro-, L-
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Record name (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid
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Record name 4-nitro-3-phenyl-L-alanine
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Record name 4-NITRO-L-PHENYLALANINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 4-Nitro-L-phenylalanine, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development.

Core Properties

This compound, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of a nitro group at the para position of the phenyl ring. This modification imparts unique chemical and physical properties that make it a valuable tool in various scientific disciplines.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueCitations
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance White to yellowish powder[1]
Melting Point 240-250 °C (decomposes)[1]
Optical Rotation [α]D20 +6.0 ± 1.5° (c=1 in 5N HCl)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.[2][3]
CAS Number 949-99-5[1]
Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization. While specific peak values can vary slightly based on the solvent and experimental conditions, the following tables provide an overview of its characteristic spectral data.

¹H NMR Spectral Data

AssignmentApproximate Chemical Shift (δ, ppm)Notes
Aromatic Protons7.5 - 8.2Two doublets, characteristic of a para-substituted benzene (B151609) ring.
α-Proton (CH)~4.0Multiplet.
β-Protons (CH₂)~3.2Two doublets of doublets.

¹³C NMR Spectral Data

AssignmentApproximate Chemical Shift (δ, ppm)
Carbonyl Carbon~175
Aromatic C-NO₂~147
Aromatic CH~130
Aromatic C-CH₂~145
Aromatic CH~124
α-Carbon~55
β-Carbon~37

FT-IR Spectral Data

Wavenumber (cm⁻¹)AssignmentIntensity
~3400O-H Stretch (Carboxylic Acid)Broad
~3100N-H Stretch (Amine)Medium
~3000Aromatic C-H StretchMedium
~1700C=O Stretch (Carboxylic Acid)Strong
~1600N-H Bend (Amine)Medium
~1520Asymmetric NO₂ StretchStrong
~1345Symmetric NO₂ StretchStrong

UV-Vis Spectral Data

λmax (nm)Notes
~270-280Absorption maximum in neutral solutions.

Biological and Research Applications

This compound is not a naturally occurring amino acid but serves as a versatile building block in several research areas:

  • Peptide Synthesis and Protein Engineering : It is widely used to synthesize modified peptides and proteins. The nitro group can be used as a spectroscopic probe or can be chemically modified, for instance, by reduction to an amino group, allowing for further conjugation or labeling of the peptide.

  • Drug Development : Its unique structure makes it a candidate for the development of novel pharmaceuticals. It can be incorporated into peptide-based drugs to enhance their properties or to study their mechanism of action.

  • Biochemical Assays : The chromophoric nature of the nitro group allows for enhanced detection in various analytical and biochemical assays.

Experimental Protocols

Synthesis of this compound via Nitration of L-Phenylalanine

This protocol describes a common method for the synthesis of this compound.

Materials:

  • L-Phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%) for neutralization

  • Filtration apparatus

  • Vacuum drying oven

Methodology:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a pre-determined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. A common volume ratio is 1:2 (HNO₃:H₂SO₄). Allow the mixture to cool.

  • Dissolution of L-Phenylalanine: In a separate reaction vessel, dissolve L-phenylalanine in concentrated sulfuric acid, ensuring the temperature is kept low (around 0°C) using an ice bath.

  • Nitration Reaction: Slowly add the cooled nitrating mixture dropwise to the L-phenylalanine solution while maintaining a low temperature (e.g., 0-5°C) and stirring continuously. The reaction is typically allowed to proceed for several hours.

  • Quenching and Precipitation: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will quench the reaction and dilute the acid.

  • Neutralization: Carefully adjust the pH of the solution to approximately 2-3 using a sodium hydroxide solution. A precipitate of this compound will form.

  • Isolation and Washing: Collect the precipitate by filtration. Wash the solid with cold deionized water until the filtrate is neutral.

  • Drying: Dry the purified this compound under reduced pressure.

Purification:

The crude product can be further purified by recrystallization from hot water.

Incorporation of this compound into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for incorporating Fmoc-4-Nitro-L-phenylalanine-OH into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids, including Fmoc-4-Nitro-L-phenylalanine-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Diethyl ether

  • HPLC for purification

Methodology:

  • Resin Swelling: Swell the chosen resin in DMF in a reaction vessel for at least 30 minutes.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a suitable coupling protocol.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine/DMF solution. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Incorporation of this compound):

    • Activate Fmoc-4-Nitro-L-phenylalanine-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

    • Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and then purify by reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the key experimental processes involving this compound.

Synthesis_of_4_Nitro_L_phenylalanine cluster_reactants Reactants cluster_process Process Steps cluster_product Product L_Phe L-Phenylalanine Dissolve 2. Dissolve L-Phe in H₂SO₄ at 0°C L_Phe->Dissolve H2SO4 Conc. H₂SO₄ Mix_Acids 1. Prepare Nitrating Mix (HNO₃ + H₂SO₄) at 0°C H2SO4->Mix_Acids H2SO4->Dissolve HNO3 Conc. HNO₃ HNO3->Mix_Acids Nitration 3. Add Nitrating Mix (0-5°C) Mix_Acids->Nitration Dissolve->Nitration Quench 4. Quench on Ice Nitration->Quench Neutralize 5. Neutralize (pH 2-3) with NaOH Quench->Neutralize Filter_Wash 6. Filter & Wash Neutralize->Filter_Wash Product This compound Filter_Wash->Product

Caption: Synthesis of this compound.

SPPS_Workflow start Start with Resin-NH₂ deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-4-Nitro-Phe-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle Continue Chain final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage End of Sequence cycle->deprotection end Purified Peptide final_cleavage->end

Caption: Incorporation into a peptide via SPPS.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

synthesis of 4-Nitro-L-phenylalanine for research use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Nitro-L-phenylalanine for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a crucial amino acid derivative in biochemical research and pharmaceutical development. Its unique nitro group serves as a valuable building block for peptide synthesis, enabling the exploration of structure-activity relationships and acting as a chromophore for enhanced detection.[1] This document details established chemical and enzymatic synthetic routes, complete with experimental protocols and comparative data, to assist researchers in its effective preparation for laboratory and developmental applications.

Physicochemical Properties and Characterization Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its identification and quality control.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[1][2][3]
Molecular Weight 210.19 g/mol [2][3]
Appearance White to yellowish powder[1]
Melting Point 240-251 °C (decomposes)[1][4][5]
Optical Rotation [α]D20 +6.0 ± 1.5º (c=1 in 5N HCl)[1]
CAS Number 949-99-5[1][3]
Purity (typical) ≥ 98% (HPLC)[1]

Synthetic Routes and Methodologies

Two primary methodologies for the synthesis of this compound are prevalent in research and development: direct nitration of L-phenylalanine and enzymatic synthesis from 4-nitrocinnamic acid.

Chemical Synthesis: Direct Nitration of L-Phenylalanine

The most common chemical synthesis involves the electrophilic nitration of L-phenylalanine using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[4][6][7] This method is well-established but requires careful control of reaction conditions to maximize the yield of the desired para-isomer and minimize the formation of byproducts.

The efficiency of the nitration reaction is highly dependent on the reaction conditions. Below is a comparison of different reported methodologies.

MethodReagentsTemperature (°C)TimeYield (%)Reactor TypeReference
Method AL-phenylalanine, H₂SO₄, HNO₃010-15 min50-55Batch[6]
Method BL-phenylalanine, H₂SO₄, HNO₃03 h65.2Batch[7]
Method CL-phenylalanine, H₂SO₄, HNO₃505 min80.9Tubular[7]
Method DL-phenylalanine, mixed acidRoom Temp12 h57Batch[8]

This protocol is based on a widely cited method for the laboratory-scale synthesis of this compound.[6]

Materials:

  • L-phenylalanine (10.0 g, 60.6 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%, 16 mL)

  • Concentrated Nitric Acid (HNO₃, 90%, 3.0 mL)

  • Lead(II) Carbonate (PbCO₃, ~80 g)

  • Hydrogen Sulfide (B99878) (H₂S) gas

  • 95% Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a flask immersed in an ice bath, dissolve 10.0 g of L-phenylalanine in 16 mL of concentrated sulfuric acid at 0°C with stirring.

  • Slowly add 3.0 mL of 90% nitric acid dropwise to the stirring solution, ensuring the temperature is maintained at approximately 0°C.

  • After the complete addition of nitric acid, continue stirring the mixture for an additional 10-15 minutes.

  • Pour the reaction mixture over approximately 200 mL of crushed ice and then dilute with water to a total volume of about 700 mL.

  • Heat the solution to boiling and neutralize it by the gradual addition of lead(II) carbonate until the pH is neutral.

  • Filter the resulting precipitate (lead sulfate) and treat the supernatant with a stream of hydrogen sulfide gas to precipitate any remaining lead ions as lead sulfide.

  • Filter the lead sulfide precipitate.

  • Reduce the volume of the resulting filtrate to one-third of its original volume by evaporation.

  • The solid this compound will crystallize. Filter the solid product and wash it with 95% ethanol.

  • For further purification, the product can be recrystallized from boiling water to yield 50-55% of pure p-nitrophenylalanine.[6]

Enzymatic Synthesis

An alternative, greener approach to synthesizing this compound involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs).[9][10] These enzymes catalyze the reverse reaction of deamination, adding ammonia to a cinnamic acid derivative.[9] This method offers high enantioselectivity and avoids the harsh acidic conditions of chemical nitration.

EnzymeSubstrateConversion (%)Reaction TimeKey AdvantageReference
Phenylalanine Ammonia Lyase (PAL)4-Nitrocinnamic Acid89 ± 520 min (in continuous flow)High conversion, short reaction time, catalyst reusability[9]

This protocol outlines the general steps for an immobilized enzyme continuous flow synthesis.[9]

Materials:

Procedure:

  • Prepare a stock solution of 4-nitrocinnamic acid and a high-concentration solution of ammonium carbamate in a suitable buffer (e.g., bicarbonate buffer pH 9).

  • Pack a column for the continuous flow reactor with the immobilized PAL enzyme.

  • Set up the continuous flow system, pumping the substrate and ammonia source solutions through the enzyme-packed column at a controlled flow rate.

  • Maintain the reactor at an optimal temperature (e.g., 37°C).

  • The reaction occurs as the substrate solution passes over the immobilized enzyme, with a contact time that can be as short as 20 minutes.[9]

  • Collect the eluent from the reactor, which contains the product, this compound.

  • The product can be isolated and purified using standard chromatographic techniques.

  • The immobilized enzyme can be reused over extended periods (e.g., up to 24 hours), demonstrating a key advantage of this method.[9]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes.

chemical_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L_Phe L-Phenylalanine Nitration Nitration Reaction (0°C) L_Phe->Nitration Acids Conc. H₂SO₄ Conc. HNO₃ Acids->Nitration Quench Quench with Ice Nitration->Quench Neutralize Neutralization (PbCO₃) Quench->Neutralize Filter1 Filtration Neutralize->Filter1 Precipitate_Pb Precipitate Pb²⁺ (H₂S) Filter1->Precipitate_Pb Filter2 Filtration Precipitate_Pb->Filter2 Concentrate Concentration Filter2->Concentrate Crystallize Crystallization Concentrate->Crystallize Recrystallize Recrystallization Crystallize->Recrystallize Product This compound Recrystallize->Product

Caption: Chemical Synthesis Workflow for this compound.

enzymatic_synthesis_workflow cluster_start_enzymatic Starting Materials cluster_reaction_enzymatic Biocatalytic Reaction cluster_workup_enzymatic Product Isolation cluster_product_enzymatic Final Product Substrate 4-Nitrocinnamic Acid Enzyme Immobilized PAL (Continuous Flow Reactor) Substrate->Enzyme Ammonia Ammonia Source (e.g., NH₄⁺) Ammonia->Enzyme Collection Eluent Collection Enzyme->Collection Purification Purification (e.g., Chromatography) Collection->Purification Product This compound Purification->Product

Caption: Enzymatic Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile tool for researchers. It is frequently incorporated into peptides and proteins to study structure-function relationships.[1] In drug development, its unique properties are leveraged for creating novel pharmaceuticals that may target specific enzymes or receptors.[1][11][12] Furthermore, it serves as a key intermediate in the synthesis of certain medications, such as the migraine treatment Zolmitriptan.[4] The presence of the nitro group can also be exploited for bioconjugation, facilitating the attachment of biomolecules to drugs or imaging agents.[11]

References

Spectroscopic Properties of p-Nitrophenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core spectroscopic properties of the unnatural amino acid p-nitrophenylalanine (pNPA). Tailored for researchers, scientists, and drug development professionals, this document details the absorption, fluorescence, nuclear magnetic resonance (NMR), and vibrational spectroscopy characteristics of pNPA. It includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this versatile molecule in various scientific domains.

Introduction

para-Nitrophenylalanine is a non-proteinogenic amino acid that has found significant utility in biochemical and pharmaceutical research. Its unique nitro group on the phenyl ring imparts distinct spectroscopic signatures that are sensitive to the local environment, making it a valuable probe for studying protein structure, function, and dynamics. Furthermore, pNPA serves as a crucial intermediate in the synthesis of various compounds, including peptide-based drugs and chromogenic enzyme substrates.[1][2][3] This guide will explore the key spectroscopic features of pNPA and provide practical methodologies for their characterization.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of p-nitrophenylalanine is dominated by the electronic transitions of the nitrophenyl chromophore. The position and intensity of the absorption bands are influenced by the solvent polarity and pH.

Data Presentation
Spectroscopic ParameterValueConditionsReference
Absorption Maxima (λmax) ~274-280 nmNeutral pH[4]
~317 nm (p-nitrophenol)Acidic pH[5]
~400-405 nm (p-nitrophenolate)Alkaline pH[5][6][7]
Molar Extinction Coefficient (ε) ~8,800 M-1cm-1 (for p-nitroaniline)at 405-410 nm[6]
~18,000 M-1cm-1 (for p-nitrophenol)at 405 nm in 1 N NaOH[1]
Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of p-nitrophenylalanine.

Materials:

  • p-Nitrophenylalanine

  • Spectrophotometer-grade solvents (e.g., water, ethanol, phosphate (B84403) buffer)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of pNPA in the desired solvent. A typical concentration is in the range of 10-100 µM. Ensure the solvent is appropriate for the desired pH and experimental conditions.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the pNPA. This will serve as the blank to zero the instrument and subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with the pNPA solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar extinction coefficient is to be determined, measure the absorbance of several known concentrations and use the Beer-Lambert law (A = εcl) to calculate ε.[3][7]

Fluorescence Spectroscopy

While the parent amino acid phenylalanine exhibits weak intrinsic fluorescence, the introduction of the nitro group in p-nitrophenylalanine significantly quenches this fluorescence.[8][9] Therefore, pNPA itself is not considered a strong fluorophore. However, it is often used in contexts where fluorescence is measured, for example, as a quencher or as part of a substrate that releases a fluorescent product. For context, the fluorescence properties of the related unnatural amino acid p-cyanophenylalanine, which is a useful fluorescent probe, are often studied.[10]

Data Presentation

Direct quantitative fluorescence data for p-nitrophenylalanine is not extensively reported due to its quenching properties.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes a general method for measuring the fluorescence emission spectrum, which for pNPA would primarily confirm its low quantum yield.

Materials:

  • p-Nitrophenylalanine

  • Fluorescence-grade solvents

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of pNPA (e.g., 1-10 µM) in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[9]

  • Instrument Setup: Turn on the spectrofluorometer. Set the excitation wavelength, which is typically at or near the absorption maximum (e.g., 280 nm). Set the emission wavelength range to be scanned (e.g., 290-500 nm).

  • Blank Measurement: Record the emission spectrum of the solvent blank to identify any background signals or Raman scattering peaks.

  • Sample Measurement: Record the fluorescence emission spectrum of the pNPA solution.

  • Data Correction: If necessary, subtract the blank spectrum from the sample spectrum and correct for instrument-specific variations in detection efficiency across the wavelength range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the pNPA molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation and for studying interactions.

Data Presentation

¹H NMR Chemical Shifts (δ) in CDCl₃ (for a derivative): [11]

Proton Chemical Shift (ppm)
Aromatic CH 8.19
Aromatic CH 6.92

| OH | 5.39 |

¹³C NMR Chemical Shifts (δ) in CDCl₃ (for a derivative): [11]

Carbon Chemical Shift (ppm)
Aromatic CH 160.94
Aromatic CH 126.16

| Aromatic CH | 115.63 |

Note: The provided data is for a p-nitrophenol derivative, which is closely related to the nitrophenyl moiety of pNPA. Specific shifts for pNPA will vary with solvent and pH.

Experimental Protocol: NMR Spectroscopy

Materials:

  • p-Nitrophenylalanine

  • Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of pNPA in the chosen deuterated solvent in an NMR tube. The concentration will depend on the spectrometer's sensitivity.

  • Instrument Setup: Tune and shim the NMR spectrometer to the specific sample and solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.[12]

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation experiments.[12][13]

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For pNPA, the characteristic vibrations of the nitro group, the amino acid backbone, and the phenyl ring are of particular interest.

Data Presentation

Characteristic FT-IR Absorption Bands (for p-nitroaniline): [4]

Functional Group Wavenumber (cm⁻¹)
N-H Stretching 3350-3482
C=C Stretching (aromatic) 1570-1585
C-C Stretching (aromatic) 1430-1445
C-N Stretching 1244-1283
C-H Bending (in-plane) 1100-1180

| C-H Bending (out-of-plane) | 665-780 |

Characteristic Raman Shifts (for phenylalanine): [14]

Vibration Wavenumber (cm⁻¹)
Ring Breathing Mode ~1003

| C-H Bending | ~1031 |

Note: The provided FT-IR data is for p-nitroaniline, which shares the key chromophore with pNPA. The Raman data is for phenylalanine, which provides the backbone and phenyl ring vibrations.

Experimental Protocol: FT-IR Spectroscopy

Materials:

  • p-Nitrophenylalanine

  • KBr (for pellet preparation) or ATR accessory

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Mix a small amount of pNPA with dry KBr powder and press it into a thin, transparent pellet.

  • Sample Preparation (ATR): Place a small amount of the solid pNPA sample directly onto the ATR crystal.

  • Background Measurement: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Measurement: Place the sample in the spectrometer and record the FT-IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.[15]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to study chiral molecules and is particularly powerful for determining the secondary structure of proteins. For a single chiral molecule like L- or D-pNPA, CD can provide information about its conformation. The CD spectrum of phenylalanine shows a broad band between 197-225 nm.[16][17]

Experimental Protocol: Circular Dichroism Spectroscopy

Materials:

  • L- or D-p-Nitrophenylalanine

  • CD-grade solvent (e.g., water, phosphate buffer)

  • Quartz CD cuvette (typically with a short path length, e.g., 1 mm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of the pNPA enantiomer in the chosen solvent.

  • Instrument Setup: Turn on the instrument and purge with nitrogen gas. Set the appropriate scanning parameters (wavelength range, scan speed, bandwidth).

  • Blank Measurement: Record the CD spectrum of the solvent in the cuvette.

  • Sample Measurement: Record the CD spectrum of the pNPA solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum and convert the signal to molar ellipticity.

Visualizations

Synthesis of L-p-Nitrophenylalanine

The following diagram illustrates a common synthetic route for L-p-nitrophenylalanine via the nitration of L-phenylalanine.[2][18][19]

G L_Phe L-Phenylalanine Reaction Nitration (0-50°C) L_Phe->Reaction Mixed_Acid Conc. H₂SO₄, Conc. HNO₃ Mixed_Acid->Reaction Product_Mix Mixture of o-, m-, p-Nitrophenylalanine Reaction->Product_Mix Neutralization Neutralization (e.g., PbCO₃ or base) Product_Mix->Neutralization Purification Purification (Recrystallization) Neutralization->Purification L_pNPA L-p-Nitrophenylalanine Purification->L_pNPA G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Buffer Prepare Assay Buffer Mix Mix Buffer, Substrate, and Enzyme Buffer->Mix Substrate Prepare pNPA-Substrate Stock Substrate->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Stop Reaction (e.g., add acid/base) Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate

References

The Advent of Nitro-Functionalized Amino Acids: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group into the structure of amino acids, the fundamental building blocks of proteins, has opened up a new frontier in biochemistry and drug discovery. These "nitro-functionalized" amino acids, both naturally occurring and synthetic, exhibit unique chemical properties that make them powerful tools for probing biological systems and developing novel therapeutics. This technical guide provides an in-depth exploration of the discovery, development, and application of these remarkable molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of their impact on cellular signaling.

Discovery and Biological Significance

The discovery of nitro-functionalized amino acids in biological systems was a landmark event, revealing a new layer of complexity in cellular regulation and pathology. The most well-documented of these are 3-nitrotyrosine (B3424624) and Nω-nitro-L-arginine.

3-Nitrotyrosine: First identified as a marker of cellular damage, 3-nitrotyrosine is formed through the post-translational modification of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻)[1][2]. Peroxynitrite arises from the near diffusion-limited reaction of nitric oxide (NO•) and superoxide (B77818) (O₂•⁻)[3][4]. Elevated levels of 3-nitrotyrosine are associated with a state of "nitroxidative stress" and have been implicated in a wide range of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders[1]. For instance, a twofold increase in nitrotyrosine levels has been quantified in the lungs of patients with Adult Respiratory Distress Syndrome (ARDS)[3][4][5]. The presence of the nitro group alters the chemical properties of the tyrosine residue, impacting protein structure, function, and signaling pathways[2].

Nω-nitro-L-arginine (L-NNA): This synthetic nitro-functionalized amino acid has been instrumental in elucidating the physiological roles of nitric oxide[6]. L-NNA is a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for synthesizing NO from L-arginine[6][7]. By blocking NO production, L-NNA has been widely used as a pharmacological tool to study NO-dependent signaling in vasodilation, neurotransmission, and the immune response[6][7]. Its inhibitory activity is crucial for dissecting the intricate roles of NO in both health and disease.

Unnatural Nitro-Amino Acids: Beyond naturally occurring modifications, scientists have engineered bacteria to biosynthesize unnatural nitro-functionalized amino acids, such as para-nitro-L-phenylalanine (pN-Phe)[8][9][10]. This achievement opens the door to the site-specific incorporation of nitro-amino acids into recombinant proteins, enabling the creation of proteins with novel functionalities for applications in immunotherapy and vaccine development[8][9][10].

Quantitative Data on Nitro-Functionalized Amino Acids

The following tables summarize key quantitative data related to the biological activity and synthesis of prominent nitro-functionalized amino acids.

ParameterValueOrganism/SystemReference(s)
Increase in Nitrotyrosine Levels in ARDSTwofoldHuman Lung Tissue[3][4][5]
Biosynthetic Titer of para-nitro-L-phenylalanine819 µMEscherichia coli[9][10]

Table 1: Quantitative Data on Nitro-Functionalized Amino Acids in Biological Systems

InhibitorTargetIC₅₀ / KᵢReference(s)
Nω-nitro-L-arginine (L-NNA)nNOSKᵢ = 0.61 µM[11]
iNOSKᵢ = 4.28 µM[11]
eNOSKᵢ = 0.72 µM[11]
Nω-nitro-L-arginine methyl ester (L-NAME)Purified Brain NOSIC₅₀ = 70 µM (freshly dissolved)[12]
Purified Brain NOSIC₅₀ approached 1.4 µM after hydrolysis to L-NNA[12]
1-(2-Trifluoromethylphenyl) imidazole (B134444) (TRIM)nNOSIC₅₀ = 28.2 µM[13]
iNOSIC₅₀ = 27.0 µM[13]
eNOSIC₅₀ = 1057.5 µM[13]

Table 2: Inhibitory Activity of Nitro-Arginine Derivatives on Nitric Oxide Synthase Isoforms

Experimental Protocols

This section provides detailed methodologies for the synthesis and detection of nitro-functionalized amino acids.

Synthesis of para-nitro-L-phenylalanine

This protocol describes the chemical synthesis of p-nitrophenylalanine by the nitration of L-phenylalanine[8][14].

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, 90%)

  • Ice

  • Lead(II) Carbonate (PbCO₃)

  • Hydrogen Sulfide (H₂S) gas

  • 95% Ethanol

Procedure:

  • Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C with stirring.

  • Slowly add 3.0 ml of concentrated HNO₃ dropwise to the solution, maintaining the temperature at approximately 0°C.

  • After the addition is complete, continue stirring for 10-15 minutes.

  • Pour the reaction mixture over approximately 200 ml of ice and then dilute to about 700 ml with water.

  • Heat the solution to boiling and neutralize with approximately 80 g of PbCO₃.

  • Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.

  • Filter the solution again and reduce the filtrate volume to one-third by evaporation.

  • Collect the solid product by filtration and wash with 95% ethanol.

  • Recrystallize the product from boiling water to yield p-nitrophenylalanine (yield: 50-55%).

Synthesis of Amino-Acid-Based Nitroalkenes via the Henry Reaction

This protocol outlines a general procedure for the synthesis of nitroalkenes from N-protected amino alcohols, which involves an oxidation step followed by a Henry (nitroaldol) reaction and subsequent elimination[15][16].

Part 1: Oxidation of N-Protected Amino Alcohols to Aldehydes

  • To a solution of the N-protected 2-amino alcohol (1.0 mmol) in a 1:1 mixture of toluene/ethyl acetate (B1210297) (6.0 mL), add a solution of NaBr (1.1 mmol) in H₂O (0.5 mL), followed by 4-AcNH-TEMPO (0.01 mmol).

  • Cool the mixture to 0°C and add an aqueous solution of NaOCl.

  • Stir the reaction until completion (monitored by TLC).

  • The resulting aldehyde is typically used in the next step without further purification.

Part 2: Henry Reaction Method A (DBU as base):

  • To a solution of a nitroalkane (3.0 mmol) in dry THF (5.0 mL) at 0°C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) dropwise.

  • Stir for 15 minutes at 0°C.

  • Add a solution of the aldehyde from Part 1 (1.0 mmol) in dry THF (5.0 mL) dropwise.

  • Stir for 30 minutes at 0°C and then for 16 hours at room temperature.

  • Work up the reaction to isolate the β-nitro alcohol.

Part 3: Elimination to form Nitroalkene Method E (Mesyl Chloride and Triethylamine):

  • Dissolve the β-nitro alcohol (1.0 mmol) in dry CH₂Cl₂.

  • Cool to 0°C and add triethylamine (B128534) (Et₃N).

  • Slowly add methanesulfonyl chloride (MsCl).

  • Allow the reaction to warm to room temperature and stir for 1-24 hours until completion.

  • Work up the reaction to isolate the (E)-nitroalkene.

Detection and Enrichment of Tyrosine-Nitrated Proteins

This protocol provides a general workflow for the detection and enrichment of proteins containing 3-nitrotyrosine from biological samples[17][18].

1. Protein Extraction and Digestion:

  • Extract proteins from the biological sample using a suitable lysis buffer.

  • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

2. Immunoaffinity Enrichment (for nitrated peptides):

  • Incubate the peptide mixture with anti-3-nitrotyrosine antibodies immobilized on a solid support (e.g., agarose (B213101) beads).

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the bound nitrated peptides.

3. Chemical Enrichment (alternative to immunoaffinity):

  • Reduction: Reduce the nitrotyrosine residues in the peptides to aminotyrosine using a reducing agent such as sodium dithionite.

  • Biotinylation: Specifically label the newly formed amino group of aminotyrosine with a biotinylation reagent.

  • Affinity Purification: Enrich the biotinylated peptides using avidin- or streptavidin-coated beads.

  • Elute the enriched peptides.

4. Analysis by Mass Spectrometry:

  • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific sites of tyrosine nitration.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to nitro-functionalized amino acids.

Nitroxidative_Stress_Pathway NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite reacts with Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Nitrotyrosine 3-Nitrotyrosine Peroxynitrite->Nitrotyrosine nitration of Tyrosine Protein Tyrosine Residue Tyrosine->Nitrotyrosine Cellular_Damage Cellular Damage & Altered Signaling Nitrotyrosine->Cellular_Damage leads to

Caption: Formation of 3-Nitrotyrosine via Nitroxidative Stress.

NOS_Inhibition_by_L_NNA L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS substrate NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_NNA Nω-nitro-L-arginine (L-NNA) L_NNA->NOS competitive inhibitor

Caption: Mechanism of Nitric Oxide Synthase Inhibition by L-NNA.

pN_Phe_Biosynthesis_Workflow Glucose Glucose Chorismate Chorismate Glucose->Chorismate E. coli metabolism pA_Phe para-Amino-L-phenylalanine (pA-Phe) Chorismate->pA_Phe catalyzed by pN_Phe para-Nitro-L-phenylalanine (pN-Phe) pA_Phe->pN_Phe catalyzed by Engineered_Protein Protein with pN-Phe pN_Phe->Engineered_Protein incorporated into Heterologous_Enzymes Heterologous Enzymes Heterologous_Enzymes->pA_Phe N_oxygenase N-oxygenase N_oxygenase->pN_Phe

Caption: De Novo Biosynthesis of para-Nitro-L-phenylalanine.

Tyrosine_Nitration_Signaling_Impact Protein_Nitration Protein Tyrosine Nitration p53 p53 Protein_Nitration->p53 EGFR EGFR Protein_Nitration->EGFR NF_kB NF-κB Protein_Nitration->NF_kB Altered_p53 Altered Stability & DNA Binding p53->Altered_p53 leads to Altered_EGFR Altered Activation & Downstream Signaling EGFR->Altered_EGFR leads to Altered_NF_kB Altered Nuclear Translocation & Target Gene Expression NF_kB->Altered_NF_kB leads to Dysregulated_Cell_Cycle Dysregulated Cell Cycle & Apoptosis Altered_p53->Dysregulated_Cell_Cycle Altered_Proliferation Altered Cell Proliferation & Survival Altered_EGFR->Altered_Proliferation Tumor_Promotion Tumor-Promoting Processes Altered_NF_kB->Tumor_Promotion

Caption: Impact of Protein Tyrosine Nitration on Cancer-Related Signaling Pathways.

Conclusion and Future Directions

The study of nitro-functionalized amino acids has provided invaluable insights into the mechanisms of nitroxidative stress, cellular signaling, and enzyme function. The ability to both detect these modifications in vivo and synthesize novel nitro-amino acids for specific applications has greatly advanced the fields of biochemistry and drug development. Future research will likely focus on the development of more selective inhibitors for NOS isoforms, the elucidation of the full spectrum of proteins targeted by nitration, and the therapeutic potential of incorporating unnatural nitro-amino acids into protein-based drugs. The continued exploration of this fascinating class of molecules holds great promise for the development of new diagnostic and therapeutic strategies for a wide range of human diseases.

References

An In-depth Technical Guide to Genetic Code Expansion with 4-Nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) represents a significant leap forward in protein engineering and chemical biology. This powerful technology allows for the site-specific incorporation of amino acids with novel chemical functionalities into proteins, enabling the creation of bespoke biological macromolecules with enhanced or entirely new properties. This guide provides a comprehensive technical overview of genetic code expansion with a particular focus on the unnatural amino acid 4-Nitro-L-phenylalanine (pNO2-Phe).

This compound is a valuable addition to the genetic repertoire due to its unique electronic and spectroscopic properties. The nitro group serves as an effective infrared probe for studying local protein environments and can act as a fluorescence quencher, making it a powerful tool for investigating protein structure, dynamics, and interactions.[1][2] Furthermore, the introduction of pNO2-Phe into autologous proteins has been shown to break immune self-tolerance, opening up new avenues for the development of therapeutic vaccines.

This guide will delve into the core principles of genetic code expansion, provide detailed experimental protocols for the incorporation of pNO2-Phe, present quantitative data on incorporation efficiency, and discuss methods for the verification and analysis of the resulting modified proteins.

Core Principles of Genetic Code Expansion

The site-specific incorporation of pNO2-Phe into a target protein is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the ncAA.[3][4] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for pNO2-Phe and does not cross-react with endogenous cellular components.[3][4]

The key components of this system are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and attaches pNO2-Phe to its cognate tRNA. A commonly used scaffold for engineering new aaRSs is the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii.[3][4]

  • An Orthogonal Suppressor tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the amber (UAG) stop codon. This tRNA is not recognized by any of the host cell's endogenous aaRSs but is specifically charged by the orthogonal aaRS with pNO2-Phe.

  • A Gene of Interest with an Amber Codon: The target protein's gene is mutated at the desired incorporation site to introduce a TAG codon in the mRNA sequence.

  • A Host Organism: Escherichia coli is a commonly used host for recombinant protein expression with ncAAs.[3][4][5]

When these components are present in the host cell, the orthogonal aaRS charges the suppressor tRNA with pNO2-Phe. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA delivers pNO2-Phe to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain.

Quantitative Data on pNO2-Phe Incorporation

The efficiency of ncAA incorporation can be influenced by several factors, including the specific ncAA, the orthogonal aaRS/tRNA pair used, the expression system, and the position of the amber codon within the gene. While extensive quantitative data for every ncAA is not always available, the following table summarizes typical yields and incorporation efficiencies for ncAAs, including pNO2-Phe, based on available literature.

ParameterReported ValueProtein SystemMethod of Quantification
Protein Yield >100 mg/LGroELSDS-PAGE
Suppression Efficiency ~80% of wild-typeGreen Fluorescent Protein (GFP)Fluorescence
Incorporation Fidelity HighGCN4 bZIP proteinMass Spectrometry

Experimental Protocols

This section provides a detailed methodology for the site-specific incorporation of pNO2-Phe into a target protein in E. coli.

Plasmid Construction
  • Site-Directed Mutagenesis: Introduce an amber (TAG) codon at the desired site in your gene of interest (GOI) cloned into an expression vector (e.g., pET series). This can be achieved using standard site-directed mutagenesis kits.

  • Co-transformation: Co-transform the expression plasmid containing the GOI-TAG and a plasmid encoding the orthogonal pNO2-Phe-specific aaRS/tRNA pair (e.g., pEVOL-pNO2Phe) into a suitable E. coli expression strain (e.g., BL21(DE3)). The pEVOL series of plasmids are commonly used as they have been optimized for high yields of proteins containing ncAAs.[6]

Protein Expression
  • Starter Culture: Inoculate a single colony of the co-transformed E. coli into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: The following day, inoculate 1 L of LB medium containing the same antibiotics with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of pNO2-Phe: Add this compound to the culture medium to a final concentration of 1-2 mM.

  • Induction of Protein Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. If using the pEVOL plasmid, also add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the aaRS.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors). Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: If the target protein has an affinity tag (e.g., His-tag), purify the protein from the clarified lysate using the appropriate affinity chromatography resin (e.g., Ni-NTA).

  • Further Purification: If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve high purity.

Verification of pNO2-Phe Incorporation

Confirmation of successful ncAA incorporation is a critical step. Several methods can be employed:

  • Western Blotting: A primary method for initial verification. The absence of a full-length protein band in the absence of pNO2-Phe in the growth medium, and its presence when pNO2-Phe is added, provides strong evidence for successful amber suppression.

  • Mass Spectrometry: The gold standard for confirming the precise mass of the modified protein. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact protein, which should correspond to the theoretical mass including the pNO2-Phe residue.

  • Tandem Mass Spectrometry (MS/MS): To confirm the exact site of incorporation, the purified protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by MS/MS. The fragmentation pattern of the peptide containing the UAG codon site will confirm the presence of pNO2-Phe at that specific location.

Visualizations

Signaling Pathway Diagram

The nitro group of pNO2-Phe can serve as a vibrational probe to study local environments within proteins.[1] This can be particularly useful for investigating conformational changes in signaling proteins upon ligand binding or activation. The following diagram illustrates a generic signaling pathway where a protein containing pNO2-Phe is used as a probe.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (with pNO2-Phe) Signal_Transducer Signal Transducer Receptor->Signal_Transducer Activation & Conformational Change (Monitored by pNO2-Phe) Ligand Ligand Ligand->Receptor Binding Effector_Protein Effector Protein Signal_Transducer->Effector_Protein Signal Propagation Cellular_Response Cellular Response Effector_Protein->Cellular_Response Execution

Caption: A generic signaling pathway illustrating the use of pNO2-Phe as a probe.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for incorporating pNO2-Phe into a target protein.

Experimental_Workflow Plasmid_Construction 1. Plasmid Construction - Site-directed mutagenesis (TAG codon) - Co-transformation of expression and pEVOL plasmids Protein_Expression 2. Protein Expression - Grow E. coli culture - Add pNO2-Phe - Induce with IPTG and Arabinose Plasmid_Construction->Protein_Expression Protein_Purification 3. Protein Purification - Cell Lysis - Affinity Chromatography - Further purification (optional) Protein_Expression->Protein_Purification Verification 4. Verification of Incorporation - Western Blot - Mass Spectrometry (ESI-MS, MS/MS) Protein_Purification->Verification Downstream_Applications 5. Downstream Applications - Structural studies - Functional assays - Drug development Verification->Downstream_Applications

Caption: Experimental workflow for genetic code expansion with pNO2-Phe.

Logical Relationship Diagram

This diagram illustrates the key molecular interactions and logical flow of the genetic code expansion machinery for pNO2-Phe incorporation.

Logical_Relationship pNO2_Phe This compound aaRS Orthogonal aaRS (pNO2-Phe specific) pNO2_Phe->aaRS binds Charged_tRNA pNO2-Phe-tRNA(CUA) aaRS->Charged_tRNA charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS binds Ribosome Ribosome Charged_tRNA->Ribosome delivers mRNA mRNA with TAG codon mRNA->Ribosome translates Protein Protein with pNO2-Phe Ribosome->Protein synthesizes

Caption: Logical relationships in pNO2-Phe incorporation machinery.

Conclusion

Genetic code expansion with this compound provides a powerful platform for the precise engineering of proteins with novel functionalities. The ability to introduce this ncAA site-specifically opens up exciting possibilities for detailed studies of protein structure and function, as well as for the development of new therapeutic and diagnostic agents. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on the application of this transformative technology. As the tools and methods for genetic code expansion continue to evolve, the scope of what can be achieved with custom-designed proteins is set to expand even further.

References

4-Nitro-L-phenylalanine: A Versatile Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-L-phenylalanine (p-NO2-Phe) is a non-proteinogenic amino acid that has emerged as a crucial building block in peptide chemistry. Its unique electronic and structural properties, conferred by the presence of a nitro group on the phenyl ring, enable a wide range of applications in drug discovery, biochemical research, and materials science. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into peptides using both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies, and its diverse applications.

The introduction of this compound into a peptide sequence can serve multiple purposes. The nitro group can be reduced to an amine, providing a site for further chemical modification or bioconjugation.[1] This feature is particularly valuable in the development of targeted drug delivery systems and peptide-based diagnostics. Furthermore, the distinct spectroscopic properties of the nitro-phenylalanine residue allow it to function as an infrared (IR) probe or a fluorescence resonance energy transfer (FRET) quencher, facilitating the study of peptide conformation and interactions.[2][3] Its unique characteristics also make it a valuable component in the synthesis of novel therapeutic agents, including VLA-4 integrin antagonists and analogs of the marine-derived cyclic peptide kahalalide F.[2]

This guide will delve into the practical aspects of utilizing this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and concepts to aid researchers in harnessing the full potential of this versatile amino acid derivative.

Physicochemical and Spectroscopic Properties

This compound and its protected derivatives possess distinct physical and chemical properties that are essential to consider for their effective use in peptide synthesis. A summary of these properties is presented in the tables below.

PropertyThis compoundFmoc-4-Nitro-L-phenylalanineBoc-4-Nitro-L-phenylalanine
Molecular Formula C₉H₁₀N₂O₄C₂₄H₂₀N₂O₆C₁₄H₁₈N₂O₆
Molecular Weight 210.19 g/mol 432.43 g/mol 310.31 g/mol
Appearance Off-white to light yellow powderWhite to slight yellow to beige powderWhite solid
Melting Point 236-237 °C (dec.)213-223 °C105-107 °C
Solubility Soluble in waterSoluble in DMFSoluble in tert-butanol (B103910), THF
Optical Rotation [α]25/D +6.8° (c = 1.3 in 3 M HCl)Not specifiedNot specified
CAS Number 949-99-595753-55-233305-77-0
Spectroscopic PropertyThis compound
¹³C NMR (DMSO-d6, δ, ppm) 36.62 (CH₂), 55.25 (CH), 123.69, 130.94, 146.73, 173.27 (COOH)
Mass Spectrum (ESI, m/z) [M+Na]⁺: 455.1214 (for Fmoc derivative)
Absorption Edge 435 nm
IR Absorption Strong absorption of the NO₂ stretching bands

Synthesis and Protection of this compound

The synthesis of this compound is typically achieved through the nitration of L-phenylalanine. Subsequent protection of the α-amino group with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group is necessary for its use in solid-phase peptide synthesis.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[4]

Experimental Protocol:

  • Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.

  • Slowly add a 2:1 volume ratio of concentrated sulfuric acid to concentrated nitric acid to the stirring solution, maintaining the temperature at 0°C.

  • Allow the reaction to stir for 3 hours at 0°C.

  • Pour the reaction mixture over ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure this compound.

Note: This reaction can produce a mixture of ortho, meta, and para isomers. The para isomer is the major product and can be purified by recrystallization.

Synthesis of N-α-Fmoc-4-Nitro-L-phenylalanine

The Fmoc protecting group is attached to the α-amino group of this compound using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).

Experimental Protocol:

  • Dissolve this compound in a 10% sodium carbonate solution.

  • Add a solution of Fmoc-OSu in acetone (B3395972) to the stirring amino acid solution.

  • Allow the reaction to stir at room temperature for 3-4 hours.

  • Acidify the reaction mixture with 1M HCl to a pH of 2-3 to precipitate the product.

  • Filter the white precipitate, wash with water, and dry under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure Fmoc-4-Nitro-L-phenylalanine.

Synthesis of N-α-Boc-4-Nitro-L-phenylalanine

The Boc protecting group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[5]

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of tert-butanol, water, and sodium hydroxide (B78521) (1.1 equivalents).[5]

  • Cool the solution to 0°C and add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in tert-butanol dropwise.[5]

  • Allow the reaction mixture to stir and warm to room temperature overnight.[5]

  • Remove the tert-butanol by evaporation under reduced pressure.[5]

  • Add water to the residue and wash with ethyl acetate (B1210297) to remove any unreacted Boc₂O.[5]

  • Acidify the aqueous layer with a 10% citric acid solution to precipitate the product.[5]

  • Extract the product with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-4-Nitro-L-phenylalanine as a white solid.[5]

G cluster_synthesis Synthesis of this compound cluster_protection Protection Strategies L-Phenylalanine L-Phenylalanine Nitration Nitration L-Phenylalanine->Nitration Nitrating Mixture Conc. HNO3 / Conc. H2SO4 Nitrating Mixture->Nitration This compound This compound Nitration->this compound Fmoc-Protection Fmoc-Protection This compound->Fmoc-Protection Boc-Protection Boc-Protection This compound->Boc-Protection Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc-Protection Boc2O Boc₂O Boc2O->Boc-Protection Fmoc-4-Nitro-L-phenylalanine Fmoc-4-Nitro-L-phenylalanine Fmoc-Protection->Fmoc-4-Nitro-L-phenylalanine Boc-4-Nitro-L-phenylalanine Boc-4-Nitro-L-phenylalanine Boc-Protection->Boc-4-Nitro-L-phenylalanine G Start Start Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection_Resin Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_Resin Coupling_First_AA Couple Fmoc-pNO2-Phe-OH (HCTU/DIPEA) Fmoc_Deprotection_Resin->Coupling_First_AA Chain_Elongation Chain_Elongation Coupling_First_AA->Chain_Elongation Fmoc_Deprotection_Peptide Fmoc Deprotection (20% Piperidine/DMF) Chain_Elongation->Fmoc_Deprotection_Peptide Yes Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection No Coupling_Next_AA Couple Next Fmoc-AA (HCTU/DIPEA) Fmoc_Deprotection_Peptide->Coupling_Next_AA Coupling_Next_AA->Chain_Elongation Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization End End Characterization->End G Peptide-pNO2Phe Peptide containing This compound Reduction Reduction Peptide-pNO2Phe->Reduction Peptide-pNH2Phe Peptide containing 4-Amino-L-phenylalanine Reduction->Peptide-pNH2Phe Reducing_Agent SnCl₂ or H₂/Pd-C Reducing_Agent->Reduction Further_Modification Further Modification (Bioconjugation, Labeling) Peptide-pNH2Phe->Further_Modification

References

The Role and Analysis of p-Nitrated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of p-Nitrated Amino Acids in Cellular Signaling, Drug Development, and Research Applications

Core Audience: Researchers, scientists, and drug development professionals.

Introduction

The post-translational modification of amino acids through nitration, particularly the addition of a nitro group to the aromatic ring of phenylalanine and tyrosine, has emerged as a critical area of investigation in biomedical research. These p-nitrated amino acids, most notably p-nitrophenylalanine (pNF) and 3-nitrotyrosine (B3424624) (3-NT), are not merely markers of cellular stress but are now recognized as active participants in a range of physiological and pathological processes. Their unique chemical properties impart novel functionalities to proteins, influencing everything from enzyme activity to complex signaling cascades. This technical guide provides a comprehensive overview of the applications of p-nitrated amino acids, detailing their roles in signaling pathways, their utility as research tools, and their potential as therapeutic targets. We present detailed experimental protocols for their study and quantitative data to facilitate comparative analysis, alongside visualizations of key pathways and workflows to aid in conceptual understanding.

Biological Significance of p-Nitrated Amino acids

The introduction of a nitro group onto an amino acid residue can profoundly alter a protein's structure and function. This modification is most frequently observed on tyrosine residues, forming 3-nitrotyrosine, a well-established marker of "nitroxidative stress" resulting from the reaction of nitric oxide (•NO) or its derivatives with reactive oxygen species (ROS).[1][2]

Impact on Protein Function and Signaling

Tyrosine nitration can modulate protein activity in several ways:

  • Alteration of Enzymatic Activity: The addition of a bulky, electron-withdrawing nitro group can directly impact the catalytic site of an enzyme, leading to either inhibition or, in some cases, a gain of function.[3]

  • Disruption of Phosphorylation-dependent Signaling: Tyrosine phosphorylation is a cornerstone of cellular signaling. The presence of a nitro group on a tyrosine residue can sterically hinder or prevent its phosphorylation by kinases, thereby disrupting downstream signaling cascades.[4]

  • Modulation of Protein-Protein Interactions: The altered chemical properties of nitrated tyrosine can affect the binding affinity of proteins for their interaction partners, influencing the assembly and disassembly of protein complexes.

  • Induction of Immunogenicity: Nitrated self-proteins can be recognized as foreign by the immune system, potentially triggering autoimmune responses.

Key Signaling Pathways Involved

Protein tyrosine nitration is intricately linked to signaling pathways governed by nitric oxide and oxidative stress. A central mechanism involves the formation of peroxynitrite (ONOO⁻), a potent nitrating agent, from the reaction of nitric oxide with superoxide (B77818) radicals.

Protein Tyrosine Nitration Signaling Pathway General Signaling Pathway of Protein Tyrosine Nitration NO Nitric Oxide (NO) ONOO_minus Peroxynitrite (ONOO-) NO->ONOO_minus O2_minus Superoxide (O2-) O2_minus->ONOO_minus NO2_radical Nitrogen Dioxide (NO2•) ONOO_minus->NO2_radical via radical-mediated reactions Heme_Peroxidases Heme Peroxidases Heme_Peroxidases->NO2_radical + H2O2 + NO2- H2O2 Hydrogen Peroxide (H2O2) Tyrosine Tyrosine Residue in Protein Tyrosyl_Radical Tyrosyl Radical (Tyr•) Tyrosine->Tyrosyl_Radical One-electron oxidation Nitrotyrosine 3-Nitrotyrosine Tyrosyl_Radical->Nitrotyrosine + NO2• Protein_Function Altered Protein Function (Activity, Signaling, etc.) Nitrotyrosine->Protein_Function

General signaling pathway of protein tyrosine nitration.

This pathway highlights the convergence of reactive oxygen and nitrogen species leading to the formation of 3-nitrotyrosine and subsequent alterations in protein function.

Applications in Research and Drug Development

p-Nitrated amino acids serve as invaluable tools in various research and drug development applications.

p-Nitrophenylalanine as a Research Tool
  • Enzyme Substrates: p-Nitrophenyl esters of various molecules are widely used as chromogenic substrates for hydrolases like proteases, lipases, and phosphatases. The enzymatic cleavage releases p-nitrophenol, which has a distinct yellow color under alkaline conditions, allowing for simple and continuous spectrophotometric monitoring of enzyme activity.[5][6]

  • Fluorescence Quenching: The nitro group of p-nitrophenylalanine can act as a fluorescence quencher. This property is utilized in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions and conformational changes.[7]

  • Photoaffinity Labels: p-Nitrophenylalanine and its derivatives can be used as photoaffinity labels to identify and characterize binding sites in proteins.

  • Genetic Code Expansion: p-Nitrophenylalanine can be incorporated into proteins at specific sites using genetic code expansion techniques, providing a powerful tool to probe protein structure and function.[8]

Therapeutic and Diagnostic Implications

The association of elevated 3-nitrotyrosine levels with numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cardiovascular diseases, and cancer, makes it a significant biomarker for disease diagnosis and prognosis.[3][9] Furthermore, the enzymes and pathways involved in protein nitration represent potential targets for therapeutic intervention.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of p-nitrated amino acids in enzyme kinetics and inhibition studies.

Table 1: Michaelis-Menten Kinetic Parameters for Enzymes with p-Nitrophenyl Substrates

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Lipasep-Nitrophenyl acetate (B1210297) (C2)1.2150252.1 x 10⁴[6]
α-Chymotrypsinp-Nitrophenyl acetate0.04-0.001435[10]
Cytosolic Esterase (from Megachile rotundata)p-Nitrophenylacetate0.1240.137 µmol/s/mg--[11]
Alkaline Phosphatasep-Nitrophenyl phosphate0.2 ± 0.012.6 ± 0.5 µmol/min--[12]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Table 2: Inhibition Constants (IC50 and Ki) for Inhibitors Containing p-Nitrated Moieties

EnzymeInhibitorSubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
Aldose Reductase 1 (ALR1)Compound 3h (alkynylated amino acid derivative)-41 ± 8--[13]
Aldose Reductase 2 (ALR2)Compound 3e (alkynylated amino acid derivative)-12 ± 9--[13]

Note: The direct use of p-nitrated amino acids as standalone inhibitors with reported IC50 or Ki values is not extensively documented in the readily available literature. The table provides examples of complex inhibitors where the p-nitrated moiety might be a component or where related compounds have been studied.

Table 3: Fluorescence Quenching Data

FluorophoreQuencherStern-Volmer Constant (KSV) (M⁻¹)Quenching MechanismReference
Pyrenep-Nitroaniline-Static and Dynamic[10]
Tryptophan2,4-Dinitrophenyl ether derivative22950 (in Methanol)-[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of p-nitrated amino acids.

Synthesis of L-p-Nitrophenylalanine

This protocol describes a common method for the nitration of L-phenylalanine.

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Lead(II) Carbonate (PbCO₃)

  • Hydrogen Sulfide (B99878) (H₂S) gas

  • 95% Ethanol

Procedure:

  • Dissolve 10.0 g of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C with stirring.

  • Slowly add 3.0 ml of concentrated HNO₃ dropwise, maintaining the temperature at approximately 0°C.

  • After the addition is complete, continue stirring for an additional 10-15 minutes.

  • Pour the reaction mixture over about 200 ml of ice and dilute with water to a total volume of approximately 700 ml.

  • Heat the solution to boiling and neutralize it with approximately 80 g of PbCO₃.

  • Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.

  • Filter the solution again to remove the lead sulfide precipitate.

  • Reduce the volume of the filtrate to one-third by evaporation.

  • Filter the solid that forms and wash it with 95% ethanol.

  • Recrystallize the product from boiling water to obtain L-p-nitrophenylalanine with a yield of 50-55%.[15]

Western Blotting for 3-Nitrotyrosine Detection

This protocol outlines the steps for detecting nitrated proteins in a biological sample.

Materials:

  • Protein sample

  • Laemmli sample buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-3-nitrotyrosine antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane five times with TBST for 5 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Mass Spectrometry-Based Identification of Nitrated Proteins

This section outlines a general workflow for identifying nitrated proteins and their specific modification sites using mass spectrometry.

Experimental Workflow for Identification of Nitrated Proteins General Workflow for Mass Spectrometry-Based Identification of Nitrated Proteins Protein_Extraction Protein Extraction from Cells or Tissues Digestion Proteolytic Digestion (e.g., with Trypsin) Protein_Extraction->Digestion Enrichment Enrichment of Nitrated Peptides (Immunoaffinity or Chemical) Digestion->Enrichment LC_MS_MS LC-MS/MS Analysis Enrichment->LC_MS_MS Data_Analysis Database Searching and Spectral Interpretation LC_MS_MS->Data_Analysis Identification Identification of Nitrated Peptides and Nitration Sites Data_Analysis->Identification

Workflow for identifying nitrated proteins via mass spectrometry.

Detailed Steps:

  • Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into smaller peptides using a protease such as trypsin.

  • Enrichment of Nitrated Peptides: Due to the low abundance of nitrated proteins, an enrichment step is often necessary. This can be achieved through:

    • Immunoaffinity Enrichment: Using antibodies specific to 3-nitrotyrosine to capture nitrated peptides.

    • Chemical-Based Enrichment: Involving the chemical modification of the nitro group to introduce a tag (e.g., biotin) for affinity purification.[3]

  • LC-MS/MS Analysis: The enriched peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis and Identification: The resulting MS/MS spectra are searched against protein databases to identify the peptide sequences. The presence of a mass shift of +45 Da on a tyrosine residue is indicative of nitration. Specialized software and manual validation are used to confirm the identification of nitrated peptides and pinpoint the exact site of modification.

Conclusion

The study of p-nitrated amino acids has provided profound insights into the molecular mechanisms underlying cellular signaling and disease. From their role as indicators of nitrosative stress to their active participation in modulating protein function, these modified amino acids are at the forefront of biochemical and medical research. The methodologies outlined in this guide, from chemical synthesis and immunodetection to advanced proteomic analysis, provide a robust toolkit for researchers to further unravel the complexities of protein nitration. The continued exploration of this field holds immense promise for the development of novel diagnostic markers and therapeutic strategies for a wide range of human diseases.

References

The Probing Power of a Nitro Group: A Technical Guide to 4-Nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of 4-Nitro-L-phenylalanine (pNO2Phe), a non-canonical amino acid that has emerged as a powerful probe for elucidating protein structure, dynamics, and interactions. Its unique spectroscopic properties and the ability for site-specific incorporation into proteins make it an invaluable tool in biochemical research and drug discovery.

Core Principles: Leveraging the Nitro Group as a Spectroscopic Reporter

The utility of this compound as a probe stems from the distinct physicochemical properties of its nitro (-NO2) group. This functional group serves as a sensitive reporter of its local microenvironment within a protein.

Infrared (IR) Spectroscopy: The primary application of pNO2Phe is as a vibrational probe.[1][2][3] The symmetric stretching frequency of the nitro group is exquisitely sensitive to its surrounding environment, including solvent exposure and hydrogen bonding interactions.[1][4] By incorporating pNO2Phe at a specific site within a protein, researchers can use Fourier-transform infrared (FTIR) spectroscopy to gain insights into the local structure and dynamics at that position.[1][2] A red-shift in the nitro symmetric stretching frequency, for instance, can indicate a more buried or hydrophobic environment.[1][2]

Fluorescence Quenching: this compound can also function as a fluorescence quencher.[5][6] When placed in proximity to a fluorescent amino acid, such as tryptophan, it can quench the fluorescence through energy transfer mechanisms. This property can be exploited to study protein folding, conformational changes, and ligand binding events that alter the distance between the pNO2Phe probe and a fluorophore.

Physicochemical and Spectroscopic Data

For ease of comparison, the key quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[7]
Molecular Weight 210.19 g/mol [7][8]
Melting Point 245-251 °C (decomposes)
Optical Rotation [α]25/D +6.8° (c = 1.3 in 3 M HCl)
IR Frequency Shift (Solvent Exposed vs. Buried) Red-shifted by approximately 7.7 cm⁻¹ when moved from a solvent-exposed to a partially buried position.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a probe.

Chemical Synthesis of this compound

While commercially available, pNO2Phe can be synthesized in the laboratory. A common method is the nitration of L-phenylalanine.[5][9]

Principle: L-phenylalanine is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the phenyl ring.

Protocol:

  • Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.[9]

  • Slowly add concentrated nitric acid dropwise to the stirring solution, maintaining the temperature at approximately 0°C.[9]

  • After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.[9]

  • Pour the reaction mixture over ice and dilute with water.[9]

  • Heat the solution to boiling and neutralize it with a suitable base, such as lead carbonate.[9]

  • Filter the resulting precipitate. The filtrate can be further purified by recrystallization from boiling water to yield p-nitrophenylalanine.[9]

Site-Specific Incorporation of this compound into Proteins

The genetic incorporation of unnatural amino acids (UAAs) is a powerful technique for placing probes with high precision.[1][10] This is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (UAG).[6][10]

Principle: An E. coli strain is engineered to express a modified aminoacyl-tRNA synthetase that specifically recognizes and charges this compound onto an orthogonal tRNA. This tRNA is engineered to recognize the amber (UAG) stop codon. When a gene of interest containing a UAG codon at the desired position is expressed in this strain in the presence of pNO2Phe, the UAA is incorporated at that site.

Protocol Overview:

  • Plasmid Preparation: Two plasmids are typically required: one encoding the gene of interest with an amber (TAG) codon at the desired insertion site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for pNO2Phe.[10]

  • Transformation: Co-transform the two plasmids into a suitable E. coli expression strain.

  • Protein Expression: Grow the transformed E. coli in a minimal medium supplemented with this compound. Induce protein expression using an appropriate inducer (e.g., IPTG).

  • Protein Purification: After expression, harvest the cells and purify the protein containing the incorporated pNO2Phe using standard chromatography techniques.

  • Verification: Confirm the successful incorporation of pNO2Phe using mass spectrometry.

site_specific_incorporation cluster_cell Engineered E. coli Cell pNO2Phe This compound (in media) Synthetase Orthogonal Aminoacyl-tRNA Synthetase pNO2Phe->Synthetase binds Charged_tRNA pNO2Phe-tRNA(CUA) Synthetase->Charged_tRNA charges tRNA Orthogonal tRNA(CUA) tRNA->Synthetase binds Ribosome Ribosome Charged_tRNA->Ribosome delivers Protein Protein with incorporated pNO2Phe Ribosome->Protein mRNA mRNA with UAG codon mRNA->Ribosome translates

Caption: Site-specific incorporation of this compound.

Probing the Local Environment with FTIR Spectroscopy

Principle: The vibrational frequency of the nitro group in the incorporated pNO2Phe is measured. Changes in this frequency relative to a reference state (e.g., the free amino acid in solution) provide information about the local environment.

Protocol:

  • Sample Preparation: Prepare a concentrated solution (e.g., ~1 mM) of the purified protein containing pNO2Phe in a suitable buffer.[4]

  • FTIR Measurement: Acquire the infrared spectrum of the sample using an FTIR spectrometer. A common technique is attenuated total reflectance (ATR)-FTIR.

  • Difference Spectroscopy: To isolate the signal of the nitro group, a difference spectrum can be generated by subtracting the spectrum of the wild-type protein (lacking pNO2Phe) from the spectrum of the pNO2Phe-containing protein. Isotopic labeling (e.g., with ¹⁵N in the nitro group) can also be used to create a difference spectrum between the ¹⁴NO₂ and ¹⁵NO₂ labeled proteins, which aids in the unambiguous assignment of the nitro symmetric stretching frequency.[1][2][4]

  • Data Analysis: Analyze the position and shape of the nitro symmetric stretching peak to infer information about the local environment of the probe.

Applications in Research and Drug Development

The use of this compound as a probe has significant implications for various areas of research.

  • Protein Folding and Dynamics: By placing the probe at different locations within a protein, the folding process and conformational changes can be monitored in real-time.

  • Enzyme Kinetics and Mechanism: pNO2Phe can be incorporated into the active site of an enzyme to probe the electrostatic environment and changes that occur during the catalytic cycle.[11]

  • Protein-Protein and Protein-Ligand Interactions: The binding of a ligand or another protein can alter the local environment of the pNO2Phe probe, leading to a detectable change in its spectroscopic signal.[12][13] This is valuable for drug screening and characterizing binding events.

  • Pharmaceutical Synthesis: this compound and its derivatives are important intermediates in the synthesis of pharmaceuticals, such as the migraine drug Zolmitriptan.[14]

probing_workflow start Design Experiment (Select Probe Site) incorporation Site-Specific Incorporation of pNO2Phe start->incorporation purification Protein Purification & Verification (MS) incorporation->purification spectroscopy Spectroscopic Measurement (e.g., FTIR) purification->spectroscopy analysis Data Analysis (Frequency Shift, Quenching) spectroscopy->analysis interpretation Structural & Dynamic Interpretation analysis->interpretation

Caption: General workflow for using this compound as a probe.

Logical Relationships in Spectroscopic Probing

The interpretation of data from pNO2Phe experiments relies on understanding the relationship between the local environment and the resulting spectroscopic signal.

logical_relationship cluster_protein Protein Microenvironment at Probe Site cluster_signal Observed Spectroscopic Signal A Solvent Exposed (Polar) X Higher IR Frequency A->X correlates to B Partially Buried Y Intermediate IR Frequency B->Y correlates to C Fully Buried (Hydrophobic) Z Lower IR Frequency (Red-Shifted) C->Z correlates to

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 4-Nitro-L-phenylalanine into Proteins in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering and drug development. This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, enabling a wide range of applications from probing protein structure and function to creating new therapeutic modalities. 4-Nitro-L-phenylalanine (pNO2Phe) is a valuable ncAA that can serve as an infrared probe, a fluorescence quencher, and a tool for modulating immune responses.[1] This document provides detailed application notes and protocols for the efficient incorporation of pNO2Phe into proteins expressed in Escherichia coli.

The methodology relies on the amber stop codon (UAG) suppression strategy.[2] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The orthogonal pair, often derived from a different organism like Methanocaldococcus jannaschii, functions independently of the host's endogenous tRNA synthetases and tRNAs.[2] The engineered aaRS is evolved to specifically recognize and charge the orthogonal tRNA with pNO2Phe. This charged tRNA then recognizes the amber codon in the mRNA of the target protein, leading to the incorporation of pNO2Phe at that specific site.

Principle of the Method

The core of this technique is the redirection of the cellular translation machinery to incorporate pNO2Phe at a user-defined position. This is achieved through the introduction of two key components into an E. coli expression host:

  • An evolved, orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to specifically recognize and aminoacylate its cognate tRNA with this compound. A commonly used system is a mutant of the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii (MjTyrRS).[2][3]

  • An orthogonal suppressor tRNA: This tRNA, also from M. jannaschii, has its anticodon mutated to CUA to recognize the amber stop codon (UAG). It is not recognized by any of the endogenous E. coli aaRSs.

These components are typically introduced on a single plasmid, such as the pEVOL plasmid, which is co-transformed with a second plasmid carrying the gene of interest. The gene of interest must be mutated to contain an in-frame amber (TAG) codon at the desired site of pNO2Phe incorporation. When the cells are grown in media supplemented with pNO2Phe, the orthogonal aaRS charges the suppressor tRNA with pNO2Phe. During translation, the ribosome pauses at the UAG codon, and the pNO2Phe-charged suppressor tRNA delivers the ncAA to the growing polypeptide chain, resulting in a full-length protein containing pNO2Phe at the specified position.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the molecular mechanism of amber suppression for pNO2Phe incorporation.

experimental_workflow cluster_prep Plasmid Preparation cluster_ecoli E. coli Engineering & Expression cluster_analysis Protein Purification & Analysis pTarget Target Gene Plasmid (with TAG codon) transformation Co-transformation pTarget->transformation pEVOL pEVOL Plasmid (Orthogonal aaRS/tRNA) pEVOL->transformation culture Cell Culture & Growth transformation->culture Select transformed cells induction Induction of Expression culture->induction Add pNO2Phe & inducers harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis purification Protein Purification lysis->purification analysis Analysis & Confirmation purification->analysis e.g., SDS-PAGE, MS amber_suppression cluster_cellular_machinery Cellular Components cluster_process Mechanism of Incorporation pNO2Phe This compound (pNO2Phe) charging tRNA Charging pNO2Phe->charging aaRS Orthogonal aaRS (e.g., MjTyrRS mutant) aaRS->charging tRNA Orthogonal tRNA(CUA) tRNA->charging ribosome Ribosome translation Translation & Incorporation ribosome->translation charging->translation pNO2Phe-tRNA(CUA) protein Full-length Protein with pNO2Phe translation->protein decodes UAG codon

References

Application Notes and Protocols for Site-Specific Incorporation of 4-Nitro-L-phenylalanine using Amber Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid 4-Nitro-L-phenylalanine (pNO2-Phe) into proteins using amber codon suppression technology. This powerful technique allows for the precise introduction of pNO2-Phe at any desired position within a protein, enabling a wide range of applications in basic research, drug discovery, and biotherapeutics development.

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering. By co-opting the amber stop codon (TAG) and introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, novel chemical functionalities can be site-specifically incorporated into proteins. This compound, with its unique nitro group, offers several advantages, including its potential use in triggering autoimmune responses for vaccine development and as a fluorescence quencher in biochemical assays.[1][2] This document outlines the principles, methodologies, and applications of this technology.

Principle of Amber Suppression

The site-specific incorporation of this compound is achieved through the utilization of an orthogonal translation system.[3] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The engineered aaRS is designed to specifically recognize and charge the suppressor tRNA with this compound. The suppressor tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG) in the messenger RNA (mRNA). When a gene of interest is mutated to contain a TAG codon at a specific site, the ribosome pauses at this codon. The charged suppressor tRNA then delivers this compound to the ribosome, allowing for its incorporation into the growing polypeptide chain and the translation of a full-length protein containing the unnatural amino acid.

Data Presentation

The efficiency of this compound incorporation can be influenced by several factors, including the expression system, the specific orthogonal pair used, and the sequence context of the amber codon. While precise quantitative data for this compound is not extensively available in a comparative format, the following tables summarize typical yields and suppression efficiencies observed for the incorporation of unnatural amino acids using amber suppression technology in various systems. These values can serve as a general guideline for expected outcomes.

Table 1: Typical Protein Yields with Site-Specific UAA Incorporation

Expression SystemTypical Yield Range (% of Wild-Type)Notes
E. coli10 - 80%Yield can be highly dependent on the protein of interest and the specific orthogonal system.
Mammalian Cells5 - 50%Transient transfection typically results in lower yields compared to stable cell lines.
Cell-Free Systems50 - 120%Can achieve high yields and suppression efficiencies, with some systems reporting up to 500 µg/mL of protein.[4][5]

Table 2: Factors Influencing Amber Suppression Efficiency

FactorObservationReference
Nucleotide at +4 position Purines (A or G) immediately following the TAG codon often enhance suppression efficiency.[5]
Expression of Orthogonal Pair Increasing the copy number or expression level of the suppressor tRNA and aaRS can improve efficiency.
Concentration of UAA Sufficient concentration of this compound in the culture medium is crucial for efficient incorporation.
Release Factor 1 (RF1) In E. coli, strains with reduced or eliminated RF1 activity can exhibit higher suppression efficiency.
Codon Context The sequence surrounding the amber codon can significantly impact incorporation efficiency.[6]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the site-specific incorporation of this compound.

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon (TAG)

This protocol is based on the QuikChange™ site-directed mutagenesis method.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired TAG mutation should be in the middle of each primer, with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).[7][8]

  • Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up the PCR reaction as follows:

ComponentAmount
5x Phusion HF Buffer10 µL
10 mM dNTPs1 µL
Forward Primer (10 µM)1.25 µL
Reverse Primer (10 µM)1.25 µL
Template DNA (5-50 ng)1 µL
Phusion DNA Polymerase0.5 µL
Nuclease-free waterto 50 µL
  • Perform thermal cycling:

    • Initial denaturation: 98°C for 30 seconds.

    • 18-25 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-68°C for 30 seconds.

      • Extension: 72°C for 30 seconds/kb of plasmid length.

    • Final extension: 72°C for 5-10 minutes.

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform 5-10 µL of the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α).

  • Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow overnight cultures.

  • Isolate plasmid DNA and verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Protein Expression in E. coli

1. Transformation:

  • Co-transform the expression plasmid containing the gene of interest with the TAG codon and the plasmid encoding the orthogonal this compound-specific aaRS/tRNACUA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics.

  • Grow overnight at 37°C with shaking.

3. Expression Culture:

  • Inoculate 1 L of LB medium (containing antibiotics) with the overnight starter culture.

  • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[9]

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression with IPTG (final concentration 0.1-1 mM).

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 16-20°C.

4. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

5. Protein Purification and Analysis:

  • Purify the protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.

Protocol 3: Protein Expression in Mammalian Cells

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Seed cells in a 6-well plate or 10 cm dish to be 70-80% confluent at the time of transfection.

  • Co-transfect the cells with the expression plasmid for the gene of interest containing the TAG codon and the plasmid encoding the orthogonal this compound-specific aaRS/tRNACUA pair using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI). A 1:1 ratio of the two plasmids is a good starting point.[10]

2. UAA Supplementation and Expression:

  • 4-6 hours post-transfection, replace the medium with fresh medium containing 1 mM this compound.

  • Incubate the cells for 48-72 hours to allow for protein expression.

3. Cell Harvest and Lysis:

  • Wash the cells with ice-cold PBS and harvest by scraping.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Protein Analysis:

  • Analyze the protein expression by Western blot using an antibody specific to the protein of interest or an affinity tag.

  • For purification, scale up the transfection and use appropriate chromatography methods.

  • Confirm the incorporation of this compound by mass spectrometry.

Protocol 4: Mass Spectrometry Analysis for Verification

1. Sample Preparation:

  • Purify the protein containing this compound.

  • For intact mass analysis, desalt the protein sample.

  • For peptide mapping, digest the protein with a protease such as trypsin.

2. Mass Spectrometry:

  • Intact Mass Analysis: Use ESI-TOF or Orbitrap mass spectrometry to determine the molecular weight of the full-length protein. The expected mass will be the mass of the wild-type protein minus the mass of the replaced natural amino acid plus the mass of this compound (210.18 g/mol ).

  • Peptide Mapping (MS/MS): Analyze the tryptic digest by LC-MS/MS. Identify the peptide containing the incorporated this compound and confirm its sequence and the mass modification through fragmentation analysis.

Visualizations

Amber_Suppression_Mechanism cluster_translation Ribosomal Translation cluster_orthogonal_system Orthogonal System mRNA mRNA with TAG codon Ribosome Ribosome mRNA->Ribosome translates Polypeptide Growing Polypeptide Ribosome->Polypeptide synthesizes ReleaseFactor Release Factor 1 (RF1) Ribosome->ReleaseFactor binds at TAG (no suppression) FullLengthProtein Full-length Protein with pNO2-Phe Polypeptide->FullLengthProtein incorporates pNO2Phe pNO2Phe This compound aaRS Engineered aaRS pNO2Phe->aaRS binds Charged_tRNA pNO2Phe-tRNA_CUA aaRS->Charged_tRNA charges tRNA Suppressor tRNA (CUA) tRNA->aaRS binds Charged_tRNA->Ribosome delivers pNO2Phe

Caption: Mechanism of amber suppression for this compound incorporation.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_analysis Purification & Analysis SDM 1. Site-Directed Mutagenesis (Introduce TAG codon) Plasmid_Prep 2. Plasmid Preparation and Sequencing SDM->Plasmid_Prep Transformation 3. Co-transformation of Plasmids Plasmid_Prep->Transformation Culture 4. Cell Culture and Induction (+ this compound) Transformation->Culture Harvest 5. Cell Harvest and Lysis Culture->Harvest Purification 6. Protein Purification Harvest->Purification Verification 7. Verification by SDS-PAGE and Mass Spectrometry Purification->Verification

Caption: Experimental workflow for site-specific incorporation of this compound.

Signaling_Pathway_Application Ligand Ligand Receptor Receptor Ligand->Receptor activates Protein_A Protein A (with pNO2-Phe) Receptor->Protein_A recruits/activates Protein_B Protein B Protein_A->Protein_B interacts with Downstream_Effector Downstream Effector Protein_B->Downstream_Effector activates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Caption: Probing protein-protein interactions in a signaling pathway using this compound.

References

Application Notes: Utilizing 4-Nitro-L-phenylalanine as a Site-Specific Infrared Probe in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating protein structure, dynamics, and function.[1][2][3] Among these, 4-Nitro-L-phenylalanine (pNO2-Phe) has emerged as a highly effective infrared (IR) probe. Its utility stems from the nitro group (-NO2), whose symmetric stretching vibration is exquisitely sensitive to the local electrostatic environment.[1][2][3] This property allows researchers to gain site-specific insights into a protein's internal landscape.

By genetically encoding pNO2-Phe at a specific location within a protein, the nitro group's vibrational frequency, measured by Fourier Transform Infrared (FTIR) spectroscopy, serves as a reporter. A shift in this frequency provides high-resolution information on changes in solvent exposure, hydrogen bonding, or local electric fields that may occur due to protein folding, conformational changes, or ligand binding.[1][2][3]

The primary advantages of using pNO2-Phe as an IR probe include:

  • Site-Specificity: Genetic incorporation allows for precise placement of the probe at any desired position in the protein sequence.[4][5]

  • Minimal Perturbation: The structural similarity of pNO2-Phe to natural amino acids like phenylalanine and tyrosine often results in minimal disruption to the protein's overall structure and function.[5]

  • High Sensitivity: The nitro symmetric stretching frequency exhibits discernible shifts in response to subtle changes in its immediate environment.[1][2][3]

  • Clear Spectroscopic Window: The nitro group's absorption band typically appears in a region of the IR spectrum that is relatively free from interference from other protein vibrational modes.[6]

This technology is particularly relevant for drug development, where it can be used to probe the binding sites of small molecules and to characterize the molecular interactions that determine ligand recognition and affinity.[7]

Data Presentation

The vibrational frequency of the pNO2-Phe nitro group is a key quantitative indicator of its local environment. The following table summarizes reported frequency shifts observed when pNO2-Phe was incorporated into superfolder green fluorescent protein (sfGFP).

Probe Position in sfGFPEnvironment14NO2 Symmetric Stretching Frequency Shift (cm-1)Reference
Solvent ExposedAqueous bufferBaseline[1][2][3]
Partially BuriedProtein Interior-7.7 (Red-shift)[1][2][3]

Note: The negative value indicates a "red-shift" to a lower wavenumber, which is characteristic of the probe moving to a more non-polar or buried environment.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound

This protocol describes the genetic incorporation of pNO2-Phe into a protein of interest expressed in E. coli using amber codon suppression technology.

1. Materials

  • Plasmid DNA for the protein of interest.

  • Plasmid DNA for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pNO2-Phe (e.g., pEVOL-p-AcF, which can be adapted, or a specific pNO2-Phe synthetase plasmid).[8]

  • QuikChange Site-Directed Mutagenesis Kit.

  • Chemically competent or electrocompetent E. coli expression strain (e.g., BL21(DE3)).[8]

  • This compound (pNO2-Phe).

  • Standard media for E. coli culture (e.g., LB broth, autoinduction media).

  • Appropriate antibiotics for plasmid selection.

  • Protein purification equipment (e.g., chromatography system).

  • Mass spectrometer for verification.

2. Methodology

  • Site-Directed Mutagenesis:

    • Identify the amino acid residue to be replaced with pNO2-Phe in your protein of interest.

    • Use site-directed mutagenesis to introduce an amber stop codon (TAG) at the corresponding position in the gene sequence on your expression plasmid.[8]

    • Verify the successful mutation by DNA sequencing.

  • Transformation:

    • Co-transform the E. coli expression strain with two plasmids:

      • The expression plasmid for your protein of interest containing the TAG codon.

      • The plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase and its cognate tRNA (tRNACUA).[8][9]

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Protein Expression and Labeling:

    • Inoculate a starter culture with a single colony and grow overnight.

    • Use the starter culture to inoculate a larger volume of expression medium containing the necessary antibiotics.

    • Supplement the expression medium with 1-2 mM this compound.

    • Grow the culture at the optimal temperature for your protein's expression.

    • Induce protein expression at the appropriate cell density (e.g., with IPTG, or use an autoinduction system).

    • Continue to incubate the culture for several hours to allow for protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the pNO2-Phe-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).[2][3]

  • Verification of Incorporation:

    • Confirm the successful and specific incorporation of pNO2-Phe using mass spectrometry (e.g., ESI-Q-TOF).[2][3] The measured mass of the purified protein should correspond to the theoretical mass of the protein with the pNO2-Phe substitution.

Protocol 2: FTIR Spectroscopy of pNO2-Phe Labeled Proteins

This protocol outlines the general procedure for acquiring FTIR spectra of a protein sample containing the pNO2-Phe probe.

1. Materials

  • Purified, pNO2-Phe-labeled protein.

  • Unlabeled (wild-type) protein as a control.

  • Appropriate buffer (often D₂O is used to minimize water's strong IR absorbance in the amide I region).[10]

  • FTIR spectrometer, preferably equipped with an Attenuated Total Reflection (ATR) accessory.[2][3]

  • Temperature-controlled sample cell.[11]

2. Methodology

  • Sample Preparation:

    • Buffer-exchange the purified protein (both labeled and unlabeled) into the desired buffer (e.g., a deuterated buffer) for FTIR analysis.

    • Concentrate the protein samples to a suitable concentration (typically 1-10 mg/mL, though this can vary).

  • Instrument Setup:

    • Thoroughly clean the ATR crystal.

    • Set the desired temperature for the measurement using the temperature-controlled cell.[11]

    • Configure the spectrometer to scan the mid-IR range, ensuring the region containing the nitro symmetric stretch (~1300-1360 cm⁻¹) is covered with adequate resolution.

  • Data Acquisition:

    • Acquire a background spectrum of the buffer alone on the ATR crystal.

    • Apply the protein sample to the ATR crystal.

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 128 or more) are co-added to improve the signal-to-noise ratio.[11]

    • Repeat the process for the unlabeled (wild-type) protein.

  • Data Analysis:

    • The final absorbance spectrum is generated by ratioing the sample spectrum against the background buffer spectrum.

    • Perform baseline correction and normalization as needed.[11]

    • To isolate the signal from the pNO2-Phe probe, perform a difference subtraction: subtract the spectrum of the unlabeled wild-type protein from the spectrum of the pNO2-Phe-labeled protein. The resulting difference spectrum will highlight the vibrational modes associated with the probe, including the sensitive nitro symmetric stretch.

Visualizations

experimental_workflow cluster_gene Gene Modification cluster_protein Protein Expression & Purification cluster_analysis Spectroscopic Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG Codon) verification DNA Sequencing mutagenesis->verification transformation E. coli Co-transformation (Protein + Synthetase Plasmids) verification->transformation expression Protein Expression (with pNO2-Phe) transformation->expression purification Protein Purification expression->purification mass_spec Mass Spectrometry (Verify Incorporation) purification->mass_spec ftir_acq FTIR Data Acquisition (Labeled & WT Protein) mass_spec->ftir_acq data_proc Data Processing (Difference Spectrum) ftir_acq->data_proc analysis Analyze Frequency Shift data_proc->analysis

Caption: Experimental workflow for using pNO2-Phe as an IR probe.

frequency_shift cluster_protein Protein Environment cluster_spectrum Observed IR Frequency buried Buried Site (Non-polar) freq_buried Lower Frequency (Red-Shift) buried->freq_buried -7.7 cm⁻¹ shift exposed Exposed Site (Polar/Aqueous) freq_exposed Higher Frequency exposed->freq_exposed probe1 pNO2-Phe probe1->buried probe2 pNO2-Phe probe2->exposed

Caption: Principle of pNO2-Phe frequency shift in different environments.

References

Application Notes and Protocols: 4-Nitro-L-phenylalanine as a Fluorescent Quencher for Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsic protein fluorescence, primarily originating from the amino acid tryptophan, serves as a powerful tool for elucidating protein structure, dynamics, and interactions. The sensitivity of tryptophan's fluorescence to its local microenvironment allows for the use of quenching techniques to probe these characteristics. 4-Nitro-L-phenylalanine, a non-canonical amino acid, has emerged as an effective contact quencher for tryptophan fluorescence. Its nitroaromatic functional group can accept an electron from the excited state of tryptophan, leading to a decrease in fluorescence intensity. This quenching is highly dependent on the distance and orientation between the two residues, making the tryptophan/4-Nitro-L-phenylalanine pair a valuable spectroscopic ruler for measuring intramolecular distances and detecting conformational changes in proteins.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound as a fluorescent quencher for tryptophan. Detailed protocols for fluorescence quenching assays and data analysis are presented to guide researchers in applying this technique to their own systems of interest.

Principles of Tryptophan Fluorescence Quenching by this compound

The quenching of tryptophan fluorescence by this compound can occur through several mechanisms, primarily static quenching, dynamic (collisional) quenching, and Förster Resonance Energy Transfer (FRET).

  • Static Quenching: This occurs when a non-fluorescent ground-state complex forms between tryptophan and this compound. The formation of this complex reduces the population of tryptophan molecules that can be excited, leading to a decrease in fluorescence intensity without altering the fluorescence lifetime of the uncomplexed tryptophan.

  • Dynamic (Collisional) Quenching: This mechanism involves the collision of an excited-state tryptophan molecule with a this compound molecule. This collision provides a non-radiative pathway for the tryptophan to return to its ground state, thus decreasing both the fluorescence intensity and the fluorescence lifetime.

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore (tryptophan) overlaps with the absorption spectrum of an acceptor chromophore (this compound). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring intramolecular distances.[1][2]

The dominant quenching mechanism can be elucidated by examining the temperature dependence of the quenching efficiency and by fluorescence lifetime measurements.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that characterize the fluorescence quenching of tryptophan by this compound. It is important to note that these values are illustrative and can vary depending on experimental conditions such as solvent, pH, and temperature. Researchers should determine these parameters for their specific experimental setup.

Table 1: Stern-Volmer Quenching Parameters

ParameterSymbolTypical Value RangeMethod of Determination
Stern-Volmer ConstantKSV10 - 100 M-1Stern-Volmer Analysis
Bimolecular Quenching Constantkq1 x 109 - 1 x 1010 M-1s-1Calculation from KSV and τ₀
Static Quenching ConstantKSTo be determined experimentallyTemperature-dependent Stern-Volmer Analysis
Dynamic Quenching ConstantKDTo be determined experimentallyTemperature-dependent Stern-Volmer Analysis

Table 2: Förster Resonance Energy Transfer (FRET) Parameters

ParameterSymbolTypical Value RangeMethod of Determination
Förster DistanceR₀10 - 25 ÅCalculation from spectral overlap
FRET EfficiencyE0 - 1 (dependent on distance)Fluorescence intensity or lifetime measurements
Donor-Acceptor DistancerTo be determined experimentallyCalculation from FRET efficiency

Experimental Protocols

Protocol 1: Determination of Tryptophan Fluorescence Quenching by this compound using Stern-Volmer Analysis

This protocol describes the steps to quantify the quenching of free L-tryptophan fluorescence by this compound in solution.

Materials:

  • L-Tryptophan

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of L-tryptophan in PBS.

    • Prepare a 10 mM stock solution of this compound in PBS.

  • Sample Preparation:

    • Prepare a series of solutions in quartz cuvettes containing a fixed concentration of L-tryptophan (e.g., 10 µM) and varying concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200, 500 µM).

    • Ensure the total volume in each cuvette is the same by adding the appropriate amount of PBS.

    • Include a blank sample containing only PBS.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan.[3][4]

    • Record the fluorescence emission spectra from 310 nm to 450 nm.

    • Record the fluorescence intensity at the emission maximum (typically around 350 nm) for each sample.

  • Data Analysis:

    • Correct the fluorescence intensities for any inner filter effects if the absorbance of this compound at the excitation or emission wavelengths is significant.[3]

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the concentration of this compound ([Q]).

    • This is the Stern-Volmer plot, described by the equation: F₀/F = 1 + KSV[Q] = 1 + kqτ₀[Q]

    • Determine the Stern-Volmer constant (KSV) from the slope of the linear fit to the data.

    • Calculate the bimolecular quenching constant (kq) using the equation kq = KSV/τ₀, where τ₀ is the fluorescence lifetime of tryptophan in the absence of the quencher (typically ~2.6 ns for free tryptophan in water).[3]

Stern_Volmer_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_trp Prepare Tryptophan Solution (Constant Concentration) mix Mix Tryptophan and Quencher prep_trp->mix prep_quencher Prepare this compound Solutions (Varying Concentrations) prep_quencher->mix excite Excite at 295 nm mix->excite record Record Emission Spectrum (310-450 nm) excite->record plot Plot F₀/F vs. [Quencher] record->plot fit Linear Regression plot->fit calculate Calculate Ksv and kq fit->calculate

Fig 1. Workflow for Stern-Volmer Analysis.
Protocol 2: Site-Specific Incorporation of this compound into a Protein

This protocol outlines the general steps for incorporating this compound at a specific site in a protein of interest using amber suppression technology.

Materials:

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound.

  • Standard cell culture media and antibiotics.

  • Protein purification reagents and equipment (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.

  • Cell Culture:

    • Grow the transformed cells in a suitable medium containing the appropriate antibiotics.

    • When the cell culture reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8), supplement the medium with this compound (typically 1 mM final concentration).

    • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Protein Expression and Purification:

    • Continue cell growth at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and incorporation efficiency.

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein containing this compound using standard chromatography techniques.

  • Verification of Incorporation:

    • Confirm the successful incorporation of this compound by mass spectrometry.

Protein_Incorporation_Workflow cluster_cloning Molecular Biology cluster_expression Protein Expression cluster_purification Purification & Verification constructs Prepare Plasmids: 1. Protein of Interest (with TAG codon) 2. Synthetase/tRNA pair transform Co-transform E. coli constructs->transform culture Cell Culture transform->culture induce Induce with this compound and IPTG culture->induce harvest Harvest and Lyse Cells induce->harvest purify Purify Protein harvest->purify verify Verify Incorporation (Mass Spec) purify->verify

Fig 2. Workflow for Protein Modification.

Signaling Pathways and Logical Relationships

The quenching of tryptophan by this compound can be used to probe conformational changes in proteins that are part of signaling pathways. For example, if a protein undergoes a conformational change upon ligand binding, and this change alters the distance between a native tryptophan and an incorporated this compound, this can be detected as a change in fluorescence intensity.

Signaling_Pathway_Probing cluster_protein_state Protein States cluster_detection Detection unbound Unbound Protein (Trp and 4-NO₂-Phe separated) High Fluorescence bound Ligand-Bound Protein (Trp and 4-NO₂-Phe proximate) Low Fluorescence unbound->bound Conformational Change bound->unbound Dissociation fluorescence_change Change in Fluorescence Intensity bound->fluorescence_change ligand Ligand ligand->unbound Binding

Fig 3. Probing Ligand-Induced Conformational Changes.

Conclusion

This compound is a powerful tool for studying protein structure and dynamics through the quenching of tryptophan fluorescence. The detailed protocols and principles outlined in these application notes provide a framework for researchers to design and execute experiments to probe molecular interactions, conformational changes, and intramolecular distances. The ability to site-specifically incorporate this unnatural amino acid into proteins opens up a wide range of possibilities for its application in basic research and drug development.

References

Genetic Encoding of 4-Nitro-L-phenylalanine: A Detailed Protocol for Site-Specific Incorporation into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the site-specific incorporation of the non-canonical amino acid 4-Nitro-L-phenylalanine (pNO2-Phe) into proteins in Escherichia coli. The methodology leverages an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair from Methanococcus jannaschii to recode the amber stop codon (UAG). Detailed procedures for plasmid preparation, cell culture, protein expression, purification, and characterization are provided. This technology enables the introduction of a unique spectroscopic probe and fluorescence quencher for studying protein structure, dynamics, and interactions.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. The site-specific incorporation of ncAAs with unique chemical and physical properties allows for the creation of proteins with novel functions and provides powerful tools for biological research. This compound (pNO2-Phe) is a particularly useful ncAA due to its nitro group, which can serve as a spectroscopic probe and an efficient quencher of tryptophan fluorescence.[1]

The genetic encoding of pNO2-Phe is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. An evolved tyrosyl-tRNA synthetase from Methanococcus jannaschii (MjTyrRS) has been engineered to specifically recognize and charge pNO2-Phe onto an amber suppressor tRNA (tRNA CUA).[1] This charged tRNA then delivers pNO2-Phe to the ribosome in response to an in-frame amber stop codon (UAG) in the messenger RNA (mRNA) of the target protein, leading to the site-specific incorporation of the ncAA.

This document outlines the detailed experimental protocols required to successfully incorporate pNO2-Phe into a protein of interest in E. coli.

Overview of the Experimental Workflow

The process of genetically encoding pNO2-Phe involves several key steps, from the preparation of the necessary genetic material to the final analysis of the modified protein. The general workflow is depicted below.

experimental_workflow cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Protein Analysis plasmid_target Target Protein Plasmid (with UAG codon) transformation Co-transformation into E. coli plasmid_target->transformation plasmid_evol pEvolv Plasmid (MjTyrRS for pNO2-Phe & tRNA CUA) plasmid_evol->transformation culture Cell Culture & Induction with IPTG in presence of pNO2-Phe transformation->culture harvest Cell Harvesting culture->harvest purification Protein Purification (e.g., Ni-NTA) harvest->purification verification Verification of Incorporation (SDS-PAGE & Mass Spec) purification->verification characterization Functional/Biophysical Characterization verification->characterization translation_pathway cluster_orthogonal Orthogonal System cluster_ribosome Ribosomal Translation pNO2_Phe This compound (pNO2-Phe) MjTyrRS Evolved MjTyrRS pNO2_Phe->MjTyrRS binds charged_tRNA pNO2-Phe-tRNA_CUA MjTyrRS->charged_tRNA charges tRNA_CUA Amber Suppressor tRNA_CUA tRNA_CUA->MjTyrRS binds ribosome Ribosome charged_tRNA->ribosome delivers mRNA mRNA with UAG codon mRNA->ribosome translates protein Protein with pNO2-Phe ribosome->protein synthesizes

References

Application Notes and Protocols for Site-Specific Incorporation of p-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid p-nitrophenylalanine (pNO2Phe) into proteins using genetic code expansion technology in Escherichia coli. This powerful technique allows for the introduction of a unique chemical moiety at a defined position, enabling a wide range of applications in protein engineering, structural biology, and drug development.

Introduction

The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites opens up new avenues for manipulating protein structure and function.[1] p-Nitrophenylalanine, with its nitro group, can serve as a spectroscopic probe, a photo-crosslinker, or a precursor for further chemical modification. The most common and robust method for site-specific incorporation of UAAs is through the suppression of an amber stop codon (UAG) using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[2][3] This system works in parallel to the endogenous translational machinery of the host organism without cross-reactivity.

This document outlines the essential components, experimental procedures, and verification methods for the successful incorporation of pNO2Phe into a target protein in E. coli.

Principle of the Method

The site-specific incorporation of pNO2Phe is achieved by co-expressing the target protein, which has been mutated to contain an amber stop codon (TAG) at the desired position, with a plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[4] This orthogonal pair, typically derived from Methanocaldococcus jannaschii, consists of a tyrosyl-tRNA synthetase (TyrRS) that has been evolved to specifically recognize and charge pNO2Phe, and its corresponding orthogonal amber suppressor tRNA (tRNACUA).[5] When the ribosome encounters the UAG codon in the mRNA of the target protein, the pNO2Phe-charged tRNACUA recognizes this codon and incorporates pNO2Phe into the growing polypeptide chain, allowing for the synthesis of the full-length, modified protein.

Key Components

  • Expression Host: E. coli strains suitable for protein expression, such as BL21(DE3), are commonly used.

  • Plasmids: A two-plasmid system is required:

    • Target Plasmid: An expression vector (e.g., pET series) containing the gene of interest with a TAG codon at the desired incorporation site.

    • Orthogonal Pair Plasmid: A compatible plasmid (e.g., pEVOL) that expresses the engineered p-nitrophenylalanine-specific synthetase (pNO2PheRS) and the orthogonal amber suppressor tRNA (M. jannaschii tRNATyrCUA).[4][5]

  • p-Nitrophenylalanine: The non-canonical amino acid to be incorporated. It is supplied in the cell culture medium.

Experimental Protocols

Plasmid Preparation and Transformation
  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of interest on the target plasmid using a standard site-directed mutagenesis protocol. Verify the mutation by DNA sequencing.

  • Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with both the target plasmid and the pEVOL-pNO2Phe plasmid. Plate the transformation mixture on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) for the target plasmid and chloramphenicol (B1208) for the pEVOL plasmid).

  • Colony Selection: Incubate the plates overnight at 37°C. Select a single, well-isolated colony for subsequent experiments.

Protein Expression
  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the same antibiotics with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Supplementation with pNO2Phe: Add p-nitrophenylalanine to a final concentration of 1 mM.

  • Induction of Expression: Induce the expression of the target protein and the orthogonal pair components. For a typical pET/pEVOL system, add IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[4]

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight (16-20 hours) with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protein Purification

Purify the protein of interest containing pNO2Phe using standard chromatography techniques appropriate for the specific protein and any affinity tags it may have (e.g., His-tag, GST-tag).

Verification of pNO2Phe Incorporation by Mass Spectrometry

Mass spectrometry is the definitive method to confirm the successful and site-specific incorporation of pNO2Phe.

  • Sample Preparation:

    • Excise the protein band from a Coomassie-stained SDS-PAGE gel.

    • Destain the gel piece with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate.

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

    • Digest the protein in-gel with a suitable protease, such as trypsin, overnight at 37°C.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

    • Specify a variable modification on the target amino acid corresponding to the mass difference between pNO2Phe and the original amino acid. The molecular weight of phenylalanine is 165.19 g/mol , while p-nitrophenylalanine is approximately 210.19 g/mol .

    • Successful incorporation will be confirmed by the identification of peptides where the target residue has the expected mass shift. The fragmentation spectrum (MS/MS) of the modified peptide should show corresponding mass shifts in the b- and y-ion series, confirming the location of the incorporation.

Data Presentation

Table 1: Representative Incorporation Efficiency of p-Nitrophenylalanine

Target ProteinExpression SystempNO2PheRS MutantpNO2Phe Conc. (mM)Yield of Full-Length Protein (mg/L)Incorporation Efficiency (%)Reference
MyoglobinE. coli BL21(DE3) / pEVOLEvolved Mj-TyrRS1~5>95(Illustrative)
Superfolder GFPE. coli BL21(DE3) / pUltraEvolved Mj-TyrRS1~10>95[6]
mTNF-alphaE. coli BL21(DE3) / pEVOLEvolved Mj-TyrRS1Not reportedHigh[7]

Note: The data in this table is illustrative and compiled from various sources. Actual yields and efficiencies will vary depending on the target protein, the specific mutant of the synthetase used, and the expression conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transformation Co-transformation (Target + pEVOL plasmids) mutagenesis->transformation starter_culture Overnight Starter Culture transformation->starter_culture expression_culture 1L Expression Culture starter_culture->expression_culture induction Induction (IPTG, Arabinose) + pNO2Phe Addition expression_culture->induction overnight_expression Overnight Expression (18-25°C) induction->overnight_expression harvest Cell Harvesting overnight_expression->harvest purification Protein Purification harvest->purification verification MS Verification purification->verification amber_suppression_pathway pNO2Phe p-Nitrophenylalanine pNO2PheRS Engineered pNO2PheRS pNO2Phe->pNO2PheRS 1. Recognition charged_tRNA pNO2Phe-tRNA(CUA) pNO2PheRS->charged_tRNA tRNA Orthogonal tRNA(CUA) tRNA->pNO2PheRS 2. Charging ribosome Ribosome charged_tRNA->ribosome 3. Delivery protein Full-length Protein with pNO2Phe ribosome->protein 4. Incorporation truncation Truncated Protein ribosome->truncation Competition mRNA mRNA with UAG codon mRNA->ribosome release_factor Release Factor release_factor->ribosome

References

Probing Protein Local Environments with 4-Nitro-L-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-L-phenylalanine (pNO2-Phe) is a non-canonical amino acid that serves as a versatile spectroscopic probe for investigating local protein environments. Its unique photophysical properties allow for the site-specific interrogation of protein structure, dynamics, and interactions. This document provides detailed application notes and protocols for utilizing pNO2-Phe as both an infrared (IR) probe and a fluorescence quencher, with potential applications in drug development.

Key Applications

  • Infrared (IR) Spectroscopy: The nitro group of pNO2-Phe possesses a symmetric stretching vibration (νs(NO₂)) that is sensitive to the polarity of its local environment. This sensitivity allows researchers to distinguish between solvent-exposed and buried sites within a protein.

  • Fluorescence Quenching: pNO2-Phe can act as an efficient quencher of intrinsic protein fluorescence, particularly from tryptophan (Trp) residues. This quenching is distance-dependent and can be used to measure intramolecular distances and study conformational changes.

  • Drug Development: By providing insights into protein structure and dynamics, pNO2-Phe can aid in drug discovery and design by characterizing ligand binding sites and allosteric effects.[1][2][3][4]

I. This compound as an Infrared Probe

The local environment of an amino acid residue within a protein dictates its role in protein function. The vibrational frequency of the nitro group in pNO2-Phe is a sensitive reporter of this environment. A red-shift (lower frequency) in the νs(NO₂) is observed as the environment becomes more non-polar or buried, while a blue-shift (higher frequency) indicates a more polar or solvent-exposed location.[5][6] Isotopic labeling of the nitro group with ¹⁵N is a powerful technique used in conjunction with difference Fourier Transform Infrared (FTIR) spectroscopy to isolate the vibrational signal of the pNO2-Phe probe from the complex background of the protein.[5][6]

Quantitative Data: Environmental Sensitivity of the Nitro Symmetric Stretch
ProteinPosition of pNO2-PheEnvironment14NO₂ Symmetric Stretch (cm⁻¹)Frequency Shift (Δν) vs. Solvent-ExposedReference
Superfolder Green Fluorescent Protein (sfGFP)Solvent-ExposedPolarValue not explicitly stated0 cm⁻¹ (Reference)[5][6]
Superfolder Green Fluorescent Protein (sfGFP)Partially BuriedNon-polarValue red-shifted from exposed-7.7 cm⁻¹[5][6]

Note: The absolute frequency can vary slightly based on instrument calibration and specific buffer conditions. The key metric is the relative shift in frequency.

Experimental Workflow: IR Spectroscopy

cluster_0 Genetic Incorporation of pNO2-Phe cluster_1 Protein Purification & Sample Preparation cluster_2 FTIR Data Acquisition & Analysis a Site-Directed Mutagenesis (Amber Codon) b Co-transformation with pEVOL-pNO2-Phe Plasmid a->b c Protein Expression in Minimal Media + pNO2-Phe b->c d Cell Lysis & Affinity Chromatography c->d e Buffer Exchange into D₂O-based Buffer d->e f Concentrate Protein to ~1-10 mg/mL e->f g Acquire FTIR Spectra of ¹⁴NO₂-Phe and ¹⁵NO₂-Phe Proteins f->g h Generate Difference Spectrum (¹⁴NO₂ - ¹⁵NO₂) g->h i Identify and Analyze νs(NO₂) Peak Shift h->i

Workflow for IR analysis of protein local environments.
Detailed Protocol: FTIR Analysis of Protein Local Environment

1. Genetic Incorporation of pNO2-Phe (and ¹⁵N-pNO2-Phe)

This protocol utilizes the amber stop codon (TAG) suppression method.[7][8][9][10][11][12]

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in your protein's gene via site-directed mutagenesis.

    • Obtain a pEVOL-based plasmid containing the engineered aminoacyl-tRNA synthetase (aaRS) and tRNA specific for pNO2-Phe.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with your protein expression plasmid and the pEVOL-pNO2-Phe plasmid.

    • Plate on LB agar (B569324) with appropriate antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a starter culture in LB medium with antibiotics and grow overnight.

    • Inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with all essential amino acids except tyrosine, and the appropriate antibiotics.

    • When the OD₆₀₀ reaches 0.6-0.8, add pNO2-Phe (or ¹⁵N-pNO2-Phe for the labeled sample) to a final concentration of 1 mM.

    • Induce protein expression with IPTG (and L-arabinose if using a pBAD promoter for the aaRS).

    • Incubate at a suitable temperature (e.g., 18-30°C) for 12-24 hours.

2. Protein Purification and Sample Preparation

  • Purification:

    • Harvest the cells and lyse them.

    • Purify the protein using standard affinity chromatography (e.g., Ni-NTA if His-tagged).

  • Sample Preparation for FTIR:

    • Buffer exchange the purified protein into a D₂O-based buffer (e.g., 20 mM HEPES, 100 mM NaCl, pD 7.4). D₂O is used to minimize the strong absorbance of H₂O in the amide I region, which can overlap with the nitro stretch.

    • Concentrate the protein to a final concentration of approximately 1-10 mg/mL.

3. FTIR Data Acquisition and Analysis [13][14][15][16]

  • Instrumentation: Use a research-grade FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.

  • Data Acquisition:

    • Acquire spectra of the buffer, the protein containing ¹⁴NO₂-Phe, and the protein containing ¹⁵NO₂-Phe.

    • Use a transmission cell with CaF₂ windows and a pathlength of ~50-100 µm.

    • Collect at least 256 scans at a resolution of 2 cm⁻¹.

  • Data Analysis:

    • Subtract the buffer spectrum from each of the protein spectra.

    • Generate a difference spectrum by subtracting the ¹⁵NO₂-Phe protein spectrum from the ¹⁴NO₂-Phe protein spectrum. This will isolate the vibrational modes of the nitro group.

    • The positive peak in the difference spectrum corresponds to the νs(¹⁴NO₂) and the negative peak to the νs(¹⁵NO₂).

    • Analyze the position of the νs(¹⁴NO₂) peak to determine the local environment.

II. This compound as a Fluorescence Quencher

pNO2-Phe can efficiently quench the intrinsic fluorescence of tryptophan (Trp) through Förster Resonance Energy Transfer (FRET).[17][18][19] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor (Trp) and the acceptor (pNO2-Phe). This relationship allows for the use of the Trp-pNO2-Phe pair as a "spectroscopic ruler" to measure intramolecular distances and monitor conformational changes.

Quantitative Data: Tryptophan Quenching by pNO2-Phe
DonorAcceptorFörster Distance (R₀)Notes
Tryptophan (Trp)This compound (pNO2-Phe)~21 ÅThis value is an estimate based on spectral overlap and typical quantum yields. The actual R₀ should be determined experimentally for each specific protein context.

Förster distance (R₀) is the distance at which FRET efficiency is 50%.

Experimental Workflow: Fluorescence Quenching

cluster_0 Protein Preparation cluster_1 Fluorescence Spectroscopy cluster_2 Data Analysis a Prepare two protein variants: 1. Trp-containing (control) 2. Trp and pNO2-Phe-containing b Measure Trp fluorescence emission spectrum of both variants (Excitation at ~295 nm) a->b c Determine fluorescence intensity at emission maximum b->c d Calculate FRET efficiency (E) from the quenching of Trp fluorescence c->d e Calculate the distance (r) between Trp and pNO2-Phe using the Förster equation d->e

Workflow for distance measurement using Trp-pNO2-Phe FRET.
Detailed Protocol: Tryptophan Fluorescence Quenching Assay[1][22]

1. Protein Preparation

  • Genetically incorporate pNO2-Phe into your protein of interest at a site with a known or predicted distance from a native or engineered tryptophan residue, following the protocol described in Section I.

  • Prepare a control protein that contains the tryptophan residue but not the pNO2-Phe.

  • Purify both protein variants and ensure they are in a suitable buffer for fluorescence measurements (e.g., PBS, pH 7.4).

2. Fluorescence Spectroscopy

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • For both the control and the pNO2-Phe-containing protein, measure the tryptophan fluorescence emission spectrum by exciting at ~295 nm and scanning the emission from ~310 to 450 nm.

    • Ensure the protein concentrations are identical for both samples and that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Data Acquisition: Record the fluorescence intensity at the emission maximum of tryptophan (typically around 340-350 nm).

3. Data Analysis [5][20]

  • Calculate FRET Efficiency (E):

    • E = 1 - (F_DA / F_D)

    • Where F_DA is the fluorescence intensity of the donor (Trp) in the presence of the acceptor (pNO2-Phe), and F_D is the fluorescence intensity of the donor in the absence of the acceptor (control protein).

  • Calculate the Distance (r):

    • r = R₀ * [(1/E) - 1]^(1/6)

    • Where r is the distance between the Trp and pNO2-Phe, and R₀ is the Förster distance.

III. Applications in Drug Development

The ability to probe local protein environments and measure intramolecular distances with pNO2-Phe provides valuable tools for drug discovery and development.

  • Binding Site Characterization: By incorporating pNO2-Phe at or near a ligand-binding site, changes in the IR spectrum or fluorescence quenching upon ligand binding can provide information about the binding event and the local environmental changes it induces.[21][22][23][24]

  • Allosteric Regulation: Placing pNO2-Phe at a site distant from the active site can help to monitor conformational changes associated with allosteric regulation.

  • Screening Assays: Changes in the spectroscopic signal of pNO2-Phe upon compound binding can be used to develop high-throughput screening assays.

IV. Considerations for NMR Spectroscopy

While pNO2-Phe is primarily used as an IR and fluorescence probe, its incorporation into proteins could potentially be used in NMR studies. The nitro group would introduce unique electronic effects that could lead to chemical shift perturbations of neighboring residues, providing insights into protein structure and ligand binding.[6][25][22][23][24] However, there is limited literature available on the specific application of pNO2-Phe as a primary NMR probe. Researchers interested in this application would likely need to perform initial feasibility studies to characterize the NMR properties of pNO2-Phe within a protein context.

Conclusion

This compound is a powerful and versatile unnatural amino acid for probing protein local environments. Its application in IR spectroscopy and fluorescence quenching provides researchers with valuable tools to investigate protein structure, dynamics, and interactions at a molecular level. The detailed protocols and data presented here serve as a guide for the successful implementation of pNO2-Phe in a variety of research and drug development applications.

References

Application Note: Site-Specific Incorporation of 4-Nitro-L-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The expansion of the genetic code to include non-canonical amino acids (ncAAs) has become a powerful tool in chemical biology, protein engineering, and drug development.[1][2] This technology enables the site-specific incorporation of amino acids with unique chemical and physical properties into proteins. 4-Nitro-L-phenylalanine (pNO2-Phe) is a valuable ncAA that can serve as a spectroscopic probe, a fluorescence quencher, or a precursor for further chemical modifications.[3][4] Its incorporation is achieved using Genetic Code Expansion (GCE) technology, which repurposes a stop codon, typically the amber stop codon (UAG), to encode the ncAA.[1][5] This process relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[1][2][5] The orthogonal aaRS specifically charges the suppressor tRNA with pNO2-Phe, and this complex recognizes the UAG codon within the mRNA of a target gene, leading to the insertion of pNO2-Phe into the growing polypeptide chain.

Principle and Workflow

The site-specific incorporation of pNO2-Phe is dependent on the fidelity of the orthogonal translation system. The engineered aaRS must not recognize any endogenous tRNAs, and the endogenous synthetases must not charge the orthogonal tRNA. This orthogonality ensures that pNO2-Phe is incorporated only in response to the designated amber (UAG) codon.

AmberSuppression cluster_0 Cellular Environment Ribosome Ribosome mRNA mRNA (...AUC-UAG-GGC...) Ribosome->mRNA POI Growing Protein POI->Ribosome aaRS Orthogonal aaRS Charged_tRNA pNO2-Phe-tRNA aaRS->Charged_tRNA Charging pNO2Phe pNO2-Phe pNO2Phe->aaRS tRNA Orthogonal tRNA-CUA tRNA->aaRS Charged_tRNA->Ribosome Delivery to A-site

Caption: Mechanism of amber suppression for pNO2-Phe incorporation.

The general experimental procedure involves preparing the necessary genetic constructs, expressing the target protein in the presence of pNO2-Phe, and subsequently purifying and verifying the labeled protein.

Workflow A 1. Plasmid Preparation - POI gene with TAG codon - Orthogonal aaRS/tRNA plasmid B 2. Co-transformation - Transform E. coli host with both plasmids A->B C 3. Protein Expression - Grow culture - Add pNO2-Phe - Induce with IPTG B->C D 4. Cell Harvest & Lysis C->D E 5. Protein Purification (e.g., IMAC for His-tag) D->E F 6. Verification - SDS-PAGE - Mass Spectrometry E->F

Caption: General experimental workflow for pNO2-Phe labeling.

Materials and Reagents

  • Expression Host: E. coli BL21(DE3) or similar strain.

  • Plasmids:

    • Expression plasmid (e.g., pET vector) containing the gene for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired labeling site.

    • A compatible plasmid carrying the gene for the engineered pNO2-Phe-specific tRNA synthetase and suppressor tRNA (e.g., pDule-pNO2PheRS).[6]

  • Non-Canonical Amino Acid: this compound (pNO2-Phe).

  • Culture Media:

    • Luria-Bertani (LB) broth and agar (B569324).

    • Terrific Broth (TB) or auto-induction media for higher yields.[6]

  • Antibiotics: Corresponding to the resistance markers on the plasmids (e.g., Ampicillin, Spectinomycin, Kanamycin).

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Buffers and Reagents for Purification:

    • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF).

    • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole).

    • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

    • Ni-NTA or Co-Talon affinity resin (for His-tagged proteins).

  • Reagents for Analysis: SDS-PAGE gels and buffers, Coomassie stain, Western blot reagents, Mass Spectrometry grade solvents.

Detailed Experimental Protocol

Step 1: Plasmid Preparation and Transformation
  • Site-Directed Mutagenesis: Introduce a TAG amber stop codon at the desired position in your protein's coding sequence on the expression plasmid using a standard site-directed mutagenesis protocol.[3][7] Verify the mutation by DNA sequencing.

  • Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with both the POI-TAG plasmid and the pNO2-PheRS/tRNA plasmid.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

Step 2: Protein Expression and Labeling
  • Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the required antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB or LB medium (with antibiotics) with the overnight starter culture.

  • Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

  • Supplementation: Add this compound to a final concentration of 1 mM from a sterile stock solution.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1–0.5 mM.

  • Incubation: Reduce the temperature to 20°C and continue to incubate the culture for 16-20 hours with shaking. This lower temperature often improves protein solubility and ncAA incorporation efficiency.

  • Control Culture (Optional but Recommended): Prepare an identical culture but do not add pNO2-Phe to the medium. This will serve as a negative control to verify that full-length protein expression is dependent on the ncAA.[2]

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Step 3: Protein Purification (Example for His-tagged Protein)
  • Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication or a microfluidizer on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a column containing 1-2 mL of pre-equilibrated Ni-NTA resin. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Step 4: Verification of pNO2-Phe Incorporation
  • SDS-PAGE Analysis: Run samples of the purified protein from cultures grown with and without pNO2-Phe on an SDS-PAGE gel. Full-length protein should only be present in the sample where pNO2-Phe was added. The negative control should show no band at the full-length size, confirming successful suppression.

  • Mass Spectrometry: This provides definitive confirmation.

    • Intact Protein Analysis: Analyze the purified protein by ESI-MS. The observed mass should match the theoretical mass calculated for the protein containing pNO2-Phe.

    • Peptide Mapping: Digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. Identify the peptide containing the UAG-encoded residue and confirm its mass corresponds to that of a pNO2-Phe-containing peptide.

Data Presentation and Expected Results

Quantitative data should be recorded to assess the efficiency and fidelity of incorporation.

Table 1: Mass Confirmation by ESI-MS

Amino Acid at Target Site Theoretical Mass (Da) Observed Mass (Da) Δ Mass (Da)
Tyrosine (Tyr) Calculated value N/A N/A

| This compound | Calculated value + 45.00 | Experimental value | < 1 |

Note: The mass difference between Tyr (C9H11NO3, 181.19 Da) and pNO2-Phe (C9H10N2O4, 210.19 Da) is ~29 Da. The table should be adjusted based on the amino acid being replaced.

Table 2: Typical Expression and Purification Yields

Condition Cell Pellet (g/L) Purified Protein (mg/L) Suppression Efficiency
Wild-Type Protein 8 - 10 15 - 25 100% (Reference)
POI-TAG (+pNO2-Phe) 6 - 8 1 - 5 5 - 20%

| POI-TAG (-pNO2-Phe) | 6 - 8 | < 0.1 | ~0% |

Note: Yields are highly protein-dependent. Suppression efficiency is calculated relative to the wild-type protein expression level. Yields for ncAA-containing proteins are typically lower than for their wild-type counterparts.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Protein Yield - pNO2-Phe is toxic to cells at high concentrations.- Inefficient suppression at the chosen site.- The orthogonal aaRS/tRNA is not expressed or active.- Optimize pNO2-Phe concentration (try 0.5-2 mM).- Choose a different site for incorporation; context matters.[9]- Sequence the aaRS/tRNA plasmid.
High Truncated Product - Inefficient suppression.- Premature termination by release factors.- Increase pNO2-Phe concentration.- Use an E. coli strain engineered for better suppression (e.g., one with a modified release factor 1).- Optimize growth temperature and induction time.
Mass Mismatch - Incorporation of a canonical amino acid (readthrough).- pNO2-Phe degradation.- Grow cells in minimal media to reduce competition from canonical amino acids.- Ensure the freshness of the pNO2-Phe stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Expression of Proteins with 4-Nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in expressing proteins with 4-Nitro-L-phenylalanine (pNO2F). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of incorporating this non-canonical amino acid into proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when expressing proteins with this compound?

A1: The main hurdles in expressing proteins with pNO2F include low incorporation efficiency leading to poor protein yields, potential toxicity of pNO2F to the expression host, the promiscuity of the engineered aminoacyl-tRNA synthetase (aaRS), and the in vivo reduction of the nitro group to an amino group. Each of these challenges can significantly impact the success of your experiment.

Q2: How can I confirm the successful incorporation of this compound into my target protein?

A2: The most reliable method for confirming the incorporation of pNO2F is mass spectrometry.[1] By analyzing the intact protein or proteolytic digests, you can detect the specific mass shift corresponding to the addition of pNO2F. Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the unnatural amino acid within the protein sequence.[1]

Q3: What is in vivo reduction of pNO2F and how can I detect it?

A3: The cellular environment, particularly the cytoplasm, is reducing in nature. This can lead to the chemical reduction of the nitro group (-NO2) on pNO2F to an amino group (-NH2), resulting in the unintended incorporation of 4-Amino-L-phenylalanine (pAF). This can be detected by mass spectrometry, as pAF has a different molecular weight than pNO2F. Careful analysis of the mass spectra is crucial to identify this potential modification.

Q4: Is this compound toxic to E. coli?

A4: Like many unnatural amino acids, pNO2F can exhibit some level of toxicity to expression hosts such as E. coli, especially at high concentrations.[2] This can manifest as impaired cell growth and reduced protein expression. It is advisable to determine the optimal concentration of pNO2F that supports both cell viability and efficient incorporation.

Q5: What is an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair and why is it necessary for pNO2F incorporation?

A5: An orthogonal tRNA/aaRS pair is a transfer RNA and an enzyme that function independently of the host cell's own tRNA and synthetases.[3] The engineered aaRS is specifically designed to recognize and charge the orthogonal tRNA with the unnatural amino acid, in this case, pNO2F. This charged tRNA then delivers pNO2F to the ribosome for incorporation into the growing polypeptide chain in response to a specific codon, typically the amber stop codon (UAG).[4]

Troubleshooting Guides

Problem 1: Low Yield of Full-Length Protein

Low yields of your pNO2F-containing protein are a common issue and can stem from several factors.

  • Faint or no band of the full-length protein on SDS-PAGE.

  • High levels of truncated protein products.

  • Low overall protein recovery after purification.[5][6]

Possible Cause Suggested Solution
Inefficient aaRS Activity Evolve the aaRS for improved activity and specificity for pNO2F.[3] Alternatively, screen different published aaRS variants known to accept phenylalanine analogs.[7]
Suboptimal pNO2F Concentration Titrate the concentration of pNO2F in the growth media. Start with a range (e.g., 0.5 mM to 5 mM) to find the optimal balance between incorporation efficiency and cell toxicity.
Poor Cell Permeability The uptake of pNO2F by the cells may be limited. Consider using organic solvents to transiently increase cell permeability, which has been shown to improve the incorporation of other UAAs.[8]
Low Expression Temperature Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for the cellular machinery to incorporate pNO2F and for the protein to fold correctly.[9]
Codon Usage of Target Gene If your gene contains rare codons for the expression host, this can lead to translational pausing and truncation. Consider using a host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains).[10]
Insufficient aaRS and tRNA Levels Increase the copy number of the plasmids encoding the orthogonal aaRS and tRNA, or use stronger promoters to drive their expression.[11]
Problem 2: Protein Heterogeneity (Mixture of pNO2F and other amino acids)

The presence of other amino acids at the target incorporation site indicates a lack of specificity in the system.

  • Mass spectrometry data shows a mixed population of proteins with and without pNO2F at the target site.

  • Potential incorporation of natural amino acids (e.g., Phenylalanine, Tyrosine) at the amber codon.

Possible Cause Suggested Solution
Promiscuous aaRS The engineered aaRS may still recognize and charge natural amino acids. Perform negative selection during the evolution of the aaRS to select against the recognition of natural amino acids.[4]
Contamination of pNO2F Stock Ensure the purity of your this compound supply. Contamination with other phenylalanine analogs could lead to their incorporation.
Read-through of the Amber Codon In some host strains, there can be natural suppression of the amber stop codon. Use a host strain with a low level of natural amber suppression.
Problem 3: In Vivo Reduction of the Nitro Group

The chemical environment of the cell can alter the structure of pNO2F after incorporation.

  • Mass spectrometry reveals the presence of 4-Amino-L-phenylalanine (pAF) instead of or in addition to pNO2F.

Possible Cause Suggested Solution
Reducing Environment of the Cytoplasm This is an inherent challenge of the cellular environment. While difficult to eliminate completely, minimizing expression time may reduce the extent of reduction.
Expression in Different Cellular Compartments If your protein can be targeted to the periplasm, this more oxidizing environment may help to prevent the reduction of the nitro group.
Use of Chemical Protectants While not a standard technique, exploring the use of cell-permeable, mild oxidizing agents could be a research direction, though this may have significant off-target effects.

Experimental Protocols

Protocol 1: Expression of a pNO2F-Containing Protein in E. coli

This protocol outlines a general procedure for expressing a target protein containing this compound at a specific site using an amber suppressor tRNA/aaRS pair.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired position.

  • Plasmid encoding the orthogonal tRNA/pNO2F-RS pair.

  • LB Broth and LB agar (B569324) plates with appropriate antibiotics.

  • This compound (pNO2F) solution (e.g., 100 mM stock in 0.1 M NaOH, filter-sterilized).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Co-transform the E. coli expression host with the plasmid for the target protein and the plasmid for the orthogonal tRNA/pNO2F-RS pair.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth containing antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add pNO2F to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 20°C and continue to shake the culture for 16-20 hours.

  • Harvest the cells by centrifugation.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Analysis of pNO2F Incorporation by Mass Spectrometry

Procedure:

  • Purify the expressed protein using an appropriate method (e.g., affinity chromatography).

  • Run a sample of the purified protein on an SDS-PAGE gel to confirm its size and purity.

  • For intact protein analysis, desalt the protein sample and analyze it by electrospray ionization mass spectrometry (ESI-MS). Compare the observed mass with the theoretical mass of the protein containing pNO2F.

  • For peptide analysis, digest the protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the protein sequence, including the modification of the target residue with pNO2F. This will confirm the site of incorporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis transform Co-transform E. coli with Target and Orthogonal Plasmids culture Overnight Culture transform->culture growth Grow Culture to Mid-Log Phase (OD600 0.6-0.8) culture->growth add_pNO2F Add this compound growth->add_pNO2F induce Induce with IPTG add_pNO2F->induce express Express Protein at Lower Temperature induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify analyze Analyze by Mass Spectrometry purify->analyze

Caption: Experimental workflow for expressing and analyzing proteins with pNO2F.

troubleshooting_logic cluster_incorporation Incorporation Optimization cluster_solubility Solubility Optimization start Low Yield of Full-Length Protein check_expression Is the protein expressed (check total cell lysate)? start->check_expression check_solubility Is the protein soluble? check_expression->check_solubility Yes no_expression Troubleshoot Basal Expression (vector, host, induction) check_expression->no_expression No optimize_incorporation Optimize pNO2F Incorporation check_solubility->optimize_incorporation Yes insoluble Protein in Inclusion Bodies check_solubility->insoluble No incorp_1 Vary pNO2F concentration optimize_incorporation->incorp_1 optimize_solubility Optimize for Solubility sol_1 Lower expression temperature optimize_solubility->sol_1 insoluble->optimize_solubility incorp_2 Optimize aaRS/tRNA levels incorp_3 Lower expression temperature sol_2 Use solubility-enhancing tags sol_3 Change expression host

Caption: Troubleshooting decision tree for low protein yield with pNO2F.

References

Technical Support Center: Optimizing Peptide Synthesis with 4-Nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of peptides containing 4-Nitro-L-phenylalanine (pNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and handling of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges include potential difficulties in coupling reactions due to the electron-withdrawing nature of the nitro group, which can deactivate the carboxyl group of the amino acid. Additionally, peptides containing pNA may exhibit altered solubility profiles, often being more hydrophobic, which can lead to aggregation during synthesis and purification.[1] Careful selection of coupling reagents, solvents, and purification methods is crucial for a successful synthesis.

Q2: Which coupling reagents are most effective for incorporating Fmoc-4-Nitro-L-phenylalanine-OH?

A2: For efficient coupling of Fmoc-4-Nitro-L-phenylalanine-OH, especially in challenging sequences, high-reactivity coupling reagents are recommended.[2] Reagents such as HATU, HCTU, or COMU are often preferred over carbodiimide-based reagents like DCC or DIC, as they can improve coupling efficiency and reduce the formation of by-products.[2][3] The choice of reagent may also depend on the specific peptide sequence and the scale of the synthesis.

Q3: My peptide containing this compound is poorly soluble in aqueous solutions. What can I do?

A3: Poor aqueous solubility is a common issue with peptides containing hydrophobic residues like this compound.[4][5] To improve solubility, consider the following strategies:

  • Use of Organic Co-solvents: Initially dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly adding it to your aqueous buffer.[4][5]

  • pH Adjustment: If your peptide contains acidic or basic residues, adjusting the pH of the solution can increase its net charge and improve solubility.[5][6]

  • Chaotropic Agents: For peptides prone to severe aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used for initial dissolution, though these may not be compatible with all applications.[6]

Q4: Are there any specific considerations for the deprotection of the Fmoc group from this compound?

A4: The standard Fmoc deprotection conditions, typically 20-50% piperidine (B6355638) in DMF, are generally effective for removing the Fmoc group from this compound.[2][7] However, for longer peptides or sequences prone to aggregation, optimizing the deprotection time and the choice of the basic reagent (e.g., piperazine (B1678402) as an alternative to piperidine) may be necessary to ensure complete deprotection without side reactions.[7]

Q5: What is the best purification strategy for peptides containing this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing this compound.[8] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[8][9] Due to the potential hydrophobicity of the peptide, a shallower gradient may be required to achieve optimal separation from impurities.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Presence of deletion sequences (n-1, n-2, etc.) in the final mass spectrum.

  • Positive Kaiser test after the coupling step, indicating unreacted free amines.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance For sterically hindered couplings, switch to a more potent coupling reagent like HATU or HCTU. Consider a double coupling strategy where the coupling step is repeated before deprotection.[2]
Peptide Aggregation Incorporate solubilizing agents like polyethylene (B3416737) glycol (PEG) or use a resin with a hydrophilic linker.[1][10] Consider synthesizing the peptide in segments if it is particularly long or hydrophobic.[1]
Sub-optimal Reagent Concentration Ensure that the amino acid and coupling reagents are used in sufficient excess (typically 3-5 equivalents) relative to the resin loading.
Inadequate Mixing Ensure proper swelling of the resin and continuous agitation during the coupling reaction to facilitate reagent access.
Problem 2: Peptide Aggregation During Synthesis

Symptoms:

  • Clumping of the resin beads.

  • Slow or incomplete draining of solvents during washing steps.

  • Low overall yield of the final peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrophobic Peptide Sequence Use a high-swelling resin with a low loading capacity to minimize inter-chain interactions.[11] Incorporate pseudoproline dipeptides at specific positions to disrupt secondary structure formation.[1]
Inappropriate Solvent While DMF is standard, for highly aggregating sequences, consider alternative solvents or solvent mixtures. N-Methyl-2-pyrrolidone (NMP) can sometimes be more effective at disrupting aggregation.
Long Peptide Chain For peptides over 50 amino acids, consider a fragment condensation approach where smaller, purified peptide segments are coupled together.[11]
Problem 3: Difficulty in Purifying the Final Peptide

Symptoms:

  • Poor peak shape or resolution during RP-HPLC.

  • Co-elution of the target peptide with closely related impurities.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Sub-optimal HPLC Conditions Optimize the HPLC gradient by making it shallower to improve the separation of closely eluting species. Experiment with different C18 stationary phases or consider a C8 or phenyl column for alternative selectivity.[12]
Peptide Aggregation on the Column Dissolve the crude peptide in a stronger solvent like DMSO before injection. Ensure the initial mobile phase has a sufficient organic component to prevent on-column precipitation.
Presence of Difficult-to-Remove Impurities If standard RP-HPLC is insufficient, consider an orthogonal purification technique such as ion-exchange chromatography if the peptide has a net charge.[13]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-4-Nitro-L-phenylalanine-OH using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-4-Nitro-L-phenylalanine-OH (4 equivalents), HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, Dichloromethane (DCM), and then DMF again.

  • Confirmation of Completion: Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection of a Peptide Containing this compound
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-bound resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (e.g., HATU/DIPEA) deprotection->coupling wash Washing coupling->wash wash->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection wash->final_deprotection cleavage Cleavage from Resin (e.g., 95% TFA) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide purification RP-HPLC crude_peptide->purification lyophilization Lyophilization purification->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: General workflow for solid-phase synthesis of peptides containing this compound.

troubleshooting_logic start Low Peptide Yield check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_solubility Assess Peptide Solubility & Aggregation start->check_solubility check_purification Review Purification Protocol start->check_purification coupling_fail Incomplete Coupling check_coupling->coupling_fail Positive Test aggregation Aggregation Issues check_solubility->aggregation Visible Aggregates purification_loss Loss during Purification check_purification->purification_loss Poor Recovery solution_coupling Optimize Coupling: - Stronger Reagents (HATU) - Double Coupling - Different Solvents coupling_fail->solution_coupling solution_aggregation Address Aggregation: - High-Swelling Resin - Pseudoproline Dipeptides - Chaotropic Agents aggregation->solution_aggregation solution_purification Optimize Purification: - Adjust HPLC Gradient - Alternative Column - Orthogonal Purification purification_loss->solution_purification

Caption: Troubleshooting logic for addressing low yield in peptide synthesis.

References

troubleshooting low incorporation efficiency of unnatural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low incorporation efficiency of unnatural amino acids (Uaas). It is designed for researchers, scientists, and drug development professionals working with genetic code expansion technologies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is an orthogonal translation system (OTS) and what are its key components?

An orthogonal translation system (OTS) is a set of engineered biological components that operate independently from the host cell's own translation machinery.[1][2] Its purpose is to hijack a specific codon, typically a stop codon like the amber codon (UAG), and assign it to a Uaa.[3] The essential components are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically charges the orthogonal tRNA with the desired Uaa and does not recognize endogenous tRNAs or amino acids.[4][5][6]

  • An Orthogonal tRNA: A suppressor tRNA, often with an anticodon that recognizes the amber stop codon (tRNACUA), which is not recognized by any of the host cell's endogenous synthetases.[6]

  • A Gene of Interest: The target gene must be modified to contain an in-frame amber (UAG) codon at the desired site of Uaa incorporation.[7]

  • The Unnatural Amino Acid (Uaa): The specific non-canonical amino acid supplied in the cell culture medium.[8]

Q2: What are the most common reasons for low Uaa incorporation efficiency?

Low efficiency is a common challenge and can stem from multiple factors.[9] The primary issues include:

  • Competition with Release Factor 1 (RF1): In most expression hosts, RF1 recognizes the UAG codon and terminates translation, creating a truncated protein.[3][10] The suppressor tRNA must effectively compete with RF1.

  • Suboptimal OTS Component Levels: The relative concentrations of the orthogonal aaRS, tRNA, and the target protein plasmid are critical.[11][12] An imbalance can lead to inefficient charging or suppression.

  • Inefficient tRNA Charging: The engineered aaRS may have low catalytic activity, failing to charge the orthogonal tRNA with the Uaa efficiently.[13]

  • Poor Uaa Bioavailability: The Uaa may not be efficiently transported into the cell or may be toxic at the required concentrations.[8][9]

  • Codon Context: The nucleotides immediately surrounding the UAG codon can significantly influence suppression efficiency.[14][15]

  • Nonsense-Mediated mRNA Decay (NMD): In eukaryotic systems, mRNAs containing premature stop codons can be targeted for degradation, reducing the template available for translation.[16]

Q3: How can I verify that the Uaa has been successfully incorporated?

Several methods can confirm Uaa incorporation:

  • Western Blotting: This is the most common initial check. Successful incorporation results in a full-length protein, while failure leads to a truncated product. Comparing protein expression in the presence and absence of the Uaa can provide strong evidence.[17][18][19]

  • Mass Spectrometry: This is the definitive method to confirm the precise mass of the incorporated Uaa at the specified site.[7][18]

  • Fluorescence-Based Reporters: If the Uaa is fluorescent, or if a reporter protein like GFP with an amber codon is used, fluorescence can serve as a proxy for incorporation efficiency.[20][21][22]

Q4: Does the location of the amber codon within my gene of interest matter?

Yes, the position of the UAG codon can impact incorporation efficiency.[18] Suppression efficiency can be lower when the amber codon is located near the N-terminus of the protein. Furthermore, the local sequence context (the nucleotides immediately upstream and downstream of the UAG codon) is known to influence readthrough efficiency.[14][15][23]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during Uaa incorporation experiments.

Problem 1: No or Very Low Yield of Full-Length Protein

Q: My Western blot shows no band, or a very faint band, for my full-length protein. Where should I start troubleshooting?

A: A lack of full-length protein suggests a fundamental issue with one or more components of the system or the expression conditions. Follow a systematic workflow to identify the bottleneck.

G start Low / No Full-Length Protein p_check 1. Verify Plasmids start->p_check c_check 2. Check Cell Competency & Transformation start->c_check uaa_check 3. Assess Uaa Stock & Concentration start->uaa_check ots_check 4. Evaluate OTS Component Expression start->ots_check p_seq Sequence verify all plasmids (aaRS, tRNA, target gene with TAG) p_check->p_seq p_prep Use high-quality plasmid prep (endotoxin-free for mammalian cells) p_check->p_prep c_eff Test transformation efficiency with a control plasmid c_check->c_eff c_health Ensure healthy, log-phase cells for transformation c_check->c_health uaa_sol Confirm Uaa solubility and stability in media uaa_check->uaa_sol uaa_titrate Perform a Uaa concentration titration (e.g., 0.1-2 mM) uaa_check->uaa_titrate ots_exp Confirm expression of aaRS (e.g., via His/FLAG tag) ots_check->ots_exp ots_ratio Optimize plasmid ratios (Target:tRNA:aaRS) ots_check->ots_ratio

Caption: Initial troubleshooting workflow for low Uaa incorporation.

Detailed Steps:

  • Plasmid Integrity: Always sequence-verify your plasmids. Ensure the amber codon (TAG) is in-frame in your target gene and that the aaRS and tRNA sequences are correct. Use high-purity plasmid preparations.

  • Transformation Efficiency: Poor cell competency or transformation protocols are common points of failure.[24] Test your competent cells with a standard control plasmid to ensure high efficiency.

  • Uaa Concentration and Quality: Prepare fresh Uaa stock solutions and perform a titration to find the optimal concentration, as high levels can be toxic.[9][11] A typical starting range for many Uaas is 0.5-1 mM.

  • OTS Component Expression: Confirm that the orthogonal synthetase is being expressed. If it is tagged (e.g., with His or FLAG), you can check its expression level by Western blot.

Problem 2: High Level of Truncated Protein Compared to Full-Length Protein

Q: My Western blot shows a strong band for the truncated product and only a weak band for the full-length protein. How can I shift the balance?

A: This classic symptom indicates that RF1 is outcompeting your suppressor tRNA at the amber codon.[3][25] The solution is to improve the competitive advantage of your orthogonal system.

G start High Truncation, Low Full-Length cause Cause: Inefficient Amber Suppression (RF1 competition wins) start->cause solution_node Solutions cause->solution_node opt_ratio Optimize Plasmid Ratios solution_node->opt_ratio opt_aars Tune aaRS Expression solution_node->opt_aars host_eng Use Engineered Host Strain solution_node->host_eng codon_opt Optimize Codon Context solution_node->codon_opt inc_trna Increase suppressor tRNA concentration. High tRNA levels are crucial for efficiency. opt_ratio->inc_trna aars_level Ensure sufficient aaRS for charging, but note that very high levels can be toxic. opt_aars->aars_level rf1_ko Use an RF1-knockout or genomically recoded E. coli strain to eliminate RF1 competition. host_eng->rf1_ko flanking If possible, silently mutate nucleotides flanking the TAG codon to a more 'permissive' context. codon_opt->flanking

Caption: Logic diagram for improving amber suppression efficiency.

Detailed Steps:

  • Optimize Plasmid Ratios: The ratio of the plasmid expressing the suppressor tRNA to the other plasmids is critical. Increasing the relative copy number of the tRNA can significantly boost suppression.[12][26] Start by titrating the ratio of your target plasmid to your OTS plasmid(s).

  • Tune aaRS Expression: While sufficient aaRS is needed for charging, overexpression can sometimes be toxic or lead to off-target effects.[2] If you have independent control over the aaRS and tRNA plasmids, try varying their ratios.

  • Use an Engineered Host Strain: For E. coli, using a strain where the gene for RF1 has been deleted is a highly effective strategy to improve Uaa incorporation.[10]

  • Modify Codon Context: Research has shown that the three nucleotides following the UAG codon can have a dramatic effect on suppression efficiency. If your experimental design allows, modifying this local context through silent mutations can increase yields.[14][15]

Section 3: Key Experimental Protocols

Protocol 1: Western Blot Analysis for Uaa Incorporation

This protocol is used to qualitatively assess the efficiency of Uaa incorporation by comparing the relative amounts of full-length and truncated protein.

Methodology:

  • Sample Preparation: Grow two cultures in parallel: one with the Uaa added to the medium (+) and one without (-). After induction and cell growth, harvest equal numbers of cells from each culture (normalized by OD600).

  • Lysis: Resuspend cell pellets in lysis buffer (e.g., RIPA buffer for mammalian cells, BugBuster for E. coli) with protease inhibitors. Lyse cells according to the buffer manufacturer's protocol.

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) from the (+) Uaa and (-) Uaa lysates into the wells of an SDS-PAGE gel. Include a positive control for the full-length protein if available.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody that targets a tag at the C-terminus of your protein of interest (e.g., anti-His, anti-FLAG). This ensures that only full-length or read-through products are detected.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the blot using a chemiluminescence detector.

  • Interpretation:

    • In the (+) Uaa lane: A band at the expected full-length molecular weight indicates successful incorporation.

    • In the (-) Uaa lane: A band at the same full-length position suggests "leaky" suppression by an endogenous tRNA (undesirable). The absence of this band confirms system orthogonality. A band at a lower molecular weight corresponds to the truncated product resulting from termination at the amber codon.

Protocol 2: Preparation and Transformation of Chemically Competent E. coli

High-efficiency competent cells are critical for consistent results, especially when co-transforming multiple plasmids.

Materials:

  • E. coli strain (e.g., DH5α, BL21(DE3)).

  • LB broth and agar (B569324) plates.

  • Ice-cold, sterile 100 mM Calcium Chloride (CaCl₂).[27]

  • Sterile microcentrifuge tubes and centrifuge.

Methodology:

  • Inoculation and Growth: Inoculate a single colony of E. coli into 5-10 mL of LB broth. Incubate overnight at 37°C with shaking. The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth.[27][28]

  • Growth to Mid-Log Phase: Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4–0.6.[27] This is the mid-logarithmic growth phase where cells are most suitable for becoming competent.

  • Chilling and Harvesting: Immediately place the culture on ice for 20-30 minutes. Transfer the culture to sterile, pre-chilled centrifuge tubes. Centrifuge at 4,000 x g for 10 minutes at 4°C.[27]

  • Washing: Carefully discard the supernatant. Gently resuspend the cell pellet in 20 mL of ice-cold, sterile 100 mM CaCl₂. Keep the cells on ice for at least 30 minutes.[27]

  • Final Resuspension: Centrifuge again at 4,000 x g for 10 minutes at 4°C. Discard the supernatant and gently resuspend the cell pellet in a small volume (2-4 mL) of ice-cold 100 mM CaCl₂ containing 15% glycerol (B35011) (for long-term storage).

  • Aliquoting and Storage: Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C. Cells stored at -80°C can lose up to 90% of their transformation efficiency after just 24 hours at -20°C.[27]

  • Transformation (Heat Shock):

    • Thaw an aliquot of competent cells on ice.[24]

    • Add 1-5 µL of your plasmid DNA mixture to the cells.

    • Incubate on ice for 30 minutes.[24]

    • Heat shock the tube in a 42°C water bath for 45-60 seconds without shaking.[24][29]

    • Immediately return the tube to ice for 2 minutes.

    • Add 900 µL of SOC or LB medium (without antibiotic) and incubate at 37°C for 1 hour with gentle shaking to allow for expression of antibiotic resistance genes.[24]

    • Plate a portion of the culture on selective agar plates.

Section 4: Reference Data

Table 1: Key Parameters for Optimizing Uaa Incorporation

This table summarizes critical experimental variables, their typical ranges, and their potential impact on protein yield.

ParameterTypical Starting RangePotential Impact of Mis-optimizationKey Considerations
Uaa Concentration 0.5 - 2 mM (in media)Low: Insufficient substrate for aaRS, leading to low incorporation. High: Can be cytotoxic or cause off-target effects.[8][9][11]Test a range of concentrations. Some Uaas may require up to 10 mM.
Plasmid Ratio (Target:OTS) 1:1 to 1:5An excess of the OTS plasmid(s) is often beneficial, especially for increasing tRNA concentration.[11][12][30]Ratios are system-dependent. Titration is highly recommended.
Induction Temperature 18°C - 37°CHigh: Faster growth but can lead to protein misfolding/aggregation. Low: Slower growth but often improves protein solubility and yield.Lower temperatures (e.g., 20-25°C) often improve yields of Uaa-containing proteins.
Inducer Concentration Varies by promoter (e.g., 0.1-1 mM IPTG)High: Can cause metabolic burden and toxicity. Low: Insufficient expression of the target protein and OTS components.Titrate the inducer to find the optimal balance between expression and cell health.
Host Strain E. coli BL21(DE3), C321.ΔAStandard strains work, but RF1 knockout strains (like C321.ΔA) dramatically reduce truncation by eliminating RF1 competition.[10]Using an RF1 knockout strain is one of the most effective ways to boost yield.
Table 2: Example Plasmid Ratios for Uaa Incorporation in Mammalian Cells

Optimizing plasmid ratios during transfection is crucial for maximizing protein expression in mammalian systems. The optimal ratio depends on the specific plasmids, cell line, and Uaa.[11][12]

Uaa SystemCell LineTarget PlasmidtRNA/aaRS Plasmid(s)Optimal Ratio (Target:tRNA:aaRS)Reference
Azido-L-phenylalanine (AzF)HEK293TpcDNAeGFP-TAGpEVol (tRNA + aaRS)10:9.5:0.5 (by mass)[11]
Trans-cyclooctene-L-lysine (TCO*A)HEK293TpcDNAeGFP-TAGpIRE4 (tRNA/aaRS combined)5:1 (by mass)[11]
General PylRS-based systemNIH3T3pAcBac1.sfGFP-TAGpUltra (aaRS) + pAcBac1.tRNANot specified, but higher tRNA copy number improved efficiency.[12]

References

Technical Support Center: 4-Nitro-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Nitro-L-phenylalanine in peptide synthesis. The primary focus is on identifying and mitigating potential side reactions to ensure the successful synthesis of high-purity peptides containing this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with this compound during peptide synthesis?

A1: The most significant and frequently encountered side reaction is the reduction of the nitro group (-NO₂) on the phenyl ring to an amino group (-NH₂), forming 4-amino-L-phenylalanine. This transformation can occur under various conditions throughout the synthesis process, including during coupling and deprotection steps.

Q2: Is the nitro group of this compound stable to standard Fmoc-deprotection conditions?

A2: The nitro group is generally considered stable to the standard Fmoc deprotection reagent, which is typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). However, prolonged exposure or the use of stronger bases could potentially lead to undesired side reactions, although direct reduction by piperidine is not a commonly reported issue.

Q3: Can coupling reagents cause the reduction of the nitro group?

A3: While most common coupling reagents themselves are not strong reducing agents, certain additives or reaction conditions can promote the reduction of the nitro group. For instance, some phosphonium-based reagents in the presence of certain bases or impurities might have mild reducing capabilities. However, this is not considered a widespread issue with standard high-quality reagents like HATU, HBTU, or DIC under optimal conditions.

Q4: Is the nitro group stable during the final cleavage and deprotection from the resin?

A4: The nitro group is generally stable to the acidic conditions of standard cleavage cocktails, such as those containing trifluoroacetic acid (TFA). However, the presence of certain scavengers with reducing properties in the cleavage cocktail could potentially lead to the partial or complete reduction of the nitro group. It is crucial to select scavengers that are compatible with the nitro functionality.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Unexpected mass corresponding to 4-amino-L-phenylalanine in the final peptide.
  • Symptom: Mass spectrometry analysis of the crude or purified peptide shows a peak with a mass difference of -30 Da (loss of O₂ and gain of H₂) or +16 Da from the expected mass if oxidation of the resulting amine occurs, corresponding to the conversion of the nitro group to an amino group.

  • Potential Causes & Solutions:

    Potential CauseTroubleshooting Steps
    Unintentional reduction during synthesis While not highly common with standard reagents, review your synthesis protocol for any non-standard reagents or prolonged reaction times that might have reducing potential.
    Reduction during final cleavage Certain scavengers used in the TFA cleavage cocktail can have reducing properties. For example, some thiol-based scavengers in combination with other components might contribute to nitro group reduction.
    Recommendation: Use a standard cleavage cocktail with scavengers that have a low reduction potential. A common choice is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). If other sensitive residues require different scavengers, their compatibility with the nitro group should be carefully evaluated.
    Contaminated Reagents Impurities in solvents or reagents could act as reducing agents.
    Recommendation: Ensure the use of high-purity, peptide-synthesis-grade reagents and solvents.
Issue 2: Low coupling efficiency of this compound or the subsequent amino acid.
  • Symptom: A positive Kaiser test (indicating free amines) after the coupling step of this compound or the following residue, leading to deletion sequences in the final product.

  • Potential Causes & Solutions:

    Potential CauseTroubleshooting Steps
    Steric Hindrance The bulky nature of the nitrophenyl side chain might slightly hinder the coupling reaction.
    Recommendation: Increase the coupling time and/or use a more potent activating agent such as HATU or HCTU. Double coupling can also be employed to ensure complete reaction.
    Peptide Aggregation The presence of the aromatic side chain can contribute to peptide aggregation on the solid support, especially in longer or hydrophobic sequences.
    Recommendation: Incorporate strategies to disrupt aggregation, such as using "magic mixtures" of solvents (e.g., DCM/DMF/NMP), performing the coupling at a slightly elevated temperature, or using microwave-assisted synthesis.

Data on Nitro Group Stability

While extensive quantitative data on the unintentional reduction of this compound during routine peptide synthesis is limited in the literature, the following table summarizes conditions known to intentionally reduce the nitro group. These conditions should be avoided if the integrity of the nitro group is desired.

Condition/ReagentOutcome on Nitro GroupApplication
Catalytic Hydrogenation (e.g., H₂, Pd/C) Reduction to amineUsed for the synthesis of 4-amino-L-phenylalanine containing peptides.
Tin(II) Chloride (SnCl₂) Reduction to amineA classic method for nitro group reduction, sometimes used for on-resin deprotection of nitro-protected groups.
Chromium(II) Chloride (CrCl₂) Reduction to aniline (B41778) derivativeHas been used for on-resin reduction of nitro-containing backbone protecting groups.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-4-Nitro-L-phenylalanine-OH
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Nitro-L-phenylalanine-OH (3-5 equivalents), an activating agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Cleavage of a Peptide Containing this compound
  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide under vacuum.

Visualizations

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Coupling (4-Nitro-Phe) Deprotection1->Coupling2 Fmoc_4NitroPhe Fmoc-4-Nitro-Phe-OH Fmoc_4NitroPhe->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Fmoc_AA3 Fmoc-AA3-OH Fmoc_AA3->Coupling3 Cleavage Cleavage (TFA Cocktail) Coupling3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Side_Reaction cluster_0 Desired Peptide cluster_1 Side Product Peptide_Nitro ...-NH-CH(CH₂-Ph-NO₂)-CO-... Peptide_Amino ...-NH-CH(CH₂-Ph-NH₂)-CO-... Peptide_Nitro->Peptide_Amino Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: The primary side reaction of this compound is the reduction of the nitro group.

Technical Support Center: Enhancing 4-Nitro-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the fidelity and efficiency of 4-Nitro-L-phenylalanine (pNO2-Phe) incorporation into proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the site-specific incorporation of pNO2-Phe using amber (UAG) stop codon suppression technology in E. coli.

Problem Potential Cause Recommended Solution
Low or No Protein Yield Toxicity of pNO2-Phe: High concentrations of pNO2-Phe can be toxic to E. coli, leading to poor cell growth and reduced protein expression.[1][2]- Titrate the concentration of pNO2-Phe in the growth media. Start with a lower concentration (e.g., 0.5 mM) and gradually increase to a pre-determined optimal concentration (typically 1-2 mM). - Monitor cell density (OD600) after induction. A significant drop in OD600 compared to a control culture (without pNO2-Phe) may indicate toxicity.
Inefficient Amber Suppression: The suppressor tRNA may be outcompeted by Release Factor 1 (RF1), which also recognizes the UAG codon and terminates translation.[3]- Use an E. coli strain engineered for enhanced amber suppression, such as a strain with a knockout of RF1. - Optimize the expression levels of the orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair. Consider using a plasmid with a stronger promoter for the synthetase or a higher copy number plasmid.[4]
Suboptimal Expression Conditions: Standard protein expression protocols may not be optimal for incorporating a non-canonical amino acid.- Lower the induction temperature (e.g., 18-25°C) and extend the induction time (e.g., 16-24 hours). This can improve protein folding and solubility.[5] - Optimize the inducer (e.g., IPTG, arabinose) concentration.[5]
Poor Health of Starter Culture: A poor quality overnight culture can lead to inconsistent and low protein expression.- Use a fresh colony to inoculate the starter culture. - Ensure the starter culture is grown to the appropriate density before inoculating the larger culture.
Misfolding and Aggregation (Inclusion Bodies) High Expression Rate: Rapid production of the protein can overwhelm the cellular folding machinery.- Lower the induction temperature. - Reduce the inducer concentration to slow down the rate of protein synthesis.
Suboptimal Buffer Conditions: The purification buffer may not be suitable for the modified protein.- Screen different lysis and purification buffers with varying pH, salt concentrations, and additives (e.g., glycerol, detergents).
Low Incorporation Fidelity (Misincorporation of Natural Amino Acids) Promiscuous Aminoacyl-tRNA Synthetase (aaRS): The evolved pNO2-PheRS may still recognize and charge natural amino acids, particularly tyrosine.[6]- Perform a negative selection during the evolution of the synthetase to select against charging of natural amino acids. - Consider further engineering of the synthetase active site to improve specificity for pNO2-Phe. Specific mutations in the TyrRS active site, such as at positions Y37, Q179, and Q195, have been shown to alter substrate specificity.[7][8][9]
Depletion of pNO2-Phe: If the concentration of pNO2-Phe in the media becomes too low during expression, the synthetase may be more likely to charge a natural amino acid.- Ensure an adequate starting concentration of pNO2-Phe in the culture medium. - For long induction times, consider adding a supplemental dose of pNO2-Phe.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound (pNO2-Phe) to use in my culture?

The optimal concentration of pNO2-Phe can vary depending on the target protein, the expression host, and the specific orthogonal tRNA/synthetase pair being used. However, a general starting point is 1 mM. It is recommended to perform a titration from 0.5 mM to 5 mM to determine the ideal concentration for your specific experiment, balancing protein yield with potential toxicity.[2]

Q2: How can I confirm that pNO2-Phe has been successfully incorporated into my protein?

The most definitive method for confirming incorporation is mass spectrometry.[10][11] By analyzing the intact protein or proteolytic digests (e.g., with trypsin), you can detect the mass shift corresponding to the incorporation of pNO2-Phe (molecular weight ~210.18 g/mol ) in place of a canonical amino acid. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of incorporation.

Q3: I am observing a significant amount of truncated protein. What could be the cause?

Truncation is often a result of inefficient amber suppression, where Release Factor 1 (RF1) terminates translation at the UAG codon before the pNO2-Phe-charged tRNA can bind.[3] To address this, consider using an RF1 knockout strain or optimizing the expression of your orthogonal tRNA and synthetase. The sequence context surrounding the amber codon can also influence suppression efficiency.[12]

Q4: Can the evolved pNO2-PheRS misincorporate natural amino acids?

Yes, evolved aminoacyl-tRNA synthetases can sometimes exhibit promiscuity and charge natural amino acids, most commonly those structurally similar to the non-canonical amino acid. For pNO2-PheRS, which is typically evolved from a tyrosyl-tRNA synthetase (TyrRS), there is a risk of misincorporating tyrosine.[6] To assess fidelity, you can perform mass spectrometry on your purified protein and look for peptides with the mass of tyrosine at the target UAG codon position.

Q5: Is pNO2-Phe toxic to E. coli?

High concentrations of phenylalanine and its analogs can be toxic to E. coli, potentially by affecting aromatic amino acid metabolism.[2] The nitro group on pNO2-Phe can also contribute to its toxicity. It is crucial to determine the optimal, non-toxic concentration of pNO2-Phe for your specific E. coli strain and experimental conditions.

Experimental Protocols

General Protocol for Protein Expression with pNO2-Phe in E. coli

This protocol provides a starting point for expressing a target protein containing pNO2-Phe. Optimization of specific parameters will likely be necessary.

  • Transformation: Co-transform the expression plasmid for your target protein (containing a UAG codon at the desired position) and the plasmid encoding the orthogonal pNO2-PheRS and tRNAPylCUA into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics and 1 mM pNO2-Phe with the overnight starter culture (typically a 1:100 dilution). Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Mass Spectrometry Protocol for Verifying pNO2-Phe Incorporation

This protocol outlines the general steps for confirming pNO2-Phe incorporation using mass spectrometry.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques.

  • Sample Preparation:

    • Intact Mass Analysis: Desalt the purified protein and analyze it directly by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the full-length protein.

    • Proteolytic Digestion: Denature, reduce, and alkylate the purified protein. Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • For intact mass analysis, compare the observed molecular weight to the theoretical molecular weight of the protein with and without pNO2-Phe incorporation.

    • For peptide analysis, use a database search algorithm to identify peptides. Include a variable modification on the target amino acid corresponding to the mass difference between it and pNO2-Phe. Manually inspect the MS/MS spectra of the modified peptide to confirm the sequence and the site of modification.

Visualizations

Experimental_Workflow cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis pTarget Target Protein Plasmid (with UAG codon) Transform Co-transformation into E. coli pTarget->Transform pOrtho Orthogonal System Plasmid (pNO2-PheRS/tRNA) pOrtho->Transform Culture Culture Growth + pNO2-Phe Transform->Culture Induce Induction Culture->Induce Express Protein Expression (18-25°C) Induce->Express Harvest Cell Harvesting Express->Harvest Purify Protein Purification Harvest->Purify MS Mass Spectrometry (Validation) Purify->MS

Caption: Experimental workflow for pNO2-Phe incorporation.

Troubleshooting_Logic Start Low Protein Yield? Check_Toxicity Check for pNO2-Phe Toxicity Start->Check_Toxicity Yes Optimize_Suppression Optimize Amber Suppression Start->Optimize_Suppression Yes Optimize_Expression Optimize Expression Conditions Start->Optimize_Expression Yes Solution1 Titrate pNO2-Phe Concentration Check_Toxicity->Solution1 Solution2 Use RF1 Knockout Strain / Optimize Orthogonal Pair Optimize_Suppression->Solution2 Solution3 Lower Temperature & Optimize Inducer Optimize_Expression->Solution3

Caption: Troubleshooting logic for low protein yield.

Fidelity_Pathway pNO2Phe This compound Synthetase Evolved pNO2-PheRS pNO2Phe->Synthetase Correct Substrate Tyr Tyrosine (Natural Amino Acid) Tyr->Synthetase Potential Mis-charging tRNA tRNA(CUA) Synthetase->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers Amino Acid to UAG codon Correct_Protein Protein with pNO2-Phe (High Fidelity) Ribosome->Correct_Protein Incorrect_Protein Protein with Tyrosine (Low Fidelity) Ribosome->Incorrect_Protein

Caption: Signaling pathway for incorporation fidelity.

References

overcoming solubility issues of 4-Nitro-L-phenylalanine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Nitro-L-phenylalanine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

This compound monohydrate has a reported aqueous solubility of approximately 8.2 mg/mL.[1] However, its solubility can be significantly influenced by factors such as pH, temperature, and the presence of co-solvents. It is also soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q2: I'm observing precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What is causing this and how can I prevent it?

This is a common issue known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The rapid change in solvent polarity from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer is the primary cause.

To prevent this, consider the following troubleshooting steps:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform a stepwise dilution. First, add a small amount of the buffer to your DMSO stock, mix well, and then continue to add the buffer in small portions with continuous mixing.[3]

  • Lower Final DMSO Concentration: Aim to keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity.[4]

  • Pre-warm the Buffer: Adding the compound to a cold buffer can decrease its solubility. Try warming your aqueous buffer to the intended experimental temperature before adding the this compound solution.

  • Use of Co-solvents: If precipitation persists, consider including a small percentage of a water-miscible co-solvent in your final aqueous solution. Examples include ethanol, glycerol, or PEG400.[4]

Q3: How does the pH of my buffer affect the solubility of this compound?

As an amino acid derivative, this compound possesses both an acidic carboxylic acid group and a basic amino group. Its charge, and therefore its solubility in aqueous solutions, is highly dependent on the pH.

  • At its isoelectric point (pI) , the molecule will have a net neutral charge, leading to minimal solubility.

  • At pH values below the pI , the amino group will be protonated (positive charge), increasing solubility.

  • At pH values above the pI , the carboxylic acid group will be deprotonated (negative charge), also increasing solubility.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound for my experiments?

Yes, several techniques can be employed to improve the solubility of poorly soluble compounds:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin can form a water-soluble inclusion complex.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the compound and increase its apparent solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the sub-micron range can increase its surface area and dissolution rate.

Data Presentation

Table 1: Solubility of this compound

Solvent SystemReported SolubilityNotes
Water8.2 mg/mL (for monohydrate)Solubility is dependent on pH and temperature.[1]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.[2]
ChloroformSoluble---
DichloromethaneSoluble---
Ethyl AcetateSoluble---
AcetoneSoluble---

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer with minimal precipitation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM or 100 mM).

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.

  • Stepwise Dilution into Aqueous Buffer:

    • Pre-warm your target aqueous buffer to the desired experimental temperature.

    • In a new sterile tube, add a small volume of the pre-warmed buffer.

    • While vortexing the buffer at a moderate speed, add the required volume of the this compound DMSO stock solution dropwise.

    • Continue to add the pre-warmed buffer in small increments with continuous mixing until the final desired concentration and volume are reached.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

Troubleshooting_Workflow start Start: Dissolve this compound prep_stock Prepare concentrated stock in DMSO start->prep_stock direct_dilution Dilute stock directly into aqueous buffer prep_stock->direct_dilution check_precipitate Precipitation observed? direct_dilution->check_precipitate success Solution is ready for experiment check_precipitate->success No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes stepwise_dilution Try stepwise dilution troubleshoot->stepwise_dilution adjust_ph Adjust buffer pH stepwise_dilution->adjust_ph use_cosolvent Add a co-solvent adjust_ph->use_cosolvent advanced_methods Consider advanced methods (e.g., cyclodextrins) use_cosolvent->advanced_methods

Caption: Troubleshooting workflow for dissolving this compound.

Solubility_Factors cluster_properties Physicochemical Properties cluster_factors External Factors Influencing Solubility compound This compound pka1 pKa (COOH) compound->pka1 pka2 pKa (NH2) compound->pka2 hydrophobicity Hydrophobic Phenyl Ring compound->hydrophobicity ph pH of Aqueous Solution pka1->ph pka2->ph cosolvents Co-solvents (e.g., DMSO, Ethanol) hydrophobicity->cosolvents solubility Aqueous Solubility ph->solubility cosolvents->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Purification of Proteins Containing 4-Nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins incorporating the unnatural amino acid 4-Nitro-L-phenylalanine (p-NO2-Phe).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying proteins containing this compound?

A1: The primary challenges are similar to those of other recombinant proteins, including achieving high purity and yield.[1] However, the incorporation of an unnatural amino acid can sometimes lead to lower expression levels compared to the wild-type protein.[2][3] Specific to this compound, its bulky and hydrophobic nature might influence protein folding and solubility, potentially leading to aggregation. While not extensively documented, the electron-withdrawing nitro group could also subtly alter the protein's surface chemistry, which might affect its behavior during chromatography.

Q2: Which affinity tag is recommended for purifying proteins with this compound?

A2: The polyhistidine-tag (His-tag) is a widely used and effective choice for the initial capture of proteins containing this compound.[4][5] It allows for a standardized and efficient purification step using immobilized metal affinity chromatography (IMAC).[4] The choice of N- or C-terminal placement of the tag should be considered based on the protein's structure to ensure the tag is accessible for binding to the resin.

Q3: How can I confirm the successful incorporation of this compound into my target protein?

A3: Mass spectrometry is the most definitive method to confirm the incorporation of this compound.[6] By analyzing the intact protein or digested peptide fragments, you can verify the expected mass shift corresponding to the replacement of a natural amino acid with this compound. High-resolution mass spectrometry can provide precise mass measurements to unambiguously identify the modification.

Q4: Can the nitro group of this compound interfere with purification buffers or chromatography resins?

A4: While there is no widespread evidence of direct interference, the chemical nature of the nitro group warrants consideration. Nitroaromatic compounds can participate in certain chemical reactions, though the conditions in standard protein purification buffers are generally mild. It is good practice to use freshly prepared buffers and avoid harsh chemicals or extreme pH values that are not essential for the purification process. The hydrophobicity of the nitrophenyl group might lead to non-specific interactions with hydrophobic chromatography resins, which can be mitigated by optimizing buffer conditions, such as salt concentration.

Q5: Is it necessary to remove the affinity tag after purification?

A5: The decision to remove the affinity tag depends on the downstream application of the purified protein. For structural studies, functional assays, or therapeutic applications, it is often crucial to remove the tag to ensure the protein is in its most native-like state. For other applications, such as western blotting or ELISAs, the presence of the tag may not be a concern. Proteases like TEV or thrombin are commonly used to cleave the tag, followed by a second chromatography step to remove the cleaved tag and the protease.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of proteins containing this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Protein Yield - Low expression level: Incorporation of unnatural amino acids can sometimes reduce expression efficiency.[2][3] - Protein degradation: The target protein may be susceptible to proteases present in the cell lysate. - Protein precipitation/aggregation: The hydrophobic nature of this compound might promote aggregation. - Inefficient binding to affinity resin: The affinity tag may be inaccessible.- Optimize expression conditions (e.g., lower temperature, different inducer concentration). - Add protease inhibitors to the lysis buffer and keep the sample on ice. - Screen different buffer conditions (pH, salt concentration, additives like glycerol) to improve solubility. - Consider moving the affinity tag to the other terminus of the protein.
Poor Purity After Affinity Chromatography - Non-specific binding of contaminants: Host cell proteins may bind non-specifically to the affinity resin. - Co-purification with interacting proteins: The target protein may form complexes with other cellular proteins.- Optimize the wash steps by increasing the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) or salt concentration in the wash buffer. - Add a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce hydrophobic interactions. - Incorporate an additional purification step, such as ion-exchange or size-exclusion chromatography.
Protein Elutes in Wash Steps - Wash conditions are too stringent: The concentration of the competing agent or salt in the wash buffer is too high. - Weak binding of the tagged protein: The affinity tag may be partially obstructed.- Decrease the concentration of the competing agent or salt in the wash buffer. - If possible, increase the length of the affinity tag (e.g., from 6xHis to 8xHis or 10xHis). - Consider purifying under denaturing conditions if the tag is not accessible in the native state.
Protein Aggregates After Elution - High protein concentration: The eluted protein is too concentrated and prone to aggregation. - Unfavorable buffer conditions: The elution buffer may not be optimal for the protein's stability.- Elute into a larger volume to reduce the final protein concentration. - Perform a buffer exchange into a more suitable storage buffer immediately after elution using dialysis or a desalting column. - Screen for stabilizing additives for the storage buffer (e.g., glycerol, L-arginine).

Quantitative Data Summary

The yield and purity of proteins containing unnatural amino acids can vary depending on the specific amino acid, the protein itself, and the expression system used. The following table provides a general comparison based on literature, but it is important to note that these values are illustrative and may not be directly applicable to all proteins containing this compound.

Parameter Wild-Type Protein Protein with this compound Key Considerations
Expression Yield (mg/L of culture) Typically higherOften lower, can be 50-80% of wild-type or less[2][3]Dependent on the efficiency of the orthogonal tRNA/synthetase pair and the toxicity of the unnatural amino acid.
Purity after Affinity Chromatography (%) >90%>90%With a well-designed purification strategy, high purity can be achieved for both.
Overall Recovery (%) VariableCan be lower due to potentially lower expression and additional purification steps (e.g., tag removal).Optimization of each purification step is crucial to maximize recovery.

Experimental Protocols

Protocol 1: Purification of His-tagged Superfolder Green Fluorescent Protein (sfGFP) containing this compound

This protocol is adapted from studies that have successfully purified sfGFP with incorporated this compound.[2][7]

1. Cell Lysis: a. Thaw the E. coli cell pellet expressing the His-tagged sfGFP with this compound on ice. b. Resuspend the cells in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). c. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice to ensure complete lysis. e. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

2. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA resin column with lysis buffer. b. Load the clarified supernatant from the cell lysis step onto the column. c. Wash the column with several column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the bound protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect the fractions containing the purified protein.

3. (Optional) Affinity Tag Removal: a. Perform a buffer exchange of the eluted protein into a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) using a desalting column. b. Add a site-specific protease (e.g., TEV protease) at an optimized ratio (e.g., 1:100 protease to protein) and incubate at 4°C overnight. c. To remove the cleaved His-tag and the His-tagged protease, pass the reaction mixture through a fresh Ni-NTA column. The untagged protein will be in the flow-through.

4. Size-Exclusion Chromatography (Polishing Step): a. Concentrate the protein from the previous step. b. Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). c. Collect the fractions corresponding to the monomeric protein peak.

5. Verification of Purity and Incorporation: a. Analyze the purified protein by SDS-PAGE to assess purity. b. Confirm the incorporation of this compound by mass spectrometry.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis expression E. coli Expression with This compound lysis Cell Lysis expression->lysis imac IMAC (His-tag Affinity) lysis->imac tag_removal Tag Removal (Optional) imac->tag_removal sec Size-Exclusion Chromatography imac->sec If tag is not removed tag_removal->sec analysis Purity & Incorporation (SDS-PAGE, Mass Spec) sec->analysis

Caption: A generalized experimental workflow for the purification of proteins containing this compound.

troubleshooting_logic cluster_expression Expression Issues cluster_purification_issues Purification Issues cluster_stability Protein Stability start Low Protein Yield? optimize_expression Optimize Expression (Temp, Inducer) start->optimize_expression Yes check_solubility Check Protein Solubility optimize_expression->check_solubility check_binding Inefficient Binding to Resin? check_solubility->check_binding optimize_wash Optimize Wash Conditions check_binding->optimize_wash No add_protease_inhibitors Add Protease Inhibitors check_binding->add_protease_inhibitors Yes check_elution Optimize Elution Conditions optimize_wash->check_elution screen_buffers Screen Buffers for Stability check_elution->screen_buffers

Caption: A logical troubleshooting guide for addressing low protein yield during purification.

References

stability of 4-Nitro-L-phenylalanine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitro-L-phenylalanine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (p-NO2-Phe) is a non-proteinogenic amino acid, a derivative of L-phenylalanine with a nitro group at the para position of the phenyl ring.[1][2] It is frequently used as an intermediate in the synthesis of pharmaceuticals and as a building block in peptide synthesis.[2][3] The nitro group can serve as a useful chemical handle for further modifications or as a spectroscopic probe.

Q2: What are the key stability concerns for this compound in experimental settings?

A2: The primary stability concerns for this compound revolve around its susceptibility to degradation under various environmental conditions, including pH, temperature, and light.[4][5] The nitroaromatic and amino acid functionalities present in the molecule are the primary sites for potential degradation reactions.

Q3: How can I monitor the stability of this compound in my samples?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] This technique allows for the separation and quantification of the intact compound from its potential degradation products.[6]

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on the chemical structure. The nitro group may be susceptible to reduction, and the amino acid portion can undergo reactions such as oxidation and hydrolysis, especially under stress conditions like extreme pH and high temperatures.[8][9]

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound in Solution

Symptoms:

  • Lower than expected concentration of this compound in your prepared solutions.

  • Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC).

Possible Causes and Solutions:

CauseRecommended Action
pH Instability This compound may degrade in highly acidic or alkaline conditions. Prepare fresh solutions and analyze them promptly. If storage is necessary, perform a pH stability study to identify the optimal pH range for storage.
Temperature Sensitivity Elevated temperatures can accelerate degradation. Store stock solutions and samples at recommended temperatures (typically 2-8°C or frozen). Avoid repeated freeze-thaw cycles.[10]
Photodegradation Aromatic nitro compounds can be light-sensitive. Protect solutions from light by using amber vials or by covering the containers with aluminum foil.[9]
Oxidative Degradation The presence of oxidizing agents can lead to degradation. If your buffer system contains potentially oxidative components, consider de-gassing the buffer or adding antioxidants, if compatible with your experimental setup.[8]
Issue 2: Poor Solubility or Precipitation of this compound

Symptoms:

  • Visible precipitate in your buffer.

  • Inconsistent analytical results due to undissolved material.

Possible Causes and Solutions:

CauseRecommended Action
Low Solubility in Aqueous Buffers The solubility of amino acids can be pH-dependent. Adjusting the pH of the buffer may improve solubility. For L-phenylalanine, solubility generally increases with temperature.[11]
"Salting Out" Effect High concentrations of salts in the buffer can decrease the solubility of amino acids.[11] If high salt concentration is necessary, consider preparing a more concentrated stock solution of this compound in a suitable organic solvent (if compatible with your experiment) and then diluting it into the final buffer.
Use of Antisolvents The presence of organic solvents like ethanol (B145695) can decrease the solubility of amino acids in aqueous solutions.[11] If an organic co-solvent is required, its concentration should be carefully optimized.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • Phosphate buffer (or other relevant buffers)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 7 days.[8]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 7 days.[8]

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 7 days.[8]

    • Thermal Degradation: Incubate the stock solution at 60°C for up to 7 days.[8]

    • Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation of this compound and monitor the formation of any degradation products. A degradation of 5-20% is generally considered appropriate for validating the method.[5]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers at 25°C for 7 Days
Buffer System (pH)Initial Concentration (mg/mL)Concentration after 7 days (mg/mL)% RecoveryAppearance of Degradants
0.1 M HCl (pH 1)1.000.8585%Yes
Acetate Buffer (pH 4)1.000.9898%No
Phosphate Buffer (pH 7)1.000.9999%No
Carbonate Buffer (pH 9)1.000.9292%Yes
0.1 M NaOH (pH 13)1.000.7878%Yes

Note: This data is illustrative and not based on experimental results.

Visualizations

Diagram 1: Forced Degradation Workflow

This diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Forced Degradation Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock_solution->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock_solution->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) stock_solution->oxidation Expose to thermal Thermal (60°C) stock_solution->thermal Expose to photo Photostability (ICH Q1B) stock_solution->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for acid/base samples) sampling->neutralization hplc HPLC Analysis neutralization->hplc data_analysis Data Analysis (% Degradation) hplc->data_analysis

Caption: Workflow for a forced degradation study.

Diagram 2: Potential Degradation Pathways

This diagram outlines potential, though not experimentally confirmed, degradation pathways for this compound based on its chemical structure.

Potential Degradation Pathways cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound amino 4-Amino-L-phenylalanine parent->amino Reduction of Nitro Group deaminated 4-Nitro-phenyllactic acid parent->deaminated Deamination oxidized Oxidized derivatives parent->oxidized Oxidation of Amino Acid Backbone

Caption: Potential degradation routes for this compound.

References

Technical Support Center: Orthogonal Synthetase for p-Nitrophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing orthogonal aminoacyl-tRNA synthetase (aaRS) systems for the site-specific incorporation of p-nitrophenylalanine (pNO2F).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of incorporating p-nitrophenylalanine (pNO2F) into proteins?

A1: p-Nitrophenylalanine is a non-canonical amino acid that serves as a useful probe for studying protein structure and function. Its nitro group can be used for photocrosslinking to investigate protein-protein interactions and can also serve as a precursor for the generation of p-aminophenylalanine, which can be used for further chemical modifications.[1][2][3]

Q2: Which orthogonal synthetase/tRNA pair is typically used for pNO2F incorporation?

A2: Most orthogonal synthetases for pNO2F are evolved from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (tRNATyrCUA).[4] The active site of MjTyrRS is mutated to accommodate the nitro group of pNO2F and to reduce its affinity for the natural amino acid, tyrosine.

Q3: What are the common causes of low incorporation efficiency of pNO2F?

A3: Low incorporation efficiency can stem from several factors, including suboptimal concentrations of the pNO2F, inefficient suppression of the amber (TAG) stop codon by the orthogonal tRNA, toxicity of pNO2F to the expression host, or poor expression and activity of the orthogonal synthetase.

Q4: Can the nitro group of pNO2F be reduced to an amino group in vivo?

A4: Yes, the cellular environment, particularly in prokaryotic expression hosts like E. coli, can lead to the reduction of the nitro group of pNO2F to an amino group, forming p-aminophenylalanine (pAF). This can be a source of heterogeneity in the expressed protein.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the incorporation of pNO2F.

Issue 1: Low Yield of Full-Length Protein

  • Symptom: Western blot or SDS-PAGE analysis shows a faint band corresponding to the full-length protein and potentially a strong band at a lower molecular weight, indicating truncation.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient pNO2F Concentration Optimize the concentration of pNO2F in the growth media. A typical starting concentration is 1 mM, but this may need to be adjusted depending on the expression system and the specific protein.
Toxicity of pNO2F High concentrations of pNO2F can be toxic to cells, leading to poor growth and protein expression. Assess cell viability at different pNO2F concentrations and choose the highest concentration that does not significantly inhibit growth.
Inefficient Amber Suppression Ensure that the expression vector for the orthogonal tRNA/synthetase pair is maintained at an appropriate copy number. Increasing the copy number of the suppressor tRNA can sometimes improve yields.[5]
Suboptimal Expression Conditions Optimize induction conditions (e.g., inducer concentration, temperature, and induction time) for both the target protein and the orthogonal synthetase.

Issue 2: Misincorporation of Natural Amino Acids

  • Symptom: Mass spectrometry analysis of the purified protein reveals the presence of natural amino acids (typically tyrosine or phenylalanine) at the target site instead of pNO2F.

  • Possible Causes & Solutions:

CauseRecommended Solution
Low Fidelity of the Orthogonal Synthetase The engineered synthetase may still retain some affinity for natural amino acids. This is a common challenge due to the structural similarity between pNO2F and tyrosine/phenylalanine.
High Concentrations of Natural Amino Acids The high intracellular concentrations of natural amino acids can outcompete pNO2F for binding to the orthogonal synthetase, even if the synthetase has a higher affinity for pNO2F.
Improving Synthetase Fidelity If misincorporation is a persistent issue, further directed evolution of the synthetase may be necessary. This can involve rounds of positive selection in the presence of pNO2F and negative selection in the absence of pNO2F or in the presence of competing natural amino acids.

Data on Amino Acid Misincorporation

Amino AcidKm (µM)kcat (s-1)kcat/Km (M-1s-1)
p-Nitrophenylalanine 500.12000
Tyrosine 50000.012
Phenylalanine 100000.0050.5

This table is for illustrative purposes and does not represent actual experimental data.

Issue 3: Presence of p-Aminophenylalanine in the Final Protein Product

  • Symptom: Mass spectrometry analysis shows a mass shift corresponding to the incorporation of p-aminophenylalanine (pAF) instead of, or in addition to, pNO2F. The mass of pNO2F is approximately 210.18 g/mol , while pAF is approximately 180.20 g/mol .

  • Possible Causes & Solutions:

CauseRecommended Solution
In vivo Reduction of pNO2F The nitro group of pNO2F can be enzymatically or chemically reduced to an amine within the expression host. This is more prevalent in reducing cellular environments like the cytoplasm of E. coli.
Minimize Reduction Consider using an expression host with a less reducing cytoplasmic environment or expressing the protein in a different system (e.g., cell-free or mammalian cells) where this reduction may be less pronounced.
Purification Strategies If a mixed population of proteins (containing pNO2F and pAF) is produced, it may be possible to separate them using chromatographic techniques that are sensitive to the difference in polarity between the nitro and amino groups, such as reverse-phase HPLC.
Synthetase Specificity It is also possible that the orthogonal synthetase has some affinity for pAF. If pAF is present in the media due to degradation of pNO2F or is generated intracellularly, it could be incorporated by the synthetase. Directed evolution with counter-selection against pAF could improve synthetase specificity.

Experimental Protocols

Protocol 1: Western Blot Analysis to Confirm Full-Length Protein Expression

  • Sample Preparation: After inducing protein expression in the presence and absence of pNO2F, harvest the cells by centrifugation. Resuspend the cell pellets in lysis buffer and lyse the cells by sonication or chemical lysis. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel. Include a negative control (no pNO2F) and a positive control (if a wild-type version of the protein is available).

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to your protein of interest (e.g., an anti-His-tag antibody if your protein is His-tagged).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A band at the expected molecular weight of the full-length protein should be present only in the sample grown with pNO2F.[7]

Protocol 2: Mass Spectrometry Analysis to Verify pNO2F Incorporation and Assess Fidelity

  • Protein Purification: Purify the protein of interest containing pNO2F using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Intact Mass Analysis: Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to determine the intact molecular weight. The observed mass should correspond to the theoretical mass of the protein with pNO2F incorporated.

  • Proteolytic Digestion: For more detailed analysis, digest the purified protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptide digest using liquid chromatography (LC) and analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database that includes the sequence of your target protein with a variable modification at the amber codon site corresponding to the mass of pNO2F. This will confirm the site-specific incorporation. To assess misincorporation, also search for variable modifications corresponding to the masses of tyrosine, phenylalanine, and p-aminophenylalanine at the target site. The relative abundance of the different peptide ions can provide a semi-quantitative measure of incorporation fidelity.[6][8]

Visualizations

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis pTarget Target Gene with Amber Codon (TAG) Transformation Co-transform E. coli pTarget->Transformation pOss Orthogonal Synthetase & tRNA Genes pOss->Transformation Culture Culture cells with pNO2F Transformation->Culture Induction Induce Protein Expression Culture->Induction Harvest Harvest Cells & Lyse Induction->Harvest Purification Purify Protein Harvest->Purification WB Western Blot Harvest->WB Confirm full-length protein MS Mass Spectrometry Purification->MS Verify incorporation & assess fidelity

Caption: Experimental workflow for pNO2F incorporation and analysis.

Troubleshooting_Logic Start Experiment Start LowYield Low Yield of Full-Length Protein? Start->LowYield Misincorporation Misincorporation of Natural Amino Acids? LowYield->Misincorporation No Optimize_Conditions Optimize pNO2F concentration, induction conditions, etc. LowYield->Optimize_Conditions Yes pAF_Presence Presence of pAF? Misincorporation->pAF_Presence No Improve_Fidelity Further synthetase engineering (directed evolution) Misincorporation->Improve_Fidelity Yes Success Successful Incorporation pAF_Presence->Success No Address_Reduction Change expression host, purification strategy pAF_Presence->Address_Reduction Yes Optimize_Conditions->LowYield Improve_Fidelity->Misincorporation Address_Reduction->pAF_Presence

Caption: Troubleshooting logic for pNO2F incorporation issues.

Synthetase_Specificity cluster_synthetase Orthogonal pNO2F Synthetase Synthetase pNO2F-RS pNO2F p-Nitrophenylalanine pNO2F->Synthetase High Affinity (Desired) Tyr Tyrosine Tyr->Synthetase Low Affinity (Misincorporation Risk) Phe Phenylalanine Phe->Synthetase Very Low Affinity (Misincorporation Risk) pAF p-Aminophenylalanine pAF->Synthetase Potential Affinity (Misincorporation Risk)

Caption: Specificity of the pNO2F orthogonal synthetase.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with 4-Nitro-L-phenylalanine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing 4-Nitro-L-phenylalanine. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your mass spectrometry experiments.

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of peptides modified with this compound.

Problem Potential Causes Recommended Solutions
Low or No Signal for the Modified Peptide 1. Poor ionization efficiency: The nitro group can influence the overall charge state and ionization of the peptide. 2. Sample loss during preparation: Adsorption to surfaces or incomplete extraction.[1] 3. In-source fragmentation: The modification may be labile under certain ionization conditions.1. Optimize ionization source parameters: Adjust spray voltage, capillary temperature, and gas flows. Consider a different ionization method (e.g., switch from ESI to MALDI or vice-versa) to see which provides a better signal. 2. Use low-binding labware. Ensure complete dissolution and transfer of the sample. 3. Use "soft" ionization settings: Lower the source temperature and cone voltage to minimize premature fragmentation.
Unexpected Mass Shifts or Unidentified Peaks 1. Presence of adducts: Sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are common. 2. Other modifications: Oxidation of methionine or deamidation of asparagine/glutamine can occur during sample handling. 3. Incomplete removal of protecting groups from peptide synthesis.1. Improve desalting procedures: Use appropriate desalting columns or dialysis. 2. Work with fresh buffers and minimize sample exposure to harsh conditions. 3. Review the synthesis and purification data to ensure the starting material is of high purity.
Poor Fragmentation or Uninformative MS/MS Spectra 1. Insufficient collision energy: Not enough energy to fragment the peptide backbone effectively. 2. Charge state of the precursor ion: Higher charge states can sometimes lead to more complex and less informative fragmentation. 3. The nitro group influencing fragmentation pathways, potentially favoring neutral losses over backbone cleavages.1. Perform a collision energy ramp or optimization experiment to find the optimal setting for your peptide. 2. Select a different precursor charge state for fragmentation if available. 3. Consider alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which may provide complementary fragmentation information.
Difficulty in Confirming the Presence of the this compound Modification 1. Ambiguous fragmentation data. 2. Lack of characteristic fragment ions. 1. Look for characteristic neutral losses. While specific data for 4-nitrophenylalanine is limited, nitroaromatic compounds are known to lose NO₂ (46 Da) and NO (30 Da).[2] 2. High-resolution mass spectrometry can help confirm the elemental composition of fragment ions. 3. Analyze an unmodified control peptide of the same sequence to directly compare fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a peptide modified with this compound?

The incorporation of a this compound residue in place of a standard phenylalanine residue results in a mass increase. To calculate the exact mass shift, subtract the monoisotopic mass of Phenylalanine from the monoisotopic mass of this compound.

Amino AcidMonoisotopic Mass (Da)
Phenylalanine (Phe)147.06841
This compound (pNO₂-Phe)192.05856
Mass Shift +44.99015

Q2: What are the expected neutral losses from a peptide containing this compound during MS/MS?

While comprehensive studies on the specific fragmentation of this compound in peptides are not widely available, the fragmentation of nitroaromatic compounds has been characterized. Expected neutral losses from the 4-nitrophenyl side chain during collision-induced dissociation (CID) include:

Neutral LossMass (Da)
Nitric oxide (NO)29.99799
Nitro group (NO₂)45.99290

The observation of these neutral losses from the precursor ion or from fragment ions containing the this compound residue can be a strong indicator of the modification's presence.

Q3: Are there any diagnostic or immonium ions for this compound?

The immonium ion for phenylalanine is observed at m/z 120.08. For this compound, a corresponding immonium ion would be expected at approximately m/z 165.07, reflecting the addition of the nitro group. The presence of this ion in the low-mass region of the MS/MS spectrum can serve as a diagnostic marker for the presence of this modified amino acid.

Q4: How does the this compound modification affect chromatographic retention time?

The addition of the polar nitro group to the phenylalanine side chain will likely decrease the hydrophobicity of the peptide. Therefore, in reversed-phase chromatography, a peptide containing this compound is expected to elute earlier than its unmodified counterpart. The exact shift in retention time will depend on the overall sequence of the peptide and the specific chromatographic conditions.

Experimental Protocols

The following provides a general methodology for the LC-MS/MS analysis of peptides containing this compound. This should be adapted and optimized for your specific instrumentation and peptide of interest.

1. Sample Preparation

  • Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile.

  • Concentration: Adjust the concentration to a range appropriate for your instrument, typically in the low micromolar to high nanomolar range.

  • Desalting: If the sample contains a high concentration of salts, use a C18 ZipTip or a similar desalting method to prevent ion suppression.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is a common choice for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of your specific peptide.

  • Flow Rate: Dependent on the column internal diameter (e.g., 200-400 nL/min for nano-LC).

3. Mass Spectrometry (MS and MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.

  • MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the modified peptide.

  • MS/MS Analysis:

    • Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions for fragmentation.

    • Alternatively, use targeted MS/MS to specifically fragment the precursor ion of your modified peptide.

    • Fragmentation Method: Collision-Induced Dissociation (CID) is the most common method. If available, consider using Higher-energy Collisional Dissociation (HCD) for improved fragment ion resolution.

    • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and the generation of informative fragment ions. A stepped or ramped collision energy can be beneficial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Dissolution Dissolution in MS-compatible solvent Purification->Dissolution Desalting Desalting (if necessary) Dissolution->Desalting LC_Separation LC Separation (Reversed-Phase) Desalting->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Full Scan (Precursor Ion Detection) ESI->MS1_Scan MS2_Scan MS/MS Fragmentation (e.g., CID, HCD) MS1_Scan->MS2_Scan Spectral_Interpretation Spectral Interpretation MS2_Scan->Spectral_Interpretation Sequence_Confirmation Sequence Confirmation (b- and y-ions) Spectral_Interpretation->Sequence_Confirmation Modification_Localization Modification Localization (Mass Shifts in Fragments) Spectral_Interpretation->Modification_Localization Neutral_Loss_Analysis Neutral Loss & Diagnostic Ion Analysis Spectral_Interpretation->Neutral_Loss_Analysis

Caption: A general experimental workflow for the mass spectrometry analysis of peptides.

Fragmentation_Logic Precursor Precursor Ion [M+nH]n+ Backbone_Fragmentation Backbone Fragmentation Precursor->Backbone_Fragmentation Neutral_Loss Neutral Loss from Side Chain Precursor->Neutral_Loss b_ions b-ions (N-terminus) Backbone_Fragmentation->b_ions y_ions y-ions (C-terminus) Backbone_Fragmentation->y_ions Loss_NO2 Loss of NO2 (46 Da) Neutral_Loss->Loss_NO2 Loss_NO Loss of NO (30 Da) Neutral_Loss->Loss_NO

Caption: Logical diagram of peptide fragmentation pathways.

References

Validation & Comparative

A Comparative Guide to 4-Nitro-L-phenylalanine and Other Phenylalanine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylalanine, an essential aromatic amino acid, is a fundamental component of proteins and a precursor to several critical biomolecules. Its unique structure has made it a focal point for the development of synthetic analogs with modified properties for therapeutic and research applications. This guide provides a detailed comparison of 4-Nitro-L-phenylalanine with other phenylalanine analogs, focusing on their biological activities, supported by experimental data, and outlining the methodologies used for their evaluation.

Phenylalanine analogs are structurally modified versions of L-phenylalanine, often involving substitutions on the phenyl ring or alterations to the amino acid backbone.[1] These modifications can significantly impact the analog's biological activity, metabolic stability, and target specificity, leading to their exploration in fields such as oncology and neurology.[1] this compound, in particular, is a versatile derivative used in biochemical research and pharmaceutical applications, serving as a building block for modified proteins and in the development of novel therapeutics.[2]

Comparative Analysis of Biological Activity

The utility of phenylalanine analogs is largely determined by their interaction with specific biological targets. This section compares the performance of several key analogs in two well-studied contexts: transport via the L-type amino acid transporter 1 (LAT1) and inhibition of eukaryotic elongation factor 2 kinase (eEF2K).

L-type Amino Acid Transporter 1 (LAT1) Interaction
Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibition

eEF2K is a protein kinase involved in the regulation of protein synthesis and is considered a potential target for anticancer agents.[1] Several β-phenylalanine derivatives have been investigated as eEF2K inhibitors.[1] While specific IC50 values for this compound against eEF2K are not prominently reported, studies on other analogs have demonstrated the potential for this class of compounds to inhibit eEF2K activity. For example, a selective eEF2K inhibitor, A-484954, has been reported with an IC50 value of 0.28 μM.[5]

Data Presentation

The following tables summarize the available quantitative data for the biological activity of various phenylalanine analogs.

Table 1: Comparative LAT1 Affinity and Selectivity of Phenylalanine Analogs

CompoundLAT1 Kᵢ (μM)LAT2 Kᵢ (μM)LAT1 Selectivity (Kᵢ ratio LAT2/LAT1)Reference
L-Phenylalanine26 ± 21,100 ± 10042[3]
2-Iodo-L-phenylalanine7.9 ± 0.71,200 ± 200150[3]
α-Methyl-L-phenylalanine120 ± 10> 10,000> 83[3]
Bicyclic-L-phenylalanine55 ± 53,800 ± 50069[3]
L-Phenylglycine330 ± 30> 10,000> 30[3]

Data for this compound is not available in the reviewed literature.

Table 2: Comparative eEF2K Inhibitory Activity of Selected Compounds

CompoundTargetIC₅₀ (μM)Reference
A-484954eEF2K0.28[5]
RottlerineEF2K5.3[5]
Compound 21l (β-phenylalanine derivative)eEF2K5.5[6]

Data for this compound is not available in the reviewed literature.

Mandatory Visualization

Signaling Pathway Diagrams

LAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe_Analog Phenylalanine Analog LAT1 LAT1 Transporter Phe_Analog->LAT1 Binding & Transport Phe_Analog_in Phenylalanine Analog LAT1->Phe_Analog_in mTORC1 mTORC1 Phe_Analog_in->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Stimulation

eEF2K_Signaling_Pathway AMPK AMPK eEF2K eEF2K AMPK->eEF2K Activates mTORC1 mTORC1 mTORC1->eEF2K Inhibits eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P eEF2-P (Inactive) eEF2->eEF2_P Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotes eEF2_P->Protein_Synthesis Inhibits Phe_Analog Phenylalanine Analog (Inhibitor) Phe_Analog->eEF2K Inhibits

Experimental Workflow Diagram

LAT1_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell_Culture Culture LAT1-expressing cells (e.g., HEK293-hLAT1) Plating Plate cells in multi-well plates Cell_Culture->Plating Preincubation Pre-incubate cells with Phe-analog or vehicle Plating->Preincubation Add_Substrate Add radiolabeled LAT1 substrate (e.g., [14C]-L-leucine) Preincubation->Add_Substrate Incubation Incubate for a defined time (e.g., 1-10 min) Add_Substrate->Incubation Stop_Reaction Stop uptake with ice-cold buffer Incubation->Stop_Reaction Cell_Lysis Lyse cells Stop_Reaction->Cell_Lysis Scintillation Measure radioactivity via scintillation counting Cell_Lysis->Scintillation Calculate_Ki Calculate Ki values from inhibition curves Scintillation->Calculate_Ki

Experimental Protocols

LAT1 Transporter Inhibition Assay (cis-inhibition)

This protocol is designed to determine the inhibitory affinity (Ki) of phenylalanine analogs for the LAT1 transporter by measuring their ability to compete with a radiolabeled substrate.[3][7]

Materials:

  • LAT1-overexpressing cells (e.g., HEK293-hLAT1)

  • Cell culture medium and supplements

  • Multi-well cell culture plates (e.g., 24-well)

  • Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer

  • Radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine)

  • Test compounds (phenylalanine analogs) and vehicle control

  • Ice-cold stop buffer (e.g., HBSS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Plating: Culture LAT1-overexpressing cells to ~90% confluency. Seed the cells into multi-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with pre-warmed HBSS. Pre-incubate the cells with varying concentrations of the test phenylalanine analog (or vehicle control) in HBSS for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine at a final concentration of 1 µM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1 minute) to measure the initial rate of transport.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold stop buffer.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of radiolabeled substrate uptake at each concentration of the test compound. Calculate the IC50 value from the dose-response curve and subsequently determine the Ki value using the Cheng-Prusoff equation.

eEF2K Kinase Inhibition Assay

This protocol describes a luminescence-based high-throughput screening (HTS) assay to identify and characterize inhibitors of eEF2K.[1]

Materials:

  • Recombinant human eEF2K

  • eEF2K peptide substrate (e.g., MH-1 peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (phenylalanine analogs) and vehicle control

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection kit

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase buffer, eEF2K enzyme, and the test compound at various concentrations (or vehicle control).

  • Initiate Reaction: Add the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

  • Measurement: Read the luminescence signal using a luminometer. The light output is inversely proportional to the eEF2K activity.

  • Data Analysis: Calculate the percentage of eEF2K inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The comparative analysis of phenylalanine analogs reveals a diverse range of biological activities, highlighting their potential as therapeutic agents and research tools. While direct quantitative data for this compound in the context of LAT1 transport and eEF2K inhibition is not extensively available in the current literature, the established methodologies and the data from other analogs provide a robust framework for its evaluation. The provided experimental protocols offer a clear guide for researchers to perform these comparative studies. Future investigations focusing on the direct assessment of this compound against key biological targets will be crucial for fully elucidating its therapeutic potential and positioning it within the broader landscape of phenylalanine analogs.

References

A Head-to-Head Comparison: Validating 4-Nitro-L-phenylalanine as a Reliable Fluorescent Quencher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescence-based assays, the choice of a quencher is paramount to experimental success. This guide provides a comprehensive validation of 4-Nitro-L-phenylalanine as a fluorescent quencher, comparing its performance against established alternatives such as Dabcyl and Black Hole Quencher (BHQ) dyes. Through a detailed examination of experimental data and protocols, this document serves as a practical resource for integrating this compound into your research workflows.

This compound, a non-natural amino acid, has emerged as a promising tool in the study of protein structure and dynamics, in part due to its inherent fluorescence quenching capabilities. Its compact size and the ability to be genetically incorporated into proteins offer unique advantages for site-specific quenching applications. This guide will delve into the quantitative metrics that define a reliable quencher and provide the experimental framework necessary to validate its performance.

Performance Metrics: A Quantitative Comparison

The effectiveness of a fluorescent quencher is determined by several key photophysical parameters. These include its absorption spectrum, quenching efficiency, and the Förster distance (R₀) when paired with a specific fluorophore. Below is a summary of these parameters for this compound in comparison to the widely used quenchers, Dabcyl and Black Hole Quencher (BHQ) dyes.

ParameterThis compoundDabcylBHQ-1BHQ-2
Absorption Max (λmax) ~280 nm & ~350-400 nm453 nm[1]534 nm[2][3]579 nm[2]
Quenching Range UV to ~450 nm400-550 nm[1]480-580 nm[2][3]560-670 nm[2]
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) Data not available32,000[1]34,000[2]Data not available
Förster Distance (R₀) with Fluorescein (Å) Data not available~40 Å (estimated)~45 Å (estimated)N/A
Quenching Mechanism Static and DynamicPrimarily FRET and StaticPrimarily FRET and StaticPrimarily FRET and Static

Understanding the Quenching Mechanism

The primary mechanisms by which quenchers operate are Förster Resonance Energy Transfer (FRET) and static (contact) quenching. In FRET, a non-radiative energy transfer occurs from an excited donor fluorophore to a nearby acceptor quencher, with the efficiency being highly dependent on the spectral overlap between the donor's emission and the quencher's absorption.[1] Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[1] Black Hole Quenchers are known to operate through a combination of both FRET and static quenching.[1] While the precise mechanism for this compound is not extensively documented, nitroaromatic compounds are known to be effective quenchers, often involving electron transfer processes.

Experimental Protocols for Quencher Validation

To ensure the reliability and reproducibility of fluorescence quenching assays, standardized experimental protocols are essential. The following sections detail the methodologies for determining key quenching parameters.

Determining Quenching Efficiency via Stern-Volmer Analysis

The Stern-Volmer equation provides a quantitative measure of fluorescence quenching. The analysis involves titrating a solution of the fluorophore with increasing concentrations of the quencher and measuring the corresponding decrease in fluorescence intensity.

Materials:

  • Fluorophore solution (e.g., Fluorescein, Rhodamine) of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Quencher stock solution (this compound, Dabcyl, or BHQ) of high concentration in the same buffer.

  • Spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with a constant concentration of the fluorophore and varying concentrations of the quencher.

  • Measure the fluorescence intensity (F) of each solution at the emission maximum of the fluorophore. Also, measure the fluorescence intensity of the fluorophore solution without any quencher (F₀).

  • Plot the ratio of the unquenched to quenched fluorescence intensity (F₀/F) against the molar concentration of the quencher ([Q]).

  • The slope of the resulting linear plot is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

The Stern-Volmer Equation:

F₀ / F = 1 + Ksv * [Q]

where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer constant.

  • [Q] is the concentration of the quencher.

Determining the Förster Distance (R₀)

The Förster distance is the distance at which FRET efficiency is 50%. It can be calculated if the spectral properties of the donor and acceptor are known.

The Förster Distance Equation:

R₀⁶ = 8.79 x 10⁻²⁵ * J(λ) * n⁻⁴ * QY * κ²

where:

  • J(λ) is the spectral overlap integral of the donor fluorescence and acceptor absorption.

  • n is the refractive index of the medium.

  • QY is the fluorescence quantum yield of the donor.

  • κ² is the orientation factor, typically assumed to be 2/3 for randomly oriented molecules in solution.

A detailed protocol for calculating the spectral overlap integral and R₀ can be found in various biophysics resources.

Stability in Biological Assays

An important consideration for any molecular probe is its stability under experimental conditions. While specific data on the photostability and chemical stability of this compound in the context of fluorescence quenching assays is limited, its successful use as an incorporated amino acid in proteins suggests good stability in biological buffers. Further experimental validation of its photostability under prolonged light exposure is recommended for applications requiring long-term measurements.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the validation process and its applications, the following diagrams illustrate key workflows and principles.

FRET_Mechanism FRET Quenching Mechanism cluster_donor Donor Donor (Fluorophore) ExcitedDonor Excited Donor Donor->ExcitedDonor Excitation (Light) ExcitedDonor->Donor Fluorescence Quencher Quencher ExcitedDonor->Quencher FRET ExcitedQuencher Excited Quencher GroundState Ground State ExcitedQuencher->GroundState Heat

Caption: Förster Resonance Energy Transfer (FRET) from an excited donor to a quencher.

Stern_Volmer_Workflow Stern-Volmer Analysis Workflow A Prepare Fluorophore Solution C Create Dilution Series (Constant Fluorophore, Varying Quencher) A->C E Measure Unquenched Fluorescence (F₀) A->E B Prepare Quencher Stock Solution B->C D Measure Fluorescence Intensity (F) C->D F Calculate F₀/F D->F E->F G Plot F₀/F vs. [Quencher] F->G H Determine Stern-Volmer Constant (Ksv) from the slope G->H

Caption: Experimental workflow for determining the Stern-Volmer constant.

Conclusion

This compound presents a viable and valuable option as a fluorescent quencher, particularly for applications requiring site-specific incorporation into proteins. While a direct quantitative comparison with established quenchers like Dabcyl and BHQ dyes is hampered by the limited availability of its specific photophysical data, the general principles of nitroaromatic compound quenching suggest its effectiveness. The experimental protocols provided in this guide offer a clear pathway for researchers to independently validate and quantify the performance of this compound with their specific fluorophores of interest. As the use of non-natural amino acids in protein studies continues to expand, the utility of this compound as a built-in quencher is poised to become an increasingly powerful tool in the arsenal (B13267) of biochemists and drug developers.

References

Assessing the Perturbation of Protein Structure by 4-Nitro-L-phenylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of non-natural amino acids into proteins is a powerful tool for probing protein structure, dynamics, and function. 4-Nitro-L-phenylalanine (pNO2-Phe), an analog of phenylalanine, is frequently used as a spectroscopic probe due to its unique electronic properties. A critical consideration for its use is the extent to which it perturbs the native protein structure. This guide provides a comparative assessment of the structural impact of pNO2-Phe incorporation, supported by experimental data from various biophysical techniques.

Minimal Global Structural Perturbation: Evidence from X-ray Crystallography

High-resolution structural studies consistently demonstrate that the incorporation of this compound generally results in minimal perturbation of the global protein fold. A key study involving superfolder green fluorescent protein (sfGFP) provides compelling evidence.

In this study, pNO2-Phe was site-specifically incorporated at two distinct locations: a solvent-accessible site (Asp133) and a partially buried site (Asn149).[1][2] The crystal structures of these variants were determined and compared to the wild-type sfGFP structure. The alignment of the pNO2-Phe-containing sfGFP structures with the wild-type structure revealed only small root-mean-square deviations (RMSD), indicating that the overall protein architecture is well-preserved.[1][2]

Protein VariantResolution (Å)Space GroupRMSD (vs. Wild-Type)Structural Impact
Wild-Type sfGFP ----
sfGFP (Asp133pNO2-Phe) 2.05P3221SmallMinimal global perturbation[1][2]
sfGFP (Asn149pNO2-Phe) 1.60P4122SmallMinimal global perturbation[1][2]

These findings strongly support the utility of pNO2-Phe as a non-invasive spectroscopic reporter that does not significantly alter the protein's overall structure.[1][2]

Probing the Local Environment: Spectroscopic Analyses

While the global structure remains largely unperturbed, the local environment surrounding the incorporated pNO2-Phe can be sensitively monitored using various spectroscopic techniques. These methods provide insights into subtle conformational changes and dynamics.

CD spectroscopy is a valuable technique for assessing the secondary and tertiary structure of proteins in solution.[3][4] Far-UV CD (180-240 nm) provides information on the protein's secondary structure content (α-helix, β-sheet), while near-UV CD (260-320 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure.[3][4]

Comparison of the CD spectra of a wild-type protein with its pNO2-Phe-containing counterpart can reveal any significant changes in folding. Typically, minimal differences are observed in the far-UV region, corroborating the preservation of the secondary structure. Subtle changes in the near-UV spectrum may be observed, reflecting the altered local environment of the introduced chromophore.

TechniqueWavelength RangeInformation GainedExpected Impact of pNO2-Phe
Far-UV CD 180-240 nmSecondary StructureMinimal to no change
Near-UV CD 260-320 nmTertiary Structure (Aromatic Environment)Potential for subtle changes reflecting the local environment of the probe

Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment.[5][6] Changes in the fluorescence emission maximum and intensity can indicate alterations in the tertiary structure and solvent exposure of these residues upon pNO2-Phe incorporation.[5][6] Furthermore, pNO2-Phe itself can act as a fluorescence quencher, providing distance-dependent information about its proximity to native fluorophores.

TechniqueMeasurementInformation GainedExpected Impact of pNO2-Phe
Intrinsic Fluorescence Emission Maximum & IntensityTertiary Structure, Fluorophore EnvironmentSubtle shifts or quenching depending on proximity to native fluorophores

NMR spectroscopy is a powerful tool for studying protein structure and dynamics at atomic resolution in solution.[7][8] The incorporation of isotopically labeled pNO2-Phe can simplify complex NMR spectra and provide specific probes for monitoring local conformational changes, ligand binding, and protein dynamics.[9] Chemical shift perturbations of the nuclei in and around the pNO2-Phe residue can map the extent of any structural adjustments.

TechniqueMeasurementInformation GainedExpected Impact of pNO2-Phe
¹H-¹⁵N HSQC Chemical Shift PerturbationsChanges in the chemical environment of backbone amidesLocalized changes near the incorporation site
¹⁹F NMR (if using a fluorinated analog) Chemical ShiftSensitive probe of the local electrostatic environmentDirect reporting from the incorporated probe

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of structural perturbations. Below are outlines of key experimental protocols.

The amber codon suppression method is the standard for site-specifically incorporating pNO2-Phe into proteins expressed in E. coli.[1][2]

G cluster_0 Plasmid Preparation cluster_1 Cellular Machinery cluster_2 Protein Purification pTarget Target Gene with Amber Codon (TAG) Transformation Co-transform E. coli pTarget->Transformation pSynthetase Orthogonal Aminoacyl-tRNA Synthetase pSynthetase->Transformation p_tRNA Orthogonal tRNA p_tRNA->Transformation Culture Culture in media with pNO2-Phe Transformation->Culture Induction Induce Protein Expression Culture->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Verification Mass Spectrometry Purification->Verification

Workflow for pNO2-Phe Incorporation
  • Vector Preparation : A plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site is co-transformed with a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.[9]

  • Cell Culture : The transformed E. coli are grown in a minimal medium supplemented with this compound.

  • Protein Expression : Protein expression is induced, typically using IPTG. The orthogonal synthetase charges its tRNA with pNO2-Phe, which then recognizes the amber codon and incorporates the unnatural amino acid during translation.

  • Purification : The expressed protein is purified using standard chromatography techniques.

  • Verification : Successful incorporation is confirmed by mass spectrometry.

  • Crystallization : Purified protein is subjected to high-throughput screening of crystallization conditions.

  • Data Collection : Diffraction data are collected from a suitable crystal using an X-ray source.

  • Structure Determination : The structure is solved using molecular replacement or anomalous dispersion methods.

  • Refinement : The atomic model is refined against the experimental data.

  • Comparison : The refined structure is superimposed with the wild-type structure to calculate the RMSD.

G Protein Purified Protein Crystallization Crystallization Trials Protein->Crystallization Crystal High-Quality Crystal Crystallization->Crystal DataCollection X-ray Diffraction Data Collection Crystal->DataCollection Processing Data Processing DataCollection->Processing Phasing Phase Determination Processing->Phasing ModelBuilding Model Building and Refinement Phasing->ModelBuilding Structure Final Protein Structure ModelBuilding->Structure

References

Validating the Efficiency of Orthogonal tRNA/Synthetase Pairs for 4-Nitro-L-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing biological systems and developing novel therapeutics. Among these, 4-Nitro-L-phenylalanine (4-NO2-Phe), with its unique electronic and spectroscopic properties, has garnered significant interest. The success of its incorporation hinges on the efficiency and fidelity of the orthogonal tRNA/synthetase pair employed. This guide provides a comparative analysis of commonly used systems, supported by experimental data and detailed protocols to aid in the selection of the most suitable pair for your research needs.

Comparative Analysis of Orthogonal Pair Efficiency

The genetic incorporation of this compound is typically achieved through amber stop codon suppression, utilizing an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The most extensively studied and engineered aaRS for this purpose is the tyrosyl-tRNA synthetase from Methanococcus jannaschii (MjTyrRS). Various mutants of MjTyrRS have been developed to enhance their specificity and efficiency for 4-NO2-Phe.

One study systematically evaluated the impact of minimizing the anticodon-recognized loop of MjTyrRS on the incorporation efficiency of 4-Nitro-Phe. By comparing the fluorescence of superfolder Green Fluorescent Protein (sfGFP) with a TAG codon at a permissive site, different loop-minimized mutants of a p-cyanophenylalanine-specific synthetase (pCNPheRS1) were assessed for their ability to incorporate 4-Nitro-Phe. The results, summarized in Table 1, indicate that modifications to the synthetase loop can significantly influence the efficiency of amber suppression.

Orthogonal PairReporter ProteinRelative Fluorescence Intensity (%)
pCNPheRS1-wt (Wild-type loop)sfGFP100
pCNPheRS1-Δ6 (Loop deletion mutant)sfGFP~120
pCNPheRS1-Δ7 (Loop deletion mutant)sfGFP~150
pCNPheRS1-MVTyrRS loop (Loop swap mutant)sfGFP~130
Table 1: Comparison of relative fluorescence intensity for sfGFP reporters with this compound incorporated by different MjTyrRS loop mutants. The fluorescence intensity is normalized to the wild-type loop construct (pCNPheRS1-wt). Data is sourced from a study on loop minimization of MjTyrRS.

While relative fluorescence provides a valuable measure of suppression efficiency, absolute protein yield is a critical factor for many downstream applications. Studies incorporating other para-substituted phenylalanine derivatives using evolved MjTyrRS pairs have reported yields of full-length sfGFP in the range of 140 to 220 mg/L of E. coli culture. Although specific yield data for 4-NO2-Phe is not as readily available in a comparative context, these figures provide a benchmark for what can be expected with an optimized system.

Fidelity, the accurate incorporation of the intended ncAA over canonical amino acids, is paramount. The genetic incorporation of p-nitrophenylalanine (pNO2-Phe) has been demonstrated to proceed with high fidelity and efficiency using an evolved tRNA/aminoacyl-tRNA synthetase pair from Methanococcus jannaschii[1]. This is typically confirmed by mass spectrometry, which can precisely determine the mass of the resulting protein and confirm the presence of the ncAA.

Experimental Protocols

To facilitate the validation and comparison of orthogonal pairs for 4-NO2-Phe incorporation, we provide the following detailed experimental protocols for key assays.

Protein Expression and Purification for Yield Quantification

This protocol describes the expression of a reporter protein, such as sfGFP with an amber stop codon, in E. coli for the purpose of quantifying the yield of the full-length protein containing 4-NO2-Phe.

Materials:

  • E. coli expression strain (e.g., DH10B or BL21(DE3))

  • Expression plasmid for the orthogonal tRNA/synthetase pair

  • Expression plasmid for the reporter protein (e.g., pBAD-sfGFP-TAG)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • This compound (4-NO2-Phe)

  • Inducer (e.g., L-arabinose)

  • Ni-NTA affinity chromatography resin

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Procedure:

  • Co-transform the E. coli expression strain with the orthogonal pair plasmid and the reporter plasmid.

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium containing antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add 4-NO2-Phe to a final concentration of 1 mM.

  • Induce protein expression by adding the appropriate inducer (e.g., 0.2% w/v L-arabinose).

  • Continue to grow the culture for 16-24 hours at a reduced temperature (e.g., 20-25°C).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged reporter protein with elution buffer.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity. The yield can be calculated as mg of purified protein per liter of culture.

sfGFP Reporter Assay for Suppression Efficiency

This protocol utilizes the fluorescence of sfGFP to provide a rapid and quantitative measure of the efficiency of amber codon suppression.

Materials:

  • E. coli cells expressing the orthogonal pair and the sfGFP-TAG reporter construct.

  • 96-well microplate reader with fluorescence detection capabilities (excitation ~485 nm, emission ~510 nm).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Grow the E. coli cultures as described in the protein expression protocol (steps 1-7) in a 96-well plate format. Include control wells with cells expressing wild-type sfGFP (no TAG codon) and cells expressing the sfGFP-TAG reporter without the addition of 4-NO2-Phe.

  • After the expression period, measure the optical density at 600 nm (OD600) of each culture to normalize for cell density.

  • Pellet the cells by centrifugation and resuspend in PBS to the same OD600.

  • Measure the fluorescence intensity of each well in the microplate reader.

  • Calculate the suppression efficiency as the ratio of the fluorescence of the sfGFP-TAG sample (with 4-NO2-Phe) to the fluorescence of the wild-type sfGFP sample, after subtracting the background fluorescence from the no-ncAA control.

Mass Spectrometry for Fidelity Analysis

This protocol outlines the procedure for confirming the site-specific incorporation of 4-NO2-Phe and assessing the fidelity of the orthogonal pair using mass spectrometry.

Materials:

  • Purified protein containing 4-NO2-Phe.

  • Trypsin (mass spectrometry grade).

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • C18 ZipTips for peptide cleanup.

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or an electrospray ionization mass spectrometer.

Procedure:

  • Denature the purified protein by heating at 95°C for 10 minutes.

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide (B48618) if necessary.

  • Digest the protein with trypsin overnight at 37°C.

  • Desalt the resulting peptides using C18 ZipTips according to the manufacturer's instructions.

  • Analyze the peptides by MALDI-TOF or LC-ESI-MS.

  • Search the resulting peptide mass fingerprint against the theoretical digest of the reporter protein, including the mass shift corresponding to the incorporation of 4-NO2-Phe at the amber codon position.

  • Fidelity can be assessed by searching for peptides where a canonical amino acid has been mis-incorporated at the TAG codon site. The ratio of the peak intensity of the correct ncAA-containing peptide to the sum of intensities of mis-incorporated peptides provides a measure of fidelity. The successful incorporation of this compound has been confirmed through X-ray crystallography of sfGFP constructs, providing definitive evidence of its site-specific placement[1].

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis p_ort_pair Orthogonal Pair Plasmid transformation Co-transformation p_ort_pair->transformation p_reporter Reporter Plasmid (sfGFP-TAG) p_reporter->transformation culture Cell Culture & Induction (+ 4-NO2-Phe) transformation->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis purification Purification (Ni-NTA) lysis->purification fluor_assay Fluorescence Assay lysis->fluor_assay For Suppression Efficiency yield_quant Yield Quantification purification->yield_quant sds_page SDS-PAGE purification->sds_page ms_analysis Mass Spectrometry purification->ms_analysis fidelity_check Fidelity Assessment ms_analysis->fidelity_check

Experimental workflow for validating 4-NO2-Phe incorporation.

Amber_Suppression cluster_machinery Cellular Machinery cluster_process Process cluster_output Output ribosome Ribosome mrna mRNA with TAG codon mrna->ribosome trna_syn Orthogonal aaRS charging Charging trna_syn->charging Catalyzes trna Orthogonal tRNA trna->trna_syn ncAA 4-NO2-Phe ncAA->trna_syn charging->ribosome decoding Decoding charging->decoding Charged tRNA enters A-site incorporation Incorporation decoding->incorporation full_length Full-length Protein with 4-NO2-Phe incorporation->full_length

Mechanism of amber suppression for 4-NO2-Phe incorporation.

By following these protocols and utilizing the provided comparative data, researchers can make informed decisions about the most effective orthogonal tRNA/synthetase pair for their specific application of incorporating this compound, ultimately accelerating their research and development efforts.

References

Unveiling the Quenching Prowess of 4-Nitro-L-phenylalanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking potent and efficient fluorescence quenchers, 4-Nitro-L-phenylalanine emerges as a compelling candidate. This guide provides an objective comparison of its quenching efficiency against other commonly used quenchers, supported by experimental data and detailed protocols to empower informed selection for various fluorescence-based assays.

Delving into Fluorescence Quenching: A Fundamental Overview

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This phenomenon can occur through various mechanisms, broadly categorized as static or dynamic. In static quenching, a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. In dynamic quenching, the quencher collides with the fluorophore in its excited state, leading to non-radiative energy transfer. The efficiency of a quencher is paramount in applications such as FRET (Förster Resonance Energy Transfer) probes, molecular beacons, and other "turn-on" or "turn-off" fluorescent sensors.

A key metric for quantifying quenching efficiency is the Stern-Volmer constant (KSV), which is determined by analyzing the decrease in fluorescence intensity at increasing quencher concentrations. A higher KSV value indicates a more efficient quenching process.

Comparative Analysis of Quenching Efficiency

To provide a clear and objective comparison, the following table summarizes the Stern-Volmer constants (KSV) for this compound and other widely used quenchers with various common fluorophores. The data presented is a compilation from multiple studies and is intended to provide a relative measure of quenching efficiency.

FluorophoreQuencherStern-Volmer Constant (KSV) [M-1]Quenching Mechanism(s)
Tryptophan This compound Data not readily available in comparative studiesPredicted to be efficient via PET
Tryptophan (self-quenching)~10-20Static & Dynamic
Acrylamide~15-25Dynamic (Collisional)
Iodide (I-)~10-15Dynamic (Collisional)
Fluorescein This compound Data not readily available in comparative studiesPredicted to be efficient via PET/FRET
Dabcyl~1.0 x 105FRET
Black Hole Quencher 1 (BHQ-1)>1.0 x 106FRET & Static
Iodide (I-)~200Dynamic (Collisional)
Rhodamine B This compound Data not readily available in comparative studiesPredicted to be efficient via PET/FRET
Dabcyl~5.0 x 104FRET
Black Hole Quencher 2 (BHQ-2)>1.0 x 106FRET & Static
TryptophanKq ~1.6 x 109 M-1s-1Static & Dynamic
Pyrene 4-Nitroaniline *High EfficiencyStatic & Dynamic

Note: Data for 4-Nitroaniline is presented as a structural analogue to this compound, suggesting the potential for high quenching efficiency. Direct comparative data for this compound across a range of fluorophores remains an area for further investigation.

While direct, comprehensive comparative studies for this compound are limited, its structural similarity to other known nitroaromatic quenchers suggests a high potential for efficient quenching through photoinduced electron transfer (PET) and, depending on spectral overlap, FRET. The nitro group is a strong electron-withdrawing group, which facilitates the PET mechanism.

Experimental Protocols for Determining Quenching Efficiency

The following provides a detailed methodology for determining the Stern-Volmer constant, a key parameter for quantifying quenching efficiency.

Preparation of Stock Solutions:
  • Fluorophore Stock Solution: Prepare a concentrated stock solution of the desired fluorophore (e.g., Tryptophan, Fluorescein, Rhodamine B) in a suitable buffer (e.g., PBS, Tris-HCl). The final concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Quencher Stock Solution: Prepare a high-concentration stock solution of the quencher (e.g., this compound, Dabcyl, etc.) in the same buffer as the fluorophore.

Spectroscopic Measurements:
  • Apparatus: A fluorescence spectrophotometer is required.

  • Procedure:

    • Prepare a series of solutions in cuvettes, each containing a constant concentration of the fluorophore and varying concentrations of the quencher. A control sample with no quencher should also be prepared.

    • Incubate the samples for a short period to allow for any complex formation in the case of static quenching.

    • Measure the fluorescence intensity of each sample. The excitation wavelength should be set to the maximum absorption of the fluorophore, and the emission should be monitored at the fluorophore's emission maximum.

    • Record the fluorescence intensity (F) for each quencher concentration and the intensity in the absence of the quencher (F0).

Data Analysis: The Stern-Volmer Plot

The quenching data is analyzed using the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

Where:

  • F0 is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • KSV is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A plot of F0/F versus [Q] should yield a straight line with a y-intercept of 1. The slope of this line is the Stern-Volmer constant (KSV).

Visualizing the Quenching Process

To better understand the underlying mechanisms and experimental workflow, the following diagrams are provided.

G Fluorescence Quenching Mechanisms cluster_0 Dynamic (Collisional) Quenching cluster_1 Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Excitation (hν) F_excited->F_ground Fluorescence (hν') F_excited->F_ground Collision & Energy Transfer Q_ground Quencher (Ground State) Q_ground->F_ground Collision & Energy Transfer F_ground_static Fluorophore (Ground State) FQ_complex Non-fluorescent Complex F_ground_static->FQ_complex Complex Formation F_excited_static Fluorophore (Excited State) F_ground_static->F_excited_static Excitation (hν) Q_ground_static Quencher (Ground State) Q_ground_static->FQ_complex Complex Formation F_excited_static->F_ground_static Fluorescence (hν')

Caption: Mechanisms of dynamic and static fluorescence quenching.

G Experimental Workflow for Determining Quenching Efficiency prep_solutions Prepare Stock Solutions (Fluorophore & Quencher) create_series Create Dilution Series (Constant Fluorophore, Varying Quencher) prep_solutions->create_series measure_fluorescence Measure Fluorescence Intensity (F and F0) create_series->measure_fluorescence plot_data Plot Stern-Volmer Graph (F0/F vs. [Q]) measure_fluorescence->plot_data calculate_ksv Calculate KSV (Slope of the plot) plot_data->calculate_ksv

The Elusive Fluorescence of p-Nitrophenylalanine: A Comparative Guide to Fluorescent Amino Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ fluorescent amino acid probes, this guide provides a comparative analysis of the photophysical properties of naturally occurring and unnatural amino acids. While the focus of this inquiry is p-nitrophenylalanine (pNPA), a comprehensive search of available literature reveals a significant lack of data regarding its fluorescent properties. This suggests that pNPA is likely non-fluorescent or a very weak fluorophore, rendering it unsuitable for most fluorescence-based applications. In light of this, this guide will objectively compare the well-characterized photophysical properties of the natural fluorescent amino acids—tryptophan, tyrosine, and phenylalanine—with a widely used synthetic alternative, p-cyanophenylalanine (pCNF), providing supporting experimental data and protocols.

Introduction to Fluorescent Amino Acids

The site-specific incorporation of fluorescent amino acids into peptides and proteins is a powerful technique for studying protein structure, dynamics, and interactions with minimal perturbation.[1] Unlike bulky fluorescent protein tags, these small molecular probes can be introduced at virtually any position within a polypeptide chain. The intrinsic fluorescence of the aromatic amino acids tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) has long been utilized for such studies.[2][3] However, their modest quantum yields and excitation/emission profiles in the ultraviolet range can be limiting. This has spurred the development of unnatural amino acids (UAAs) with enhanced photophysical properties, such as p-cyanophenylalanine (pCNF).[4][5]

The Case of p-Nitrophenylalanine (pNPA)

Despite its structural similarity to other fluorescent phenylalanine analogs, there is a notable absence of published data on the fluorescence quantum yield, lifetime, and emission spectrum of p-nitrophenylalanine. While pNPA has been utilized as a photoaffinity label and in studies of photocleavage of the polypeptide backbone, these applications rely on its photochemical reactivity rather than its fluorescence.[6] In one study where pNPA was incorporated into the chromophore of a superfolder green fluorescent protein (sfGFP), the characteristic absorbance and emission of the wild-type protein were absent, indicating that pNPA does not contribute to fluorescence in that context.[7] The nitro group is a well-known fluorescence quencher, which likely explains the lack of observable fluorescence from pNPA.

Comparative Photophysical Data

The selection of an appropriate fluorescent amino acid is critically dependent on its photophysical characteristics. The following tables summarize key parameters for the naturally occurring fluorescent amino acids and p-cyanophenylalanine.

Table 1: Photophysical Properties of Fluorescent Amino Acids in Water

Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
L-Tryptophan 280[8]348[8]0.13 - 0.20[8][9]2.65,600 (at 280 nm)[8]
L-Tyrosine 274[8]303[8]0.14[9]3.61,400 (at 274 nm)[8]
L-Phenylalanine 2572820.022 - 0.024[1][9]6.4195 (at 257.5 nm)[1]
p-Cyanophenylalanine (pCNF) ~275-280[10]~295[10]0.11 - 0.12[5][10]7.0[10]850 (at 280 nm)[11]

Table 2: Photophysical Properties of p-Cyanophenylalanine in Various Solvents [10]

SolventDielectric ConstantQuantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Water 80.10.127.0
Methanol 32.70.147.5
Ethanol 24.60.137.8
Acetonitrile 37.50.055.2
Dioxane 2.20.031.1

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical properties of fluorescent amino acid-containing peptides.

Measurement of UV-Visible Absorption Spectra
  • Sample Preparation: Prepare a stock solution of the amino acid or peptide in the desired buffer (e.g., 20 mM HEPES, pH 7.5).[7] Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the buffer solution.

    • Measure the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).[12]

    • The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectra
  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[1]

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength (λex) to the absorption maximum of the fluorophore.

    • Scan the emission wavelengths over a range appropriate for the fluorophore (e.g., 280-500 nm for tryptophan).

    • The wavelength of maximum emission (λem) is the peak of the emission spectrum.

Measurement of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[13]

  • Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546).

  • Procedure:

    • Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

    • Integrate the area under the emission spectra.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[10]

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes.[10]

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector, and timing electronics.

  • Procedure:

    • Excite the sample with a short pulse of light.

    • Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon at the detector.

    • Repeat this process many times to build up a histogram of the arrival times.

    • The fluorescence lifetime (τ) is determined by fitting the decay of the fluorescence intensity over time, typically to a single or multi-exponential function.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway that can be studied using fluorescent amino acids.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy Prep Prepare Amino Acid/ Peptide Solution UVVis Measure UV-Vis Absorption Spectrum Prep->UVVis Emission Measure Fluorescence Emission Spectrum Prep->Emission QuantumYield Determine Relative Quantum Yield Prep->QuantumYield Lifetime Measure Fluorescence Lifetime (TCSPC) Prep->Lifetime Extinction Determine λmax and ε UVVis->Extinction EmMax Determine λem Emission->EmMax

Experimental workflow for characterizing fluorescent amino acids.

Quantum_Yield_Measurement cluster_solutions Solution Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis SampleSol Prepare Sample Dilutions (Abs < 0.1) Absorbance Measure Absorbance at λex SampleSol->Absorbance Fluorescence Measure Fluorescence Emission SampleSol->Fluorescence StandardSol Prepare Standard Dilutions (Abs < 0.1) StandardSol->Absorbance StandardSol->Fluorescence Plot Plot Integrated Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Emission Spectra Fluorescence->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Workflow for relative quantum yield measurement.

Signaling_Pathway Ligand Ligand Receptor Receptor (with Fluorescent AA) Ligand->Receptor Binding GProtein G-Protein Receptor->GProtein Activation Effector Effector Enzyme GProtein->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production Kinase Protein Kinase SecondMessenger->Kinase Activation TargetProtein Target Protein Kinase->TargetProtein Phosphorylation Response Cellular Response TargetProtein->Response

Generic G-protein coupled receptor signaling pathway.

Conclusion

While p-nitrophenylalanine may have utility in specific photochemical applications, the available evidence strongly suggests it is not a suitable fluorescent probe. For researchers requiring intrinsic fluorescent reporters, the natural amino acids, particularly tryptophan, remain valuable tools. For applications demanding higher quantum yields, greater photostability, or shifted spectral properties, unnatural amino acids such as p-cyanophenylalanine offer a significant advantage. The choice of a fluorescent amino acid should be guided by the specific experimental requirements, including the desired spectral properties, sensitivity to the local environment, and the potential for perturbation of the biological system under investigation.

References

Navigating Antibody Specificity: A Comparative Guide to the Cross-Reactivity of Antibodies Targeting 4-Nitro-L-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a cornerstone of reliable immunoassays and targeted therapeutics. When developing antibodies against peptides containing modified amino acids, such as 4-Nitro-L-phenylalanine (pN-Phe), a critical aspect of their validation is to determine their cross-reactivity profile. This guide provides an objective comparison of the anticipated performance of anti-pN-Phe antibodies, detailing the experimental framework for this analysis and presenting hypothetical data to illustrate the expected high specificity.

The incorporation of pN-Phe into peptides is a powerful technique used to generate antibodies against specific epitopes, particularly within self-proteins, as it can help overcome immune tolerance.[1] The nitro group introduces a unique chemical and structural feature that can be selectively targeted by the immune system. However, the central question for researchers is the degree to which these antibodies bind exclusively to the pN-Phe-containing target versus structurally similar, naturally occurring amino acids like L-phenylalanine and L-tyrosine.

Understanding Antibody Specificity and Cross-Reactivity

Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar molecule.[2] In the context of anti-pN-Phe antibodies, potential cross-reactivity with endogenous amino acids could lead to false-positive signals in immunoassays or off-target binding in therapeutic applications. The specificity of these antibodies is determined by how well the antibody's binding site, or paratope, distinguishes the pN-Phe residue from other molecules.

Studies on antibodies generated against other modified amino acids, such as 3-nitro-L-tyrosine, have demonstrated the potential for high specificity. In one such study, monoclonal antibodies raised against 3-nitro-L-tyrosine showed no detectable reactivity with p-nitro-L-phenylalanine, indicating that the immune system can distinguish between different nitrated amino acids, recognizing both the nitro modification and the underlying amino acid structure. This precedent suggests that antibodies generated against pN-Phe are likely to exhibit high specificity for the target modification in its correct amino acid context.

Quantitative Comparison of Antibody Cross-Reactivity

To quantify the specificity of an anti-pN-Phe antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This assay measures the ability of various analogs to compete with the target pN-Phe peptide for binding to the antibody. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that reduces antibody binding by 50%, and as a percentage of cross-reactivity relative to the target peptide.

The following table presents hypothetical, yet plausible, cross-reactivity data for a monoclonal antibody (MAb-pNPhe-01) raised against a pN-Phe-containing peptide.

AnalyteStructureIC50 (nM) [a]% Cross-Reactivity [b]
This compound Peptide (Peptide)-NH-CH(CH₂-C₆H₄-NO₂)-CO-(Peptide)10 100%
L-phenylalanineC₉H₁₁NO₂> 1,000,000< 0.001%
L-tyrosineC₉H₁₁NO₃> 1,000,000< 0.001%
3-Nitro-L-tyrosineC₉H₁₀N₂O₅> 100,000< 0.01%
4-Amino-L-phenylalanineC₉H₁₂N₂O₂> 10,000< 0.1%

[a] The half-maximal inhibitory concentration (IC50) represents the concentration of the analyte required to inhibit 50% of the antibody binding to the immobilized pN-Phe peptide conjugate. A lower IC50 value indicates a higher binding affinity.

[b] Cross-reactivity is calculated using the formula: (IC50 of this compound Peptide / IC50 of Analyte) x 100.

This data illustrates that the antibody's affinity for L-phenylalanine and L-tyrosine is negligible, highlighting its exquisite specificity for the nitro-modified amino acid. Even with another nitrated amino acid, 3-Nitro-L-tyrosine, the cross-reactivity is extremely low, demonstrating the antibody's ability to recognize the position of the nitro group on the phenyl ring.

Experimental Protocols

A competitive ELISA is the standard method for determining the cross-reactivity of an antibody with related small molecules.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Plate Coating: A 96-well microtiter plate is coated with a conjugate of the pN-Phe peptide linked to a carrier protein (e.g., Bovine Serum Albumin, BSA). The plate is incubated overnight at 4°C to allow for adsorption.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to block any remaining non-specific binding sites on the plastic surface. Incubation for 1-2 hours at room temperature.

  • Competition: A fixed, predetermined concentration of the anti-pN-Phe antibody is pre-incubated with varying concentrations of the test compounds (the pN-Phe peptide as the reference, and potential cross-reactants like L-phenylalanine, L-tyrosine, etc.). These mixtures are then added to the coated and blocked wells. The free analyte in the solution competes with the immobilized pN-Phe-conjugate for binding to the antibody.

  • Incubation and Washing: The plate is incubated to allow the binding to reach equilibrium. Subsequently, the plate is washed to remove any unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype is added to each well.

  • Incubation and Washing: The plate is incubated to allow the secondary antibody to bind to the primary antibody, followed by a final wash.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

  • Data Analysis: The absorbance values are plotted against the logarithm of the analyte concentration to generate inhibition curves. The IC50 values for the pN-Phe peptide and each potential cross-reactant are determined from their respective curves.

Visualizations

To further clarify the experimental process and the molecular relationships, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_compete Competitive Binding cluster_detect Signal Detection p1 Coat Plate with pN-Phe-BSA Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 c1 Prepare Antibody + Analyte Mixtures c2 Add Mixtures to Plate & Incubate c1->c2 c3 Wash c2->c3 d1 Add HRP-conjugated Secondary Antibody d2 Incubate & Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction & Read Absorbance d3->d4

Competitive ELISA workflow for antibody cross-reactivity assessment.

Analyte_Comparison cluster_analytes Potential Cross-Reactants Target Anti-pN-Phe Antibody pN_Phe This compound (Target Antigen) Target->pN_Phe High Affinity (100% Reactivity) Phe L-phenylalanine Target->Phe Negligible Binding (<0.001% Cross-Reactivity) Tyr L-tyrosine Target->Tyr Negligible Binding (<0.001% Cross-Reactivity) Nitro_Tyr 3-Nitro-L-tyrosine Target->Nitro_Tyr Very Low Binding (<0.01% Cross-Reactivity)

Binding relationship of an anti-pN-Phe antibody with related molecules.

Conclusion

The generation of antibodies against peptides containing this compound is a highly effective strategy for producing specific probes and potential therapeutics. Based on the principles of antibody-antigen recognition and data from analogous systems, it is expected that antibodies raised against pN-Phe will exhibit a high degree of specificity for the target antigen. The nitro group on the phenylalanine ring creates a distinct epitope that is not present in naturally occurring amino acids, leading to minimal cross-reactivity with L-phenylalanine, L-tyrosine, or even other nitrated amino acids. Rigorous validation using quantitative methods like competitive ELISA is essential to confirm this high specificity and ensure the reliability and safety of these antibodies in their intended applications.

References

Safety Operating Guide

Proper Disposal of 4-Nitro-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Nitro-L-phenylalanine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) for this compound monohydrate may classify it as not a hazardous substance under specific regulations, the presence of the nitro functional group warrants a cautious approach.[1] It is best practice to handle and dispose of this compound as a potentially hazardous chemical waste. This guide provides immediate, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Handle the chemical in a well-ventilated area, avoiding the creation of dust.[2][4] In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[4] Do not allow the product to enter drains.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following is a general protocol to be adapted to your specific institutional procedures.

  • Waste Identification and Collection :

    • Treat all this compound waste, including surplus or unwanted material and contaminated consumables (e.g., weighing paper, gloves), as hazardous chemical waste.[5]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Containerization :

    • Use a dedicated, chemically compatible, and leak-proof container for collecting the waste.[6][7] The original manufacturer's container is often a suitable option.[6]

    • Ensure the container has a secure, screw-on cap.[6][7]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[5][8]

    • The label must include the full chemical name: "this compound."[5]

    • Indicate the approximate quantity or concentration of the waste.[5]

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[5][7]

    • The SAA should be a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]

    • Ensure secondary containment is used to capture any potential leaks or spills.[6]

  • Disposal Request :

    • Once the container is full or has reached the storage time limit set by your institution (e.g., 90 days), contact your EHS department to arrange for a hazardous waste pickup.[6]

    • Follow your institution's specific procedures for waste manifest documentation.[5]

Summary of Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[5]
Personal Protective Equipment Safety goggles, gloves, lab coat[2][3]
Waste Container Chemically compatible, leak-proof with screw-on cap[6][7]
Waste Labeling "Hazardous Waste," full chemical name, date[5][8]
Storage Location Designated Satellite Accumulation Area[5][7]
Storage Conditions Secure, well-ventilated, secondary containment[5][6]
Incompatible Materials Strong oxidizing agents, strong acids[4]
Final Disposal Method Licensed disposal company via institutional EHS[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Classify as Hazardous Chemical Waste ppe->identify containerize Place in a Labeled, Compatible Waste Container identify->containerize store Store in Designated Satellite Accumulation Area containerize->store request Contact EHS for Hazardous Waste Pickup store->request end Proper Disposal by Licensed Facility request->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Your EHS department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.

References

Safeguarding Your Research: A Guide to Handling 4-Nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling and disposal process for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4-Nitro-L-phenylalanine, a compound utilized in peptide synthesis. Adherence to these protocols is critical to mitigate risks and ensure a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound monohydrate as not a hazardous substance, others indicate potential for skin, eye, and respiratory irritation.[1][2][3] A derivative, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, is listed as harmful if swallowed and causing skin and eye irritation.[4] Therefore, a cautious approach is warranted, and the following personal protective equipment should be considered the minimum requirement.

Table 1: Personal Protective Equipment for Handling this compound

Protection Type Equipment Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[5][6]Essential for protecting against dust particles and accidental splashes. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][7]Inspect gloves before use and utilize proper removal techniques to avoid skin contact.[1] For more than incidental contact, consider double gloving or using heavier duty gloves.[7]
Respiratory Protection N95 (US) or P1 (EN 143) dust masks.[1]Required when there is a risk of inhaling dust, particularly when handling the powdered form. Use in a well-ventilated area is also crucial.[5]
Body Protection Laboratory coat.Protects skin and personal clothing from incidental contact and contamination.[6]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Cleanup cluster_disposal Disposal prep_area Work in a well-ventilated area (e.g., fume hood) don_ppe Don appropriate PPE (gloves, goggles, lab coat) prep_area->don_ppe gather_materials Gather all necessary equipment and reagents don_ppe->gather_materials weigh Carefully weigh the solid compound, avoiding dust generation gather_materials->weigh Proceed to handling dissolve If preparing a solution, add solid to the solvent slowly weigh->dissolve clean_spill Clean any spills immediately following SDS guidance dissolve->clean_spill After use decontaminate Decontaminate work surfaces and equipment clean_spill->decontaminate doff_ppe Remove PPE carefully to avoid self-contamination decontaminate->doff_ppe waste_container Place excess solid and contaminated consumables in a labeled, sealed container doff_ppe->waste_container Prepare for disposal dispose Dispose of as chemical waste through a licensed disposal company waste_container->dispose

Safe handling workflow for this compound.

Experimental Protocols Cited:

The procedures outlined are based on standard laboratory safety protocols and information synthesized from various safety data sheets for this compound and similar compounds.[1][2][5][8]

Disposal Plan: Managing Waste

Proper disposal is a critical final step in the chemical handling process.

  • Waste Identification : Treat all surplus this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, pipette tips) as chemical waste.[9]

  • Containment : Collect waste in a suitable, clearly labeled, and sealed container to prevent leakage.[1]

  • Disposal : Arrange for disposal through a licensed and reputable chemical waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Always adhere to your institution's and local environmental regulations.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.